Isoglutamine
Description
Properties
IUPAC Name |
(4S)-4,5-diamino-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(7)10)1-2-4(8)9/h3H,1-2,6H2,(H2,7,10)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFLONBTGZFSGQ-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
636-65-7 | |
| Record name | Isoglutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoglutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ISOGLUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL74QNU57B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of D-isoglutamine in Bacterial Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-amino acids, once considered anomalies in the predominantly L-amino acid-based biological world, are now recognized as crucial players in bacterial physiology. Among these, D-isoglutamine holds a significant position, primarily as an indispensable component of the bacterial cell wall. This technical guide provides an in-depth exploration of the biological role of D-isoglutamine in bacteria, delving into its biosynthesis, incorporation into peptidoglycan, metabolic fate, and emerging signaling functions. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and professionals in the fields of microbiology and drug development.
Introduction: The Significance of D-isoglutamine in the Bacterial Kingdom
D-isoglutamine is a non-proteinogenic D-amino acid that plays a fundamental structural role in the peptidoglycan (PG) layer of both Gram-positive and Gram-negative bacteria.[1][2] The bacterial cell wall is a vital external scaffold that provides structural integrity, counteracts osmotic pressure, and serves as a platform for various cellular processes. The presence of D-amino acids like D-isoglutamine in the PG is a key feature that distinguishes bacteria from eukaryotes, making the pathways involved in their synthesis and incorporation attractive targets for novel antimicrobial agents.[3] This guide will elucidate the multifaceted contributions of D-isoglutamine to bacterial survival and adaptation.
Biosynthesis of D-isoglutamine
The synthesis of D-isoglutamine is a critical prerequisite for peptidoglycan assembly. It is a multi-step process that begins with the conversion of L-glutamate to D-glutamate, followed by the amidation of the γ-carboxyl group.
Racemization of Glutamate (B1630785)
The initial and rate-limiting step in the provision of D-glutamate for D-isoglutamine synthesis is the conversion of the readily available L-glutamate to its D-enantiomer. This reaction is catalyzed by the enzyme glutamate racemase (MurI) .
-
Enzyme: Glutamate racemase (EC 5.1.1.3)
-
Mechanism: Most glutamate racemases are cofactor-independent, employing a two-base mechanism involving cysteine residues in the active site to abstract and donate protons at the α-carbon of glutamate.[4]
-
Regulation: The expression of glutamate racemase can be regulated by the availability of PG precursors. For instance, in E. coli, the presence of UDP-MurNAc-L-Ala can activate the expression of the racemase.[4]
Amidation of D-glutamate
The subsequent step involves the amidation of D-glutamate to form D-isoglutamine. This reaction is not a simple amidation but is often coupled with the synthesis of the peptide side chain of the peptidoglycan precursor, UDP-N-acetylmuramoyl-L-alanine-D-glutamate. The formation of the isoglutamine amide group in Staphylococcus aureus has been shown to involve ATP and an ammonium (B1175870) source.[5] The enzyme responsible for this specific amidation step is the UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—L-lysine ligase (MurE) , which in some bacteria can utilize D-isoglutamine directly or facilitate the amidation of D-glutamate during the peptide chain elongation.
Incorporation of D-isoglutamine into Peptidoglycan
D-isoglutamine is a canonical component of the pentapeptide side chain of peptidoglycan. This peptide chain is attached to the N-acetylmuramic acid (NAM) sugar backbone of the PG. The typical sequence of this pentapeptide in many bacteria is L-alanine — D-isoglutamine — L-lysine (or meso-diaminopimelic acid) — D-alanine — D-alanine.[1][2]
The incorporation process occurs in the cytoplasm where the pentapeptide is assembled on the UDP-NAM precursor. This precursor is then transported across the cell membrane and polymerized into the growing peptidoglycan layer in the periplasm.
Metabolic Fate of D-isoglutamine
While the primary role of D-isoglutamine is structural, bacteria possess enzymatic machinery to metabolize D-amino acids, including D-glutamate derived from D-isoglutamine. This metabolic capability allows bacteria to utilize D-amino acids as nutrient sources and to remodel their cell wall.
Catabolism of D-glutamate
D-glutamate can be catabolized through several enzymatic reactions:
-
D-amino acid dehydrogenase (DAD): This enzyme catalyzes the oxidative deamination of D-glutamate to α-ketoglutarate and ammonia, which can then enter central metabolism.[6]
-
D-amino acid oxidase (DAO): Though less common in bacteria, DAO can also convert D-glutamate to α-ketoglutarate, producing hydrogen peroxide as a byproduct.[7]
-
Transamination: D-amino acid transaminases can transfer the amino group from D-glutamate to an α-keto acid, forming a new D-amino acid and α-ketoglutarate.
| Enzyme | Substrate | Products | Bacterial Species (Example) | Reference |
| D-amino acid dehydrogenase | D-glutamate | α-ketoglutarate, NH₃, FADH₂ | Raoultella ornithinolytica | [6] |
| D-amino acid oxidase | D-glutamate | α-ketoglutarate, NH₃, H₂O₂ | (More common in eukaryotes) | [7] |
| Glutamate Racemase | D-glutamate | L-glutamate | Escherichia coli | [4] |
Table 1: Enzymes involved in D-glutamate metabolism.
Regulatory and Signaling Roles of D-isoglutamine
Recent research has unveiled that D-amino acids are not merely static structural components but also act as signaling molecules in various bacterial processes.
Biofilm Formation and Dispersal
Extracellular D-amino acids have been shown to regulate biofilm integrity.[4][8] While specific studies on D-isoglutamine are emerging, the general mechanism involves the modulation of the extracellular polymeric substance (EPS) that encases the biofilm. It is plausible that D-isoglutamine, released through cell lysis or active transport, could participate in these processes.
Quorum Sensing
Experimental Methodologies
Investigating the biological role of D-isoglutamine requires a combination of biochemical, genetic, and analytical techniques.
Assay for Glutamate Racemase Activity
A common method to measure glutamate racemase activity involves coupling the reaction to a D-amino acid oxidase-based detection system.
-
Reaction Setup: Incubate the purified glutamate racemase with L-glutamate.
-
Detection: The produced D-glutamate is then acted upon by D-amino acid oxidase, which generates α-ketoglutarate, ammonia, and hydrogen peroxide.
-
Quantification: The hydrogen peroxide can be quantified colorimetrically using a peroxidase-coupled reaction with a suitable chromogenic substrate (e.g., o-dianisidine).
Analysis of Peptidoglycan Composition
High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing the amino acid composition of peptidoglycan.
-
Isolation: Isolate pure peptidoglycan from bacterial cell walls.
-
Hydrolysis: Completely hydrolyze the peptidoglycan into its constituent amino acids and amino sugars using strong acid (e.g., 6 M HCl).
-
Derivatization: Derivatize the amino acids with a chiral reagent (e.g., Marfey's reagent) to separate the D- and L-enantiomers.
-
HPLC Analysis: Separate and quantify the derivatized amino acids using reverse-phase HPLC with UV detection.
Conclusion and Future Directions
D-isoglutamine is a cornerstone of bacterial cell wall architecture, and the pathways responsible for its synthesis and incorporation are prime targets for the development of novel antibiotics. While its structural role is well-established, the exploration of its involvement in signaling and regulatory networks is a burgeoning field of research. Future investigations should focus on:
-
Elucidating specific D-isoglutamine signaling pathways: Identifying the receptors and downstream effectors that mediate D-isoglutamine signaling.
-
Inhibitor screening: High-throughput screening for inhibitors of glutamate racemase and other enzymes in the D-isoglutamine biosynthesis pathway.
-
Understanding the role of D-isoglutamine in host-pathogen interactions: Investigating how D-isoglutamine may influence the host immune response.
A deeper understanding of the multifaceted roles of D-isoglutamine will undoubtedly pave the way for innovative strategies to combat bacterial infections and overcome the challenge of antibiotic resistance.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Bacterial synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging knowledge of regulatory roles of d-amino acids in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the peptidoglycan of bacterial cell walls. XI. Formation of the this compound amide group in the cell walls of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Enhanced Bacterial Growth and Gene Expression of D-Amino Acid Dehydrogenase With D-Glutamate as the Sole Carbon Source [frontiersin.org]
- 7. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]
- 8. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 9. Quorum sensing effect of chiral d-glutamine on the modulation of the intestinal microbiota of mice by Lactiplantibacillus plantarum A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Biochemical Journey of Isoglutamine: A Technical Guide
Introduction
Isoglutamine, the α-amide isomer of glutamic acid, stands as a fascinating molecule at the intersection of bacterial cell wall biochemistry and innate immunology. Unlike its proteinogenic counterpart, glutamine (the γ-amide), this compound plays a crucial role in the structure of peptidoglycan, a polymer essential for bacterial survival. This guide provides an in-depth exploration of the discovery, history, and biochemical significance of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its pivotal role in the formation of bacterial cell walls, its recognition by the host immune system, and the experimental methodologies that have been instrumental in unraveling its functions.
Discovery and Historical Context
The story of this compound is intrinsically linked to the study of bacterial cell walls and the quest to understand the components responsible for their structural integrity and immunological activity.
Early Recognition and Synthesis
While the precise first synthesis of this compound is not definitively documented in a single seminal paper, early investigations into amino acid chemistry and peptide synthesis laid the groundwork. A 1960 patent for the synthesis of L-isoglutamine makes reference to a 1955 publication by Kovacs et al. in the journal Experientia as having confirmed the existence of this compound in certain protein compounds, suggesting that by the mid-1950s, the molecule was known to the scientific community[1]. Early synthetic methods were often complex and involved multiple steps with protecting groups, and sometimes resulted in a mixture of glutamine and this compound that required separation[1].
A Key Component of Bacterial Peptidoglycan
The true biochemical significance of this compound emerged with the elucidation of the structure of peptidoglycan, the unique and essential polymer that forms the bacterial cell wall[2]. It was discovered that D-isoglutamine is a key component of the peptide side chains that cross-link the glycan strands of peptidoglycan in many bacterial species[2].
The Discovery of Muramyl Dipeptide (MDP)
A pivotal moment in the history of this compound research was the discovery in 1974 that N-acetylmuramyl-L-alanyl-D-isoglutamine, a molecule that came to be known as muramyl dipeptide (MDP), is the minimal structural component of bacterial cell walls responsible for the powerful adjuvant activity of Freund's Complete Adjuvant[3]. This discovery, made through systematic fractionation and analysis of mycobacterial cell walls, highlighted the crucial role of the D-isoglutamine residue in stimulating the host's innate immune system. This finding opened up a new field of research into the immunomodulatory properties of synthetic glycopeptides containing this compound.
Biochemical Role and Significance
This compound's primary role in biochemistry is as a building block of bacterial peptidoglycan. Its incorporation into the peptide side chains is a critical step in the biosynthesis of this essential polymer.
Peptidoglycan Biosynthesis
The formation of the this compound residue within the peptidoglycan precursor occurs in the cytoplasm of the bacterial cell. The process involves a series of enzymatic reactions that sequentially add amino acids to the UDP-N-acetylmuramic acid (UDP-NAM) molecule. The D-glutamic acid residue is added to UDP-NAM-L-alanine, and in many bacteria, this D-glutamic acid is subsequently amidated to form D-isoglutamine. This amidation step is crucial for the subsequent cross-linking of the peptidoglycan chains[2][4].
The biosynthesis of the peptidoglycan precursor, Lipid II, which contains the this compound residue, is a complex process involving several cytoplasmic and membrane-bound enzymes.
References
- 1. US2927118A - L(+)-isoglutamine compounds and process of preparing same - Google Patents [patents.google.com]
- 2. Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Biosynthesis of the peptidoglycan of bacterial cell walls. XI. Formation of the this compound amide group in the cell walls of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoglutamine: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoglutamine, an isomer of the proteinogenic amino acid glutamine, plays a crucial role in various biological processes, particularly in the intricate signaling of the innate immune system. Unlike glutamine, where the amide group is on the side chain (γ-position), this compound possesses an amide group at the α-position. This structural distinction imparts unique chemical and biological properties, making it a molecule of significant interest in immunology, drug design, and diagnostics. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological relevance of this compound, complete with detailed experimental protocols and pathway diagrams to facilitate further research and development.
Chemical Structure and Identification
This compound is a dicarboxylic acid monoamide derived from glutamic acid. It exists as two stereoisomers: L-isoglutamine and D-isoglutamine.
-
L-Isoglutamine: The enantiomer with the S-configuration at the α-carbon. Its IUPAC name is (4S)-4,5-diamino-5-oxopentanoic acid.
-
D-Isoglutamine: The enantiomer with the R-configuration at the α-carbon. Its IUPAC name is (4R)-4,5-diamino-5-oxopentanoic acid.
The D-enantiomer is notably a key component of muramyl dipeptide (MDP), a constituent of bacterial cell walls that is a potent activator of the innate immune system.
Table 1: this compound Identifiers and Basic Properties
| Property | L-Isoglutamine | D-Isoglutamine | DL-Isoglutamine (Racemic) |
| Chemical Formula | C₅H₁₀N₂O₃ | C₅H₁₀N₂O₃ | C₅H₁₀N₂O₃ |
| Molecular Weight | 146.14 g/mol [1] | 146.14 g/mol | 146.14 g/mol |
| CAS Number | 636-65-7[1] | 19522-40-8 | 328-48-3 |
| IUPAC Name | (4S)-4,5-diamino-5-oxopentanoic acid[1] | (4R)-4,5-diamino-5-oxopentanoic acid[2] | 4,5-diamino-5-oxopentanoic acid |
| Stereochemistry | S-configuration | R-configuration | Racemic |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. While extensive quantitative data for this compound is limited, data for its close isomer, glutamine, provides valuable insights.
Table 2: Physicochemical Properties of this compound and Related Compounds
| Property | L-Isoglutamine | L-Glutamine (for comparison) |
| pKa values | pK₁' = 3.81, pK₂' = 7.88[1] | pKₐ₁ (carboxyl) = 2.17, pKₐ₂ (amino) = 9.13 |
| Solubility | Soluble in water; sparingly soluble in organic solvents.[1] | In water: ~36 g/L at 25°C[3], ~41.3 g/L at 25°C.[4] Insoluble in ethanol. |
| Melting Point | Decomposes at approximately 181°C[1] | Decomposes at approximately 185°C |
| Optical Rotation | [α]D²¹ +20.5° (c = 6.1 in H₂O)[1] | [α]D²⁰ +6.3° (c = 2 in H₂O) |
| Stability in Solution | Expected to be most stable in the pH range of 5.0 to 7.5, similar to glutamine. | Most stable in the pH range of 5.0 to 7.5.[5] Degradation to pyroglutamic acid and ammonia (B1221849) is accelerated by heat and pH extremes.[5] The degradation rate in water at 22-24°C and pH 6.5 is approximately 0.23% per day.[6] |
| Thermal Decomposition | Decomposes upon heating. | Decomposes at a characteristic temperature, releasing primarily H₂O and some NH₃.[7] |
Biological Significance and Signaling Pathways
The most well-characterized biological role of this compound is as a critical component of muramyl dipeptide (MDP) , the minimal bioactive unit of bacterial peptidoglycan. D-isoglutamine within MDP is essential for its recognition by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) . This recognition event triggers a signaling cascade that is fundamental to the innate immune response against bacterial pathogens.
The NOD2 Signaling Pathway
The binding of MDP to the leucine-rich repeat (LRR) domain of NOD2 induces a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). This interaction is mediated by the CARD (Caspase Activation and Recruitment Domain) of both proteins. The subsequent activation of RIPK2 initiates downstream signaling cascades, primarily culminating in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, orchestrating an effective immune response.
Role in Bacterial Cell Wall Biosynthesis
This compound is an integral part of the peptidoglycan structure in many bacteria. The formation of the D-isoglutamine residue occurs during the cytoplasmic steps of peptidoglycan biosynthesis. Specifically, the enzyme MurD ligates D-glutamic acid to UDP-N-acetylmuramic acid (UDP-MurNAc), and a subsequent amidation step, often involving an ATP-dependent synthetase, converts the D-glutamate to D-isoglutamine.
Experimental Protocols
The following sections provide generalized protocols for the synthesis, purification, and analysis of this compound. These should be optimized based on the specific experimental setup and requirements.
Synthesis of L-Isoglutamine
A common method for the synthesis of L-isoglutamine involves the ammonolysis of a protected L-glutamic acid derivative.
Materials:
-
N-Carbobenzyloxy-L-glutamic acid anhydride (B1165640)
-
Anhydrous ammonia
-
Anhydrous solvent (e.g., dioxane or THF)
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Methanol
-
Diethyl ether
Procedure:
-
Ammonolysis: Dissolve N-Carbobenzyloxy-L-glutamic acid anhydride in the anhydrous solvent. Cool the solution in an ice bath. Bubble anhydrous ammonia gas through the solution for a specified time until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. The resulting residue contains a mixture of N-Cbz-L-isoglutamine and N-Cbz-L-glutamine.
-
Purification of N-Cbz-L-isoglutamine: The isomers can be separated by fractional crystallization or column chromatography.
-
Deprotection: Dissolve the purified N-Cbz-L-isoglutamine in methanol. Add the Pd/C catalyst. Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas until the deprotection is complete (monitored by TLC).
-
Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude L-isoglutamine can be precipitated by the addition of diethyl ether and collected by filtration.
-
Recrystallization: Purify the L-isoglutamine by recrystallization from a suitable solvent system (e.g., water/ethanol).
Purification by Ion-Exchange Chromatography
Materials:
-
Strong cation-exchange resin (e.g., Dowex 50W)
-
Hydrochloric acid (HCl) solutions of varying concentrations
-
Ammonium hydroxide (B78521) (NH₄OH) solution
-
Fractions collector
-
pH meter
Procedure:
-
Column Preparation: Pack a chromatography column with the strong cation-exchange resin and equilibrate it with a low concentration of HCl (e.g., 0.1 M).
-
Sample Loading: Dissolve the crude this compound sample in a small volume of the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove any unbound impurities.
-
Elution: Elute the bound this compound using a gradient of increasing NH₄OH concentration (e.g., 0.1 M to 2 M).
-
Fraction Collection: Collect fractions and monitor the pH and/or use a colorimetric method (e.g., ninhydrin (B49086) test) to detect the presence of the amino acid.
-
Pooling and Desalting: Pool the fractions containing pure this compound. The salt can be removed by lyophilization (if a volatile buffer is used) or by using a desalting column.
Analysis by High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the analysis of this compound. Due to its polar nature and lack of a strong chromophore, derivatization is often required for sensitive UV detection.
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
Mobile phase A: Aqueous buffer (e.g., 0.1% trifluoroacetic acid in water)
-
Mobile phase B: Acetonitrile with 0.1% trifluoroacetic acid
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) for fluorescence detection or phenyl isothiocyanate (PITC) for UV detection)
Procedure:
-
Sample Preparation: Prepare a standard solution of this compound and the sample to be analyzed in a suitable solvent.
-
Derivatization (if required): Follow a standard protocol for the pre-column derivatization of the amino acid.
-
HPLC Analysis:
-
Inject the derivatized sample onto the equilibrated C18 column.
-
Elute the compounds using a gradient of mobile phase B. A typical gradient might be from 5% to 60% B over 30 minutes.
-
Monitor the elution profile at the appropriate wavelength for the chosen derivative.
-
-
Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to that of the standard.
Characterization by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified this compound in a deuterated solvent (e.g., D₂O).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants will be characteristic of the this compound structure. 2D NMR techniques like COSY and HSQC can be used for unambiguous assignment of all protons and carbons.
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is a suitable method for analyzing this compound.
-
Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can be used for structural confirmation. The fragmentation of derivatized this compound can be compared to known fragmentation patterns of similar amino acid amides.[8][9]
Conclusion
This compound is a molecule of considerable scientific interest due to its unique structure and its pivotal role in the innate immune system. As a key component of muramyl dipeptide, D-isoglutamine is at the forefront of research into immunomodulatory therapeutics and vaccine adjuvants. A thorough understanding of its chemical properties and biological functions, as outlined in this guide, is essential for researchers and drug development professionals seeking to harness its potential. The provided protocols offer a foundation for the synthesis, purification, and analysis of this compound, enabling further exploration of this fascinating molecule.
References
- 1. L-Isoglutamine [drugfuture.com]
- 2. This compound, D- | C5H10N2O3 | CID 5288447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragmentation pathway for glutamine identification: loss of 73 Da from dimethylformamidine glutamine isobutyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
Introduction: The Significance of Stereochemistry in Isoglutamine
An In-depth Technical Guide to the Stereochemistry of L-Isoglutamine vs. D-Isoglutamine for Researchers, Scientists, and Drug Development Professionals.
Isoglutamine, or α-glutamine, is a γ-amino acid derived from glutamic acid. Unlike its more common isomer, the proteinogenic amino acid glutamine (γ-glutamine), this compound features an amide group on the α-carboxyl group. The stereochemistry of this compound, specifically the orientation of its chiral center, dictates its biological activity and relevance in drug development. L-isoglutamine, the (S)-enantiomer, and D-isoglutamine, the (R)-enantiomer, exhibit profoundly different roles in biological systems, particularly in immunology.[1][2]
This technical guide provides a comprehensive overview of the stereochemical differences between L- and D-isoglutamine, their synthesis, their distinct biological functions with a focus on immunomodulation, and the experimental protocols used to study them.
Structural and Chemical Properties
The fundamental difference between L- and D-isoglutamine lies in the three-dimensional arrangement of the four groups around the α-carbon. This difference in chirality is the primary determinant of their distinct biological functions.
-
L-Isoglutamine : Possesses the (S) configuration at the chiral α-carbon.[1]
-
D-Isoglutamine : Possesses the (R) configuration at the chiral α-carbon.[1]
While they share the same molecular formula (C₅H₁₀N₂O₃) and molar mass (146.14 g/mol ), their interaction with chiral environments, such as biological receptors and enzymes, is markedly different.[2][3]
| Property | Value |
| Formula | C₅H₁₀N₂O₃ |
| Molar Mass | 146.14 g/mol |
| L-Isoglutamine CAS | 636-65-7 |
| D-Isoglutamine CAS | 19522-40-8 |
Biological Activity: A Tale of Two Stereoisomers
The most significant and well-documented biological role distinguishing the this compound stereoisomers is in the field of innate immunity. D-isoglutamine is an essential component of Muramyl Dipeptide (MDP) , the minimal immunologically active motif of bacterial peptidoglycan.[4][5]
3.1 D-Isoglutamine: A Key to Innate Immune Activation
MDP (N-acetylmuramyl-L-alanyl-D-isoglutamine) is a potent activator of the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[4][5] The recognition of MDP by NOD2 is highly stereospecific. The dipeptide moiety must be L-alanyl-D-isoglutamine for potent activation.[5][6] Substitution of D-isoglutamine with L-isoglutamine in MDP results in a molecule that fails to stimulate the NOD2 pathway effectively, demonstrating that the specific stereochemistry of the this compound residue is critical for ligand recognition and subsequent signal transduction.[5]
Activation of NOD2 by MDP initiates a signaling cascade that leads to the activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and other immune mediators.[7][8] This makes D-isoglutamine a cornerstone of many vaccine adjuvants and immunomodulatory drugs.[5][9]
3.2 L-Isoglutamine: A Different Functional Profile
In contrast to its D-enantiomer, L-isoglutamine does not activate the NOD2 receptor in the context of MDP.[5] While research into the independent biological roles of L-isoglutamine is less extensive, derivatives of L-isoglutamine have been investigated for other therapeutic applications, including potential antitumor activity through the inhibition of enzymes like Aminopeptidase N (APN).[10] However, its role as an immunomodulator via NOD2 is negligible compared to D-isoglutamine.
Quantitative Data: Receptor Binding and Activity
The stereospecificity of the NOD2 receptor is evident in the binding affinities and activation potentials of MDP diastereomers. While direct binding of isolated D-isoglutamine is not typically measured, its contribution is assessed through the activity of the entire MDP molecule or its analogues.
| Compound/Analogue | Stereochemistry | Target | Assay Type | Value | Reference |
| MDP | L-Ala-D-isoGln | Human NOD2 | Surface Plasmon Resonance (SPR) | KD = 51 ± 18 nM | [11] |
| MDP Diastereomer | L-Ala-L-isoGln | Human NOD2 | Surface Plasmon Resonance (SPR) | KD = 150 ± 24 nM | [11] |
| Desmuramylpeptide 1 | L-Ala-D-isoGln | Human NOD2 | HEK-Blue™ Reporter Assay | EC₅₀ = 96.1 nM | [12] |
| Desmuramylpeptide 30 (putrescine) | L-Ala-D-isoGln | Human NOD2 | HEK-Blue™ Reporter Assay | EC₅₀ > 10 µM | [12] |
| Desmuramylpeptide 32 (spermine) | L-Ala-D-isoGln | Human NOD2 | HEK-Blue™ Reporter Assay | EC₅₀ = 8.6 µM | [12] |
| Table 1: Quantitative comparison of D- vs L-isoglutamine containing compounds on NOD2 binding and activation. Note that while the L-isoGln diastereomer still binds to NOD2, its affinity is reduced, and it does not lead to downstream activation.[11] |
Receptor Interactions and Signaling Pathways
The interaction of D-isoglutamine, as part of MDP, with NOD2 is the critical initiating event for a well-defined innate immune signaling pathway.
Experimental Protocols
6.1 General Protocol for Synthesis of D-Isoglutamine Derivatives
The synthesis of specific D-isoglutamine derivatives, such as those used in MDP analogues, often starts from protected D-glutamic acid. The following is a generalized workflow.[13][14]
6.2 Protocol: NOD2 Activation Reporter Assay using HEK-Blue™ Cells
This protocol describes a method to quantify the biological activity of D-isoglutamine-containing compounds (like MDP) versus their L-isoglutamine counterparts.[12][15]
-
Cell Culture : Culture HEK-Blue™ NOD2 cells (InvivoGen) according to the manufacturer's protocol. These cells are engineered to express human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Preparation : On the day of the assay, wash cells with PBS and resuspend in fresh, pre-warmed HEK-Blue™ Detection medium to a density of ~2.8 x 10⁵ cells/mL.
-
Stimulation :
-
Add 180 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of your test compounds (e.g., L-Ala-D-isoGln MDP vs. L-Ala-L-isoGln MDP) in endotoxin-free water. Typical concentration ranges are from 0.1 to 1000 ng/mL.
-
Add 20 µL of each compound dilution to the appropriate wells. Include a positive control (MDP) and a negative control (vehicle/water).
-
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection :
-
SEAP expression is determined by a color change in the HEK-Blue™ Detection medium.
-
Measure the optical density (OD) at 620-650 nm using a spectrophotometer.
-
-
Data Analysis : Normalize the results to the vehicle control and plot the dose-response curve. Calculate the EC₅₀ value for each compound to determine its potency in activating the NOD2 pathway.
6.3 Protocol: Chiral HPLC for this compound Enantiomer Separation
This protocol provides a general framework for separating L- and D-isoglutamine enantiomers. Direct analysis of underivatized amino acids is possible with specific chiral columns.[16][17]
-
Sample Preparation : Dissolve the this compound sample (racemic mixture or test sample) in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
HPLC System and Column :
-
Instrument : Standard HPLC system with UV detector.
-
Column : A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as an Astec™ CHIROBIOTIC™ T column (teicoplanin-based), is highly effective for underivatized amino acids.[16]
-
-
Chromatographic Conditions :
-
Mobile Phase : An isocratic system of Water:Methanol:Formic Acid (e.g., 80:20:0.1 v/v/v). The optimal ratio may require method development.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25°C.
-
Detection : UV at 210 nm.
-
-
Data Analysis :
-
Inject L-isoglutamine and D-isoglutamine standards separately to determine their individual retention times.
-
Inject the mixed or unknown sample.
-
Identify and quantify the enantiomers by comparing retention times and integrating the peak areas. Calculate the enantiomeric excess (ee%) if required.
-
Conclusion and Implications for Drug Development
The stereochemistry of this compound is a critical determinant of its biological function. For researchers in immunology and drug development, the distinction is paramount: D-isoglutamine is the key that unlocks the NOD2-mediated innate immune response, while L-isoglutamine is not. This stereospecificity underscores the importance of chiral purity in the synthesis of vaccine adjuvants, immunomodulators, and other therapeutics targeting the NOD2 pathway. The development of robust synthetic and analytical methods to control and verify the stereochemistry of this compound-containing molecules is essential for creating safe and effective drugs. Future research may yet uncover unique biological roles for L-isoglutamine and its derivatives, but within the context of innate immunity, the D-enantiomer reigns supreme.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, D- | C5H10N2O3 | CID 5288447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C5H10N2O3 | CID 445883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 5. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledgecommons.lakeheadu.ca [knowledgecommons.lakeheadu.ca]
- 7. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The Innate Immune Protein Nod2 Binds Directly to MDP, a Bacterial Cell Wall Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
The Pivotal Role of D-Isoglutamine in Bacterial Cell Wall Architecture and Pathogen-Host Interactions
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The bacterial cell wall, a critical structure for survival and pathogenesis, is a complex macromolecule with intricate structural diversity. A key, yet often subtle, modification within the peptidoglycan (PG) layer is the amidation of D-glutamic acid to D-isoglutamine at the second position of the peptide stem. This seemingly minor alteration has profound implications for the structural integrity of the cell wall, bacterial physiology, and the interplay between bacteria and their hosts. This technical guide provides a comprehensive overview of the role of D-isoglutamine in the bacterial cell wall, detailing its biosynthesis, its impact on peptidoglycan cross-linking, and its function as a key signaling molecule in innate immunity. Detailed experimental protocols for the analysis of isoglutamine content and relevant enzymatic assays are provided, alongside visualizations of key biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Significance of Peptidoglycan and its Modifications
The bacterial cell wall is an essential organelle that provides structural support, maintains cell shape, and protects against osmotic lysis.[1] The primary component of the cell wall is peptidoglycan, a vast polymer composed of glycan strands of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide stems.[2] While the basic structure of peptidoglycan is conserved across many bacterial species, a wide array of modifications to this framework provides bacteria with the means to adapt to diverse environments and evade host defenses.
One such critical modification, particularly prevalent in Gram-positive bacteria, is the amidation of the D-glutamic acid (D-Glu) residue at the second position of the peptide stem to form D-isoglutamine (D-iGln).[3][4] This conversion neutralizes a negative charge on the peptide stem and has been shown to be crucial for efficient peptidoglycan cross-linking, antibiotic resistance, and interactions with the host immune system.[5][6] Understanding the role of this compound is therefore of paramount importance for the development of novel antimicrobial strategies.
The Biosynthesis of D-Isoglutamine in Peptidoglycan
The formation of D-isoglutamine is not a direct incorporation but rather a post-synthesis modification of the D-glutamic acid residue within the peptidoglycan precursor, Lipid II. This amidation is catalyzed by a sophisticated enzyme complex, MurT/GatD.[3][7]
-
GatD , a glutaminase, hydrolyzes a free L-glutamine molecule to produce glutamate (B1630785) and ammonia (B1221849).[7]
-
The ammonia is then channeled to the active site of MurT , a Mur ligase homolog.[3]
-
MurT utilizes the energy from ATP hydrolysis to catalyze the amidation of the γ-carboxyl group of the D-glutamic acid residue on Lipid II, forming D-isoglutamine.[7]
This enzymatic process is essential for the viability of several pathogenic bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis, making the MurT/GatD complex an attractive target for novel antibiotic development.[3][8]
Quantitative Impact of this compound on Peptidoglycan Structure
The presence of D-isoglutamine significantly influences the architecture of the peptidoglycan sacculus. The neutralization of the negative charge on the peptide stem is thought to facilitate the action of transpeptidases, the enzymes responsible for cross-linking adjacent peptide stems.[4] A higher degree of cross-linking results in a more rigid and robust cell wall.
Quantitative analysis of muropeptides (the monomeric units of digested peptidoglycan) has revealed a correlation between the level of D-glutamate amidation and the extent of cross-linking.
| Bacterial Strain | Condition | Degree of D-Glu Amidation | Peptidoglycan Cross-linking | Reference |
| Staphylococcus aureus NCTC8325 | Wild-type | High | Normal | [4] |
| Staphylococcus aureus NCTC8325 | femC mutant | 48% decreased amidation | Reduced | [4] |
| Staphylococcus aureus Mu50 | Vancomycin-resistant | Increased proportion of non-amidated muropeptides | Strikingly decreased | [5][9] |
This compound as an Immunomodulatory Molecule
Beyond its structural role, D-isoglutamine is a key component of muramyl dipeptide (MDP), the minimal bioactive motif of peptidoglycan recognized by the host's innate immune system.[10] MDP, which consists of N-acetylmuramyl-L-alanyl-D-isoglutamine, is a potent activator of the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).
Upon recognition of MDP, NOD2 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This response is crucial for clearing bacterial infections.
Experimental Protocols
Protocol for Peptidoglycan Extraction and Purification from Gram-Positive Bacteria
This protocol outlines a general method for the isolation of purified peptidoglycan sacculi.
-
Cell Culture and Harvest: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-exponential phase) in an appropriate liquid medium. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in a suitable buffer (e.g., phosphate-buffered saline, PBS). Lyse the cells by mechanical means (e.g., bead beating or sonication) or by boiling in a solution of sodium dodecyl sulfate (B86663) (SDS) (typically 4% w/v).
-
Removal of Non-Peptidoglycan Components:
-
Treat the lysate with DNase and RNase to remove nucleic acids.
-
Treat with proteases (e.g., trypsin, pronase) to digest proteins.
-
Perform multiple washes with hot water and/or detergents to remove lipids and other soluble components.
-
-
Final Purification: The resulting insoluble material is the peptidoglycan sacculus. Wash the sacculi extensively with sterile, pyrogen-free water to remove any residual contaminants. Lyophilize the purified peptidoglycan for storage.
Protocol for Muropeptide Analysis by HPLC-MS for this compound Quantification
This protocol describes the enzymatic digestion of purified peptidoglycan and subsequent analysis to quantify the relative abundance of amidated and non-amidated muropeptides.
-
Enzymatic Digestion:
-
Resuspend a known amount of purified peptidoglycan in a suitable digestion buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0).
-
Add a muramidase (B13767233) (e.g., mutanolysin or lysozyme) to digest the glycan backbone, releasing soluble muropeptides.
-
Incubate the reaction at 37°C for 16-24 hours.
-
-
Reduction of Muropeptides:
-
Stop the digestion by boiling the sample for 5 minutes.
-
Add sodium borohydride (B1222165) to reduce the C1 hydroxyl group of the muramic acid residues to prevent anomerization, which can cause peak splitting during chromatography.
-
Adjust the pH to ~4.0 with phosphoric acid to stop the reduction.
-
-
HPLC Separation:
-
Separate the muropeptides by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a gradient of an appropriate organic solvent (e.g., methanol (B129727) or acetonitrile) in a volatile buffer (e.g., 0.1% trifluoroacetic acid in water) to elute the muropeptides.
-
Monitor the elution profile by detecting absorbance at 205 nm.
-
-
Mass Spectrometry (MS) Analysis:
-
Couple the HPLC system to a mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF) to determine the mass of the eluting muropeptides.
-
The mass difference between a muropeptide containing D-glutamic acid and one containing D-isoglutamine is approximately 1 Da (due to the replacement of an oxygen atom with an NH group).
-
Quantify the relative abundance of amidated and non-amidated muropeptides by comparing the peak areas of the corresponding species in the HPLC chromatogram.
-
In Vitro Assay for MurT/GatD Amidation Activity
This assay can be used to screen for inhibitors of the MurT/GatD enzyme complex.
-
Reaction Components:
-
Purified MurT and GatD proteins.
-
Lipid II substrate (with a D-glutamic acid residue).
-
L-glutamine.
-
ATP and MgCl₂.
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5).
-
-
Assay Procedure:
-
Combine all reaction components in a microcentrifuge tube.
-
Incubate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding an organic solvent).
-
-
Detection of Amidation:
-
The conversion of Lipid II (D-Glu) to Lipid II (D-iGln) can be monitored by thin-layer chromatography (TLC) or by HPLC-MS, as the amidated product will have a different retention time and mass.
-
Alternatively, the ATPase activity of MurT can be measured by quantifying the amount of ADP produced using a coupled enzyme assay (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase assay).
-
Conclusion and Future Perspectives
The amidation of D-glutamic acid to D-isoglutamine is a critical modification in the bacterial cell wall of many, particularly Gram-positive, bacteria. This seemingly subtle change has far-reaching consequences for cell wall integrity, antibiotic resistance, and the intricate dialogue between bacteria and their hosts. The MurT/GatD enzyme complex, responsible for this modification, represents a promising and largely untapped target for the development of novel antibacterial agents. Further research into the species-specific regulation of peptidoglycan amidation and its precise role in different bacterial lifestyles will undoubtedly uncover new avenues for therapeutic intervention. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to delve deeper into the fascinating world of bacterial cell wall biology and contribute to the ongoing battle against infectious diseases.
References
- 1. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Structural basis of cell wall peptidoglycan amidation by the GatD/MurT complex of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muropeptide Modification-Amidation of Peptidoglycan d-Glutamate Does Not Affect the Proinflammatory Activity of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Increase of non-amidated muropeptides in the cell wall of vancomycin-resistant Staphylococcus aureus (VRSA) strain Mu50] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amidation of glutamate residues in mycobacterial peptidoglycan is essential for cell wall cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and in vitro Analysis of the GatD/MurT Enzyme-Complex Catalyzing Lipid II Amidation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the MurT/GatD complex in Mycobacterium tuberculosis towards validating a novel anti-tubercular drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Increase in glutamine-non-amidated muropeptides in the peptidoglycan of vancomycin-resistant Staphylococcus aureus strain Mu50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
Isoglutamine as a Non-Proteinogenic Amino Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoglutamine, a non-proteinogenic γ-amino acid isomer of the proteinogenic L-glutamine, is a molecule of significant interest in immunology and drug development. Unlike L-glutamine, which features a γ-amide, this compound possesses an α-amide group. This structural distinction underpins its unique biological activities and its utility as a building block in synthetic peptides to enhance their therapeutic properties. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and key biological roles, with a particular focus on its function as a critical component of muramyl dipeptide (MDP) and its interaction with the NOD2 signaling pathway. Detailed experimental protocols for its synthesis and analysis are also presented to support researchers in their scientific endeavors.
Introduction
Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of organisms. The incorporation of NPAAs into peptides is a powerful strategy in drug discovery and development, as it can significantly improve the stability, potency, and pharmacokinetic profiles of peptide-based therapeutics. This compound is a prime example of an NPAA with profound biological and therapeutic implications.
This compound, or α-glutamine, is a derivative of glutamic acid where the α-carboxyl group is amidated. It exists as two stereoisomers, L-isoglutamine and D-isoglutamine. The D-isomer, in particular, is a key structural component of peptidoglycan in bacterial cell walls, specifically within the muramyl dipeptide (MDP) motif. This makes D-isoglutamine a crucial molecule in the recognition of bacteria by the innate immune system of higher organisms.
This guide will delve into the core aspects of this compound, providing researchers and drug development professionals with a detailed understanding of its properties, biological significance, and practical applications.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following tables summarize the key quantitative data for L-isoglutamine and its stereoisomers.
Table 1: General Physicochemical Properties of L-Isoglutamine
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 146.14 g/mol | [1][2] |
| CAS Number | 636-65-7 | [1][2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 160 °C (decomposes) | [4] |
| pKa₁ (α-COOH) | 3.81 | [2] |
| pKa₂ (α-NH₃⁺) | 7.88 | [2] |
| Solubility | Soluble in water; sparingly soluble in organic solvents. | [2][5] |
| Optical Rotation [α]D²¹ | +20.5° (c = 6.1 in H₂O) | [2] |
Table 2: Identifiers for this compound Stereoisomers
| Stereoisomer | CAS Number | PubChem CID |
| L-Isoglutamine | 636-65-7 | 445883 |
| D-Isoglutamine | 19522-40-8 | 5288447 |
| DL-Isoglutamine | 328-48-3 | 164697 |
Biological Role and Signaling Pathway
The most well-characterized biological role of this compound is as a key component of muramyl dipeptide (MDP) , which is the minimal essential structure of bacterial peptidoglycan responsible for its immunoadjuvant activity. D-isoglutamine, in conjunction with N-acetylmuramic acid and L-alanine, forms MDP, which is recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2) .
The activation of NOD2 by MDP triggers a downstream signaling cascade that culminates in the activation of pro-inflammatory transcription factors, such as NF-κB and AP-1, leading to the production of cytokines, chemokines, and antimicrobial peptides. This innate immune response is crucial for host defense against bacterial infections.
The NOD2 Signaling Pathway
The interaction of MDP with the leucine-rich repeat (LRR) domain of NOD2 induces a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via CARD-CARD interactions.[6][7] This initiates a series of downstream events, including the activation of the TAK1 kinase complex and the IKK complex, ultimately leading to the activation of NF-κB and MAPK pathways.[8][9]
This compound in Drug Development
The incorporation of this compound and other non-proteinogenic amino acids into peptide therapeutics is a key strategy to enhance their drug-like properties.
-
Improved Stability: Replacing proteinogenic amino acids with NPAAs like this compound can render peptides more resistant to enzymatic degradation by proteases, thereby prolonging their half-life in vivo.[10]
-
Enhanced Potency and Selectivity: The unique stereochemistry and side-chain functionality of this compound can lead to altered peptide conformations, potentially improving binding affinity and selectivity for their biological targets.
-
Modulation of Immunogenicity: As a component of MDP, D-isoglutamine-containing peptides are potent immunomodulators. This property is exploited in the development of vaccine adjuvants and immunotherapies. For instance, mifamurtide, a synthetic derivative of MDP containing D-isoglutamine, is used in the treatment of osteosarcoma.[11]
-
Anticancer Agents: Derivatives of L-isoglutamine have been investigated as potential anticancer agents, with some showing inhibitory activity against aminopeptidase (B13392206) N (APN), a metalloenzyme involved in tumor invasion and angiogenesis.[12]
Experimental Protocols
Synthesis of L-Isoglutamine from L-Glutamic Acid
This protocol is a generalized representation based on established chemical principles for amino acid synthesis.
Methodology:
-
Protection of Functional Groups: The γ-carboxyl and α-amino groups of L-glutamic acid are protected to prevent side reactions. The γ-carboxyl group can be esterified (e.g., as a benzyl (B1604629) ester), and the α-amino group can be protected with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).
-
Activation of the α-Carboxyl Group: The unprotected α-carboxyl group is activated to facilitate amide bond formation. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acid chloride.
-
Amidation: The activated α-carboxyl group is reacted with ammonia to form the α-amide, yielding protected L-isoglutamine.
-
Deprotection: The protecting groups on the γ-carboxyl and α-amino groups are removed. For example, a benzyl ester can be removed by hydrogenolysis, and a Boc group can be removed with a strong acid like trifluoroacetic acid (TFA).
-
Purification: The final product, L-isoglutamine, is purified using techniques such as recrystallization or ion-exchange chromatography.
Synthesis of N-Acetylmuramyl-L-alanyl-D-isoglutamine (MDP)
The synthesis of MDP is a multi-step process involving the coupling of N-acetylmuramic acid with the dipeptide L-alanyl-D-isoglutamine.[13]
Methodology:
-
Dipeptide Synthesis: L-alanine and D-isoglutamine are coupled using standard peptide synthesis methods, often involving the use of protecting groups and coupling reagents.
-
Preparation of N-Acetylmuramic Acid: N-acetylmuramic acid is typically prepared from N-acetylglucosamine.
-
Coupling of N-Acetylmuramic Acid and the Dipeptide: The protected N-acetylmuramic acid is activated and then coupled to the N-terminus of the L-alanyl-D-isoglutamine dipeptide.
-
Deprotection and Purification: The protecting groups are removed from the resulting glycopeptide, and the final product, MDP, is purified by chromatography.
Analytical Methods for this compound
High-Performance Liquid Chromatography (HPLC):
HPLC is a common method for the analysis and quantification of amino acids, including this compound. Due to the lack of a strong chromophore, derivatization is often required for UV or fluorescence detection.
General Protocol:
-
Sample Preparation: Biological samples are typically deproteinized, and the amino acids are extracted.
-
Derivatization: The amino acids in the sample are derivatized with a reagent such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) to introduce a chromophore or fluorophore.[14]
-
Chromatographic Separation: The derivatized amino acids are separated on a reverse-phase HPLC column using a suitable mobile phase gradient.
-
Detection and Quantification: The separated amino acids are detected by a UV or fluorescence detector. Quantification is achieved by comparing the peak area of the analyte to that of a standard curve.
Conclusion
This compound stands out as a non-proteinogenic amino acid with significant implications for immunology and drug development. Its unique structure, particularly the D-isomer's presence in the immunomodulatory molecule MDP, has paved the way for a deeper understanding of innate immunity. The ability to incorporate this compound into synthetic peptides offers a valuable tool for medicinal chemists to enhance the therapeutic potential of peptide-based drugs. This technical guide has provided a comprehensive overview of the key aspects of this compound, from its fundamental properties to its biological roles and practical applications, with the aim of supporting and inspiring further research in this exciting field.
References
- 1. This compound | C5H10N2O3 | CID 445883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Isoglutamine [drugfuture.com]
- 3. L-Glutamine | 56-85-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NOD2-mediated dual negative regulation of inflammatory responses triggered by TLRs in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Microbial Production of Isoglutamine: A Deep Dive into Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoglutamine, an isomer of the proteinogenic amino acid glutamine, plays a critical role in the structural integrity of the bacterial cell wall. Its synthesis in microorganisms is intrinsically linked to the biosynthesis of peptidoglycan, a vital polymer that provides shape and osmotic protection to bacteria. This technical guide provides a comprehensive overview of the primary known biosynthetic pathway of this compound in microorganisms, focusing on the enzymatic machinery, reaction kinetics, and the experimental methodologies used to elucidate this process. The guide is intended for researchers, scientists, and drug development professionals interested in bacterial cell wall synthesis, antibiotic discovery, and microbial physiology.
Introduction: The Central Role of this compound in Peptidoglycan Biosynthesis
In the vast majority of documented cases, the biosynthesis of this compound in microorganisms is not for the production of a free cytoplasmic amino acid. Instead, it is a crucial modification of a peptidoglycan precursor, Lipid II. This modification, the amidation of a D-glutamate residue to a D-isoglutamine residue, is essential for the proper cross-linking of the peptidoglycan mesh in many Gram-positive bacteria, including notable pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[1] The absence of a widely distributed, independent pathway for the synthesis of free L-isoglutamine in the microbial world underscores its specialized role in cell wall architecture.
This guide will focus on the well-characterized pathway involving the GatD/MurT enzyme complex, which is responsible for this critical amidation step. Understanding this pathway is of significant interest for the development of novel antimicrobial agents that can disrupt bacterial cell wall synthesis.
The Core Biosynthetic Pathway: Amidation of Lipid II-Glutamate
The formation of the this compound residue in peptidoglycan is a two-step process catalyzed by a bienzymatic complex known as the Lipid II isoglutaminyl synthase, composed of the GatD and MurT subunits.[2]
The overall reaction is as follows:
Lipid II-D-glutamate + L-glutamine + ATP → Lipid II-D-isoglutamine + L-glutamate + ADP + Pi
Key Enzymes and Their Functions
-
GatD (Glutaminase Subunit): GatD is a glutamine amidotransferase (GATase) that hydrolyzes L-glutamine to produce L-glutamate and ammonia (B1221849).[2] This ammonia is then channeled to the active site of the MurT subunit. GatD belongs to the class of GATases that utilize a catalytic triad (B1167595) to facilitate glutamine hydrolysis.
-
MurT (Amidotransferase Subunit): MurT is a Mur ligase homolog that catalyzes the ATP-dependent amidation of the γ-carboxyl group of the D-glutamate residue within the Lipid II precursor. The ammonia generated by GatD is the nitrogen donor for this reaction. The reaction proceeds through the formation of an acyl-phosphate intermediate on the glutamate (B1630785) residue, which is then attacked by ammonia.
Signaling Pathway Diagram
Quantitative Data
The following table summarizes the kinetic parameters for the Lipid II isoglutaminyl synthase (GatD/MurT) from Streptococcus pneumoniae.
| Substrate | Apparent KM (µM) | Vmax (µmol/min/mg) |
| L-Glutamine | 130 ± 20 | 1.4 ± 0.1 |
| ATP | 80 ± 10 | 1.5 ± 0.1 |
| Lipid II | 5 ± 1 | 1.6 ± 0.1 |
| Data adapted from Morlot et al., 2018. |
Experimental Protocols
Recombinant Expression and Purification of the GatD/MurT Complex
Objective: To produce and purify the GatD/MurT enzyme complex for in vitro assays.
Methodology:
-
Gene Cloning: The genes encoding GatD and MurT are cloned into a co-expression vector, such as pETDuet-1. A hexahistidine (His6) tag is often fused to one of the proteins (e.g., GatD) to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). The cells are grown in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and DNase I). The cells are then lysed by sonication or using a French press.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His6-tagged GatD, along with the co-purifying MurT, is eluted with a high concentration of imidazole (e.g., 250 mM).
-
Size-Exclusion Chromatography: The eluted protein complex is further purified by size-exclusion chromatography to remove any remaining contaminants and to confirm the formation of the heterodimeric complex.
In Vitro Assay for GatD/MurT Activity
Objective: To measure the enzymatic activity of the purified GatD/MurT complex.
Methodology:
A continuous coupled-enzyme spectrophotometric assay is used to monitor the production of ADP, which is a product of the MurT-catalyzed reaction.
-
Reaction Mixture: The reaction is performed in a buffer containing HEPES, NaCl, MgCl2, and a detergent (e.g., Triton X-100) to solubilize the lipid substrate. The reaction mixture includes:
-
Purified GatD/MurT complex
-
Lipid II-D-glutamate substrate
-
L-glutamine
-
ATP
-
NADH
-
Pyruvate (B1213749) kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
Assay Principle: The ADP produced by MurT is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. Kinetic parameters (KM and Vmax) can be determined by varying the concentration of one substrate while keeping the others at saturating concentrations and fitting the data to the Michaelis-Menten equation.
Experimental Workflow Diagram
Conclusion and Future Perspectives
The biosynthesis of this compound in microorganisms is a highly specific process, primarily dedicated to the maturation of the peptidoglycan cell wall. The GatD/MurT enzyme complex represents a fascinating example of substrate channeling and bienzymatic catalysis. The essential nature of this pathway in several pathogenic bacteria makes the GatD/MurT complex a promising target for the development of novel antibiotics.
Future research in this area could focus on:
-
Elucidating the detailed catalytic mechanism of the MurT subunit.
-
Screening for and designing specific inhibitors of the GatD/MurT complex.
-
Investigating the presence and physiological relevance of this pathway in a broader range of microorganisms.
-
Exploring the possibility of engineering microorganisms for the production of free this compound, should a potential biotechnological application arise.
This guide provides a solid foundation for researchers and professionals seeking to understand and exploit the microbial biosynthesis of this compound. The provided data and protocols offer a starting point for further investigation into this important and medically relevant metabolic pathway.
References
Isoglutamine Metabolism in Prokaryotic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoglutamine, particularly the D-isoform, is a critical component of the peptidoglycan (PG) cell wall in many prokaryotes, especially Gram-positive bacteria. Its metabolism is intrinsically linked to the biosynthesis and structural integrity of this essential cellular barrier. This technical guide provides an in-depth exploration of the core metabolic pathways involving this compound in prokaryotic cells, focusing on its synthesis, incorporation into the cell wall, and the regulatory mechanisms that govern these processes. We present detailed experimental protocols for the analysis of these pathways, quantitative data on key enzymes, and visual representations of the metabolic and regulatory networks. Understanding the nuances of this compound metabolism offers significant opportunities for the development of novel antimicrobial agents that target bacterial cell wall synthesis.
The Central Role of D-Isoglutamine in Peptidoglycan Biosynthesis
In many Gram-positive bacteria, such as Staphylococcus aureus, Streptococcus pneumoniae, and Mycobacterium tuberculosis, the second position of the pentapeptide stem of the peptidoglycan precursor, Lipid II, is a D-glutamate (D-Glu) residue. This D-Glu is subsequently amidated to form D-isoglutamine (D-iGln).[1][2][3] This amidation is not a trivial modification; it is essential for efficient cross-linking of the peptidoglycan by both penicillin-binding proteins (PBPs) and L,D-transpeptidases.[1][4][5] The presence of D-isoglutamine in the stem peptide is crucial for cell viability, resistance to β-lactam antibiotics, and evasion of host immune defenses like lysozyme.[6][7]
The MurT/GatD Amidotransferase Complex: The Key Enzyme
The conversion of D-glutamate to D-isoglutamine on the lipid II precursor is catalyzed by a bi-enzymatic complex composed of MurT and GatD.[1][4][5][7][8][9][10] These two genes, murT and gatD, are typically organized in a co-transcribed operon, highlighting their functional linkage.[6][11][12]
The mechanism of the MurT/GatD complex is a classic example of a glutamine amidotransferase:
-
Glutaminase (B10826351) Activity (GatD): The GatD subunit is a glutaminase that hydrolyzes L-glutamine, releasing ammonia (B1221849) (NH₃) and glutamate (B1630785).[4][5][6]
-
Ammonia Channeling: The ammonia produced is then channeled intramolecularly from the active site of GatD to the active site of MurT.[9][12]
-
Amidotransferase Activity (MurT): The MurT subunit, which is a Mur ligase homolog, catalyzes the ATP-dependent amidation of the γ-carboxyl group of the D-glutamate residue on the Lipid II precursor, forming D-isoglutamine.[4][5][10][12]
This entire process occurs at the cytoplasmic face of the cell membrane, modifying the peptidoglycan precursor before it is flipped to the outer leaflet for polymerization.
Precursor Supply: Glutamine and Glutamate Metabolism
The synthesis of D-isoglutamine is dependent on the intracellular pools of L-glutamine (the nitrogen donor) and the D-glutamate residue within the peptidoglycan precursor. The availability of these molecules is tightly controlled by central nitrogen and carbon metabolism.
-
Glutamine Synthetase (GS) and Glutamate Synthase (GOGAT): These enzymes are central to ammonia assimilation and maintaining the balance between glutamate and glutamine pools.[4] In many bacteria, the glutamate/glutamine ratio serves as a sensor for nitrogen availability.[13]
-
Glutamate Racemase (MurI): This enzyme catalyzes the conversion of L-glutamate to D-glutamate, providing the substrate for incorporation into the pentapeptide stem by the MurD ligase.[14]
The overall pathway from central metabolism to the formation of the D-isoglutamine-containing peptidoglycan precursor is a multi-step process involving numerous enzymes.
Regulation of this compound Metabolism
The synthesis of D-isoglutamine is regulated at multiple levels, primarily through the control of peptidoglycan biosynthesis and the availability of its precursors.
-
Transcriptional Regulation of murT-gatD: In S. aureus, the murT and gatD genes form an operon, and their expression is essential for normal growth.[6][15] In Mycobacterium tuberculosis, a mycobacteria-specific promoter drives the co-transcription of the homologous genes Rv3712 and Rv3713.[12][16]
-
Two-Component Systems (TCS): TCS are a primary mechanism for bacteria to sense and respond to environmental stress, including cell wall damage.[17][18][19] The CpxR/CpxA system, for example, upregulates peptidoglycan amidases in response to envelope stress, modulating cell wall integrity.[4] While direct regulation of the murT-gatD operon by a specific TCS has not been fully elucidated, it is plausible that such systems play a role in modulating the degree of PG amidation in response to antibiotic exposure or host-derived stresses.
-
Metabolic Feedback: The enzymes involved in the synthesis of the UDP-MurNAc-pentapeptide precursor are subject to feedback inhibition by downstream products, providing a mechanism to coordinate precursor supply with the rate of cell wall synthesis.
This compound in Peptidoglycan Turnover and Recycling
During bacterial growth and division, the peptidoglycan sacculus is continuously remodeled by autolysins. This process releases muropeptides into the environment or the periplasm. Gram-negative bacteria have sophisticated recycling systems to import and reuse these components. Gram-positive bacteria also recycle peptidoglycan components, particularly during the transition to stationary phase.[20]
The fate of the D-isoglutamine residue during recycling is not well-characterized. It is likely that N-acetylmuramoyl-L-alanine amidases cleave the entire peptide stem from the MurNAc sugar.[21][22] The free peptide containing D-isoglutamine could then be further degraded by peptidases. The existence of specific D-amino acid amidases in some bacteria suggests a potential mechanism for cleaving the amide bond of D-isoglutamine to regenerate D-glutamate, although this has not been directly demonstrated.[1][8] Further research is needed to elucidate the precise metabolic fate of D-isoglutamine during cell wall turnover.
Quantitative Data
Quantitative analysis of the enzymes and metabolites involved in this compound metabolism is crucial for understanding the flux through the pathway and for developing kinetic models for drug development.
Table 1: Kinetic Parameters of the MurT/GatD Complex from Streptococcus pneumoniae
| Substrate | Apparent KM (µM) | kcat (s⁻¹) |
| L-Glutamine | 1800 ± 300 | - |
| ATP | 160 ± 30 | - |
| Lipid II | 10 ± 2 | 0.9 ± 0.02 |
Data obtained from a coupled enzyme assay monitoring ADP production.
Table 2: Intracellular Concentrations of Key Metabolites
| Metabolite | Organism | Condition | Concentration (µM) |
| UDP-GlcNAc | Escherichia coli | Exponential Growth | ~100 |
| UDP-GlcNAc-enolpyruvate | Escherichia coli | Exponential Growth | ~2 |
| Glutamine | Klebsiella pneumoniae | Nitrogen Sufficiency | ~1200 |
| Glutamine | Klebsiella pneumoniae | Nitrogen Limitation | ~200 |
| Glutamate | Klebsiella pneumoniae | Nitrogen Sufficiency | ~6000 |
| Glutamate | Klebsiella pneumoniae | Nitrogen Limitation | ~6000 |
| UDP-MurNAc-pentapeptide | Staphylococcus aureus | Untreated | Low (baseline) |
| UDP-MurNAc-pentapeptide | Staphylococcus aureus | Vancomycin-treated | Accumulates |
Note: The concentration of UDP-MurNAc-pentapeptide is typically low in untreated cells but accumulates upon inhibition of later steps in peptidoglycan synthesis.[2][23][24][25] Glutamine and glutamate concentrations are from Klebsiella pneumoniae and may vary in other species.[4]
Experimental Protocols
Protocol for MurT/GatD Coupled-Enzyme ATPase Assay
This protocol is adapted from methods used to measure the ATPase activity of the MurT/GatD complex by coupling the production of ADP to the oxidation of NADH.[14][26]
Principle: The ADP produced by MurT is used by pyruvate (B1213749) kinase (PK) to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified MurT/GatD complex
-
Lipid II substrate
-
Reaction Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, pH 7.5)
-
ATP solution
-
L-Glutamine solution
-
Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, PEP, NADH, PK, and LDH.
-
Add the purified MurT/GatD complex to the reaction mixture.
-
Add the Lipid II substrate and L-Glutamine.
-
Equilibrate the mixture at the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known concentration of ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine kinetic parameters, vary the concentration of one substrate (e.g., Lipid II) while keeping the others at saturating concentrations.
Protocol for Isolation and Analysis of Peptidoglycan Composition by UPLC
This protocol provides a general workflow for the isolation of peptidoglycan (sacculi) from bacterial cells and subsequent analysis of its muropeptide composition by Ultra-Performance Liquid Chromatography (UPLC).[11][27][28][29][30]
Procedure:
-
Cell Lysis: Harvest bacterial cells from culture and resuspend in a small volume. Add the cell suspension to a boiling solution of sodium dodecyl sulfate (B86663) (SDS) (e.g., 4% w/v) and boil for 30 minutes to lyse the cells and denature proteins.
-
Sacculi Isolation: Pellet the insoluble peptidoglycan sacculi by ultracentrifugation. Wash the pellet repeatedly with sterile, high-purity water to completely remove the SDS.
-
Enzymatic Digestion: Resuspend the purified sacculi in a suitable buffer and digest with a muramidase (B13767233) (e.g., mutanolysin or cellosyl) to cleave the glycan backbone and release soluble muropeptides.
-
Reduction of Muropeptides: Reduce the muramidase-digested sample with sodium borohydride (B1222165) to convert the C1 hydroxyl of MurNAc to an alcohol (muramitol). This step prevents the formation of anomers and simplifies the chromatogram.
-
UPLC Analysis: Acidify the sample and inject it onto a reverse-phase C18 column. Separate the muropeptides using a gradient of a suitable organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., formic acid).
-
Detection and Quantification: Detect the eluting muropeptides by their absorbance at 204 nm. Identify peaks by comparing their retention times to known standards or by collecting fractions for mass spectrometry analysis. Quantify the relative abundance of each muropeptide by integrating the peak areas.
Implications for Drug Development
The essentiality of the MurT/GatD complex for the viability and antibiotic resistance of major Gram-positive pathogens makes it an attractive target for the development of novel antimicrobial agents.[16][28][31] Inhibitors targeting either the GatD glutaminase activity, the MurT ATPase activity, or the interface between the two subunits could disrupt peptidoglycan amidation. Such a disruption would lead to the production of non-amidated peptidoglycan, which is a poor substrate for transpeptidases, resulting in a weakened cell wall and increased susceptibility to other antibiotics, particularly β-lactams. The development of drugs targeting this pathway represents a promising strategy to combat antibiotic-resistant bacterial infections.
References
- 1. Identification and in vitro Analysis of the GatD/MurT Enzyme-Complex Catalyzing Lipid II Amidation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and in vitro analysis of the GatD/MurT enzyme-complex catalyzing lipid II amidation in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and in vitro Analysis of the GatD/MurT Enzyme-Complex Catalyzing Lipid II Amidation in Staphylococcus aureus | PLOS Pathogens [journals.plos.org]
- 4. The CpxR/CpxA Two-component System Up-regulates Two Tat-dependent Peptidoglycan Amidases to Confer Bacterial Resistance to Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N-Acetyl-d-Glucosamine Kinase of Escherichia coli and Its Role in Murein Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the Staphylococcus aureus UDP-N-Acetylmuramoyl- l-Alanyl-d-Glutamate:l-Lysine Ligase in Escherichia coli and Effects on Peptidoglycan Biosynthesis and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ATPase activity assay [protocols.io]
- 11. Cell wall peptidoglycan in Mycobacterium tuberculosis: An Achilles’ heel for the TB-causing pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the MurT/GatD complex in Mycobacterium tuberculosis towards validating a novel anti-tubercular drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptidoglycan recycling is critical for cell division, cell wall integrity and β-lactam resistance in Caulobacter crescentus | Sciety [sciety.org]
- 14. A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Characterization of the MurT/GatD complex in Mycobacterium tuberculosis towards validating a novel anti-tubercular drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two-component regulatory system - Wikipedia [en.wikipedia.org]
- 18. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Peptidoglycan Recycling in Gram-Positive Bacteria Is Crucial for Survival in Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Khan Academy [khanacademy.org]
- 22. Bacterial peptidoglycan recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mammalian Peptidoglycan Recognition Proteins Kill Bacteria by Activating Two-Component Systems and Modulate Microbiome and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. ATP/NADH-enzyme coupled ATPase assay [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. Role of MurT C-Terminal Domain in the Amidation of Staphylococcus aureus Peptidoglycan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Potential Therapeutic Applications of Isoglutamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoglutamine, a naturally occurring amide of glutamic acid, and its synthetic derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant potential in two primary therapeutic areas: oncology and immunology. In cancer therapy, this compound derivatives, notably as components of "Antineoplastons," have been investigated for their direct antitumor effects, often linked to the inhibition of critical cellular signaling pathways. In the field of immunology, D-isoglutamine is a cornerstone of muramyl dipeptide (MDP), the minimal immunologically active component of bacterial peptidoglycan. Analogs of MDP are potent immunomodulators, acting as adjuvants to enhance vaccine efficacy by stimulating the innate immune system. This technical guide provides an in-depth overview of the core therapeutic applications of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.
This compound Derivatives in Cancer Therapy
L-isoglutamine derivatives have been explored as potential anticancer agents, with some compounds demonstrating inhibitory activity against enzymes crucial for tumor growth and metastasis, such as aminopeptidase (B13392206) N (APN) and matrix metalloproteinase-2 (MMP-2).[1] A notable area of investigation involves Antineoplastons, a group of synthetic amino acid and peptide derivatives that includes this compound-containing compounds like phenylacetylthis compound (B8625572) (a component of Antineoplaston AS2-1).[2]
Quantitative Data: Anticancer Activity
The following tables summarize the quantitative data on the anticancer activity of various this compound derivatives.
Table 1: In Vitro Antiproliferative and Enzyme Inhibitory Activity of this compound Derivatives
| Compound/Derivative Class | Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Piperidinedione analogue (Compound 6) | Aminopeptidase N (APN) | Enzyme Inhibition | 3.1 | [1] |
| Piperidinedione analogue (Compound 4l) | Aminopeptidase N (APN) | Enzyme Inhibition | 5.2 | [1] |
| N-cinnamoyl-l-aspartic acid derivative (Compound 8c) | Aminopeptidase N (APN) | Enzyme Inhibition | 11.1 ± 0.9 | [3] |
| L-lysine derivative (Compound C7) | Aminopeptidase N (APN) | Enzyme Inhibition | 9.6 ± 1.3 | [3] |
| L-lysine derivative (Compound C20) | Aminopeptidase N (APN) | Enzyme Inhibition | 13.6 ± 1.9 | [3] |
| Bestatin (Positive Control) | Aminopeptidase N (APN) | Enzyme Inhibition | 11.3 ± 1.6 | [3] |
| Antineoplaston A10 | Human Hepatocellular Carcinoma Cell Lines | Cell Growth Inhibition | 6 - 8 µg/mL | [4] |
| Antineoplaston AS2-1 | Human Hepatocellular Carcinoma Cell Lines | Cell Growth Inhibition | 6 - 8 µg/mL | [4] |
Table 2: In Vivo Efficacy and Toxicity of this compound Derivatives
| Compound | Animal Model | Tumor Type | Key Findings | Reference |
| Nα-(phenylacetylamino)-γ-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amide | Swiss albino mice | Acute Toxicity | LD50 = 4.5 g/kg (i.p.) | [5] |
| Antineoplastons A10 and AS2-1 | Human Clinical Trial (Phase II) | Anaplastic Astrocytoma | 21% Complete Response, 26% Stable Disease. 2-year overall survival: 37%.[6][7] | [6][7] |
| Antineoplastons A10 and AS2-1 | Human Clinical Trial (Phase II) | Primary Brain Tumors | 22.5% Objective Response Rate.[8] | [8] |
| Antineoplastons A10 and AS2-1 | Human Clinical Trial (Interim results) | Glioblastoma multiforme and Astrocytoma | 24.1% Response Rate, 40.5% Stable Disease.[9] | [9] |
Signaling Pathways in Cancer
The proposed mechanism of action for some anticancer this compound derivatives, particularly phenylacetylglutamine (B1677654) (the active component of Antineoplaston A10), involves the inhibition of the Ras signaling pathway.[10] Phenylacetate (B1230308), a component of Antineoplaston AS2-1, has been shown to inhibit the Ras/MAPK signaling cascade.[2] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.
Experimental Protocols
The general workflow for the discovery and preclinical evaluation of novel anticancer this compound derivatives involves synthesis followed by a cascade of in vitro and in vivo assays.
-
Reagents and Materials:
-
Purified APN enzyme
-
L-Leucine-p-nitroanilide (substrate)
-
Tris-HCl buffer (pH 7.4)
-
This compound derivative test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bestatin (positive control inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in Tris-HCl buffer.
-
In a 96-well plate, add the APN enzyme solution to each well.
-
Add the test compounds or control solutions to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the L-Leucine-p-nitroanilide substrate to all wells.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader to monitor the formation of p-nitroaniline.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
-
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., breast, colon, lung cancer lines) are cultured under standard conditions.
-
A specific number of cells (e.g., 1 x 10^6 to 1 x 10^7) are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flank of each mouse.[11]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
The this compound derivative is administered via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) at various doses. The control group receives the vehicle.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
The study is terminated when tumors in the control group reach a predetermined size or when signs of excessive toxicity are observed.
-
Primary endpoints include tumor growth inhibition and, in some cases, overall survival.
-
This compound Derivatives as Immunomodulators
The D-isomer of this compound is a critical component of muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine), which is recognized by the intracellular pattern recognition receptor NOD2.[12][13][14] This recognition triggers a signaling cascade that leads to the activation of the innate immune system. Consequently, MDP and its synthetic analogs, including desmuramylpeptides, are potent vaccine adjuvants, enhancing the adaptive immune response to co-administered antigens.[13][14]
Quantitative Data: Immunomodulatory Activity
The following tables present quantitative data on the immunomodulatory effects of various this compound-containing derivatives.
Table 3: In Vitro NOD2 Agonist Activity of this compound Derivatives
| Compound | Assay System | Parameter | Value (nM) | Reference |
| Desmuramylpeptide 40 | HEK-Blue NOD2 cells | EC50 | 4.5 | [15] |
| Desmuramylpeptide 27 | HEK-Blue NOD2 cells | EC50 | 47 | [15] |
| Desmuramylpeptide 38 | HEK-Blue NOD2 cells | EC50 | 35 | [15] |
| Desmuramylpeptide 28 | HEK-Blue NOD2 cells | EC50 | 61 | [15] |
| Desmuramylpeptide 73 | HEK-Blue NOD2 cells | EC50 | 62 | [16] |
| Desmuramylpeptide 76 | HEK-Blue NOD2 cells | EC50 | 63 | [16] |
| Desmuramylpeptide 1 | HEK-Blue NOD2 cells | EC50 | 89 | [16] |
Table 4: In Vitro and In Vivo Immunostimulatory Effects of this compound Derivatives
| Derivative | Model System | Effect Measured | Key Finding | Reference |
| MDP-Lys(L18) | Rat macrophage cultures | Cytokine Induction | Increased IL-1, TNF, CSF, and NCF activities.[17] | [17] |
| 6-O-L18-MDP(Me) | Murine model | Antiviral Activity | Protective activity against Sendai virus infection.[6] | [6] |
| B30-MDP | Murine model with Hantavirus vaccine | Antibody Response | Significantly higher neutralizing antibody titers.[18] | [18] |
| MDP-Lys(L18) | Murine model with Hantavirus vaccine | Antibody Response | Significantly higher neutralizing antibody titers.[18] | [18] |
| nor-MDP octylamide (N-Me-Ala) | Rodent model with βhCG-TT antigen | Antibody Response | Three-fold higher anti-hCG titers compared to control.[19] | [19] |
| β-butyl-MDP | Murine model with HIV-1 rgp160 | Humoral and Cellular Immunity | Induced strong B- and T-cell responses.[14] | [14] |
| GMDP | BALB/c mice with ovalbumin | Humoral Response | More pronounced adjuvant activity than MDP at certain concentrations.[19] | [19] |
Signaling Pathways in Immunity
This compound-containing muramyl peptides are recognized by the cytosolic receptor NOD2. Upon binding, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the kinase RIPK2. This complex then activates downstream signaling pathways, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.
Experimental Protocols
This protocol is adapted for the commercially available HEK-Blue™ hNOD2 cell line from InvivoGen, which stably expresses human NOD2 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[15][20]
-
Cell Culture:
-
Maintain HEK-Blue™ hNOD2 cells in DMEM supplemented with 10% fetal bovine serum, penicillin-streptomycin, and selective antibiotics (e.g., Blasticidin and Zeocin®) as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate at a density of ~5 x 10^4 cells per well in 180 µL of HEK-Blue™ Detection medium.
-
Prepare serial dilutions of the this compound derivative (e.g., MDP analog) and a known NOD2 agonist (e.g., MDP) as a positive control.
-
Add 20 µL of the test compounds, controls, or vehicle to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Measure the SEAP activity by reading the absorbance at 620-655 nm using a microplate reader.
-
Normalize the results to the vehicle control to determine the fold-increase in NF-κB activation.
-
Plot the fold activation against the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
-
PBMC Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood using Ficoll-Paque® density gradient centrifugation.[21]
-
-
Cell Stimulation:
-
Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension per well in a 24-well plate.
-
Add the this compound derivative at various concentrations. Include a negative control (vehicle) and a positive control (e.g., LPS or MDP).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.[22]
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Measure the concentration of cytokines (e.g., IL-1β, IL-6, TNF-α) in the supernatants using a multiplex cytokine assay (e.g., Luminex-based assay) or individual ELISAs according to the manufacturer's protocols.
-
-
Immunization:
-
Prepare an immunizing formulation by mixing the antigen (e.g., ovalbumin) with the this compound derivative adjuvant in a suitable vehicle (e.g., saline or a water-in-oil emulsion).
-
Immunize groups of mice (e.g., BALB/c) subcutaneously or intraperitoneally with the antigen alone or the antigen-adjuvant formulation. A typical primary immunization is followed by a booster immunization 2-3 weeks later.[18]
-
-
Sample Collection:
-
Collect blood samples from the mice at various time points after immunization (e.g., weekly) via retro-orbital or tail bleeding.
-
Process the blood to obtain serum and store at -20°C or -80°C.
-
-
Antibody Titer Measurement (ELISA):
-
Coat a 96-well ELISA plate with the antigen and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Prepare serial dilutions of the mouse serum samples and add them to the wells. Incubate for 1-2 hours.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG. Incubate for 1 hour.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The antibody titer is defined as the reciprocal of the highest serum dilution that gives a positive reading above a predetermined cutoff value.
-
Conclusion
This compound derivatives represent a promising and multifaceted class of compounds with significant therapeutic potential. As anticancer agents, they show activity against key enzymes and signaling pathways involved in tumorigenesis, with some derivatives advancing to clinical trials. As immunomodulators, their ability to activate the NOD2 receptor makes them potent adjuvants for enhancing vaccine responses. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers in the field, facilitating the continued exploration and development of this compound-based therapeutics. Further research is warranted to fully elucidate their mechanisms of action, optimize their pharmacological properties, and translate their preclinical promise into clinical benefits.
References
- 1. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 2. Sodium phenylacetate inhibits the Ras/MAPK signaling pathway to induce reduction of the c-Raf-1 protein in human and canine breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ultra-dd.org [ultra-dd.org]
- 6. scispace.com [scispace.com]
- 7. A Phase II Study of Antineoplastons A10 and AS2-1 in Adult Patients With Newly-Diagnosed Anaplastic Astrocytoma-Final Report (Protocol BT-08) | Burzynski | Cancer and Clinical Oncology | CCSE [ccsenet.org]
- 8. A Phase II Study of Antineoplastons A10 and AS2-1 in Adult Patients with Primary Brain Tumors—Final Report (Protocol BT-09) [scirp.org]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 12. biocompare.com [biocompare.com]
- 13. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 14. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. Promising Antineoplaston Results for CNS Tumors [burzynskiclinic.com]
- 17. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Adjuvant activity of muramyl dipeptide derivatives to enhance immunogenicity of a hantavirus-inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 20. invivogen.com [invivogen.com]
- 21. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Modulation of muramyl dipeptide stimulation of cytokine production by blood components - PMC [pmc.ncbi.nlm.nih.gov]
Isoglutamine in Immunomodulation and Vaccine Adjuvants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoglutamine, particularly in its D-isomeric form (D-isoglutamine), is a pivotal component of muramyl dipeptide (MDP), the minimal immunologically active motif of bacterial peptidoglycan.[1] This guide provides a comprehensive overview of the role of this compound in immunomodulation and its application as a vaccine adjuvant. This compound-containing structures, primarily MDP and its synthetic derivatives, are recognized by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 2 (NOD2).[1][2] This recognition event triggers a signaling cascade that culminates in the activation of pro-inflammatory transcription factors, leading to the production of cytokines and the enhancement of both humoral and cellular immune responses.[3] The potent immunostimulatory properties of this compound-containing compounds have positioned them as promising candidates for vaccine adjuvants, capable of significantly boosting the efficacy of modern vaccines. This document details the underlying molecular mechanisms, presents quantitative data on their effects, outlines key experimental protocols for their study, and provides visual representations of the critical pathways and workflows.
Data Presentation
The following tables summarize quantitative data from various studies on the immunomodulatory and adjuvant effects of this compound-containing compounds, primarily derivatives of muramyl dipeptide (MDP).
Table 1: Enhancement of Antibody Response by this compound-Containing Adjuvants
| Adjuvant | Vaccine/Antigen | Animal Model | Key Finding | Reference |
| B30-MDP | Influenza Vaccine (hemagglutinin and neuraminidase) | Not Specified | 16-fold stronger antibody production compared to vaccine alone.[4] | |
| B30-MDP | Inactivated Hantavirus Vaccine (B-1 virus) | Mice | Significantly higher neutralizing antibody titers (log2) at week 5 (7.8 ± 1.1) compared to vaccine alone (4.6 ± 0.9).[5] | |
| MDP-Lys(L18) | Inactivated Hantavirus Vaccine (B-1 virus) | Mice | Significantly higher neutralizing antibody titers (log2) at week 5 (8.0 ± 0.9) compared to vaccine alone (4.6 ± 0.9).[5] | |
| GMDP | Ovalbumin | BALB/c Mice | 2-5 times increase in antibody production.[6] | |
| MDP Derivatives | Recombinant Hepatitis B Surface Antigen (rHBsAg) | Mice | Antibody titers comparable to alum-adsorbed rHBsAg when administered subcutaneously or intramuscularly.[7] |
Table 2: Cytokine Production Induced by this compound-Containing Compounds
| Compound | Cell Type | Stimulant | Cytokine Measured | Result | Reference |
| MDP-Lys(L18) + IFN-β | Human Monocyte-Derived Dendritic Cells (MoDCs) | - | IL-12p70 | Significantly augmented production compared to MDP-Lys(L18) or IFN-β alone (exact values not provided).[8] | |
| MDP-Lys(L18) + IFN-β | Human MoDCs | - | TNF-α | Significantly augmented production (exact values not provided).[8] | |
| MDP-Lys(L18) + IFN-β | Human MoDCs | - | IL-6 | Significantly augmented production (exact values not provided).[8] | |
| B30-MDP | Hantavirus-vaccinated mice sera | Inactivated Hantavirus | IL-4 | Higher levels than vaccine alone (specific concentrations not detailed).[5] | |
| MDP-Lys(L18) | Hantavirus-vaccinated mice sera | Inactivated Hantavirus | IL-6 | Higher levels than vaccine alone (specific concentrations not detailed).[5] |
Table 3: T-Cell Proliferation in Response to this compound-Containing Compounds
| Compound | Cell Type | Co-stimulant | Key Finding | Reference |
| MDP | Guinea Pig Thymocytes | Phytohemagglutinin (PHA) | Augmented proliferative response.[9] | |
| MDP-Lys(L18) | Mouse Splenic Lymphocytes | Phytohemagglutinin (PHA) and Lipopolysaccharide (LPS) | Augmented mitogenic responses at 0.1-10 µg/mL.[10] | |
| B30-MDP | Splenocytes from Hantavirus-vaccinated mice | Recombinant Nucleocapsid Protein | Significantly higher proliferating activity than vaccine alone.[5] | |
| MDP-Lys(L18) | Splenocytes from Hantavirus-vaccinated mice | Recombinant Nucleocapsid Protein | Significantly higher proliferating activity than vaccine alone.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's immunomodulatory effects are provided below.
Measurement of Cytokine Production by ELISA
This protocol outlines the steps for quantifying cytokine levels in cell culture supernatants following stimulation with an this compound-containing compound.
Materials:
-
96-well ELISA plates
-
Capture antibody specific for the cytokine of interest
-
Detection antibody (biotinylated) specific for the cytokine of interest
-
Recombinant cytokine standard
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of blocking buffer (e.g., assay diluent) to each well and incubate for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3 times. Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokine in the samples.[11][12][13][14][15]
T-Cell Proliferation Assay using CFSE
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry.
Materials:
-
CFSE stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cells
-
Stimulating agent (e.g., antigen-presenting cells with peptide, anti-CD3/CD28 beads)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
CFSE Labeling: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Mix immediately and incubate for 10-15 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of cold complete culture medium to the cell suspension to quench the staining reaction. Incubate for 5 minutes on ice.
-
Washing: Centrifuge the cells and wash twice with complete culture medium to remove excess CFSE.
-
Cell Culture and Stimulation: Resuspend the CFSE-labeled T-cells in complete culture medium and plate them in a culture dish. Add the desired stimulus.
-
Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and, if desired, stain with fluorescently labeled antibodies for surface markers. Analyze the cells on a flow cytometer, detecting the CFSE signal in the FITC channel. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.[2][16][17][18][19]
NF-κB Activation Assay using a Luciferase Reporter
This protocol details a method to quantify NF-κB activation in response to an this compound-containing compound using a luciferase reporter gene assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Plasmid DNA: NF-κB luciferase reporter and a control reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24-48 hours.
-
Cell Stimulation: Treat the transfected cells with the this compound-containing compound at various concentrations. Include positive (e.g., TNF-α) and negative (vehicle) controls. Incubate for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Subsequently, add the Renilla luciferase substrate and measure the luminescence again.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the unstimulated control.[1][3][4][5][20]
Mandatory Visualization
Signaling Pathways
References
- 1. bowdish.ca [bowdish.ca]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. library.opentrons.com [library.opentrons.com]
- 6. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 7. Effects of muramyl dipeptide derivatives as adjuvants on the induction of antibody response to recombinant hepatitis B surface antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A synthetic NOD2 agonist, muramyl dipeptide (MDP)-Lys (L18) and IFN-β synergistically induce dendritic cell maturation with augmented IL-12 production and suppress melanoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muramyl dipeptide induced augmentation of the proliferative response of thymocytes to phytohemagglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Augmentation of immune responses by a muramyl dipeptide analog, MDP-Lys(L18) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bowdish.ca [bowdish.ca]
- 12. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. biomatik.com [biomatik.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. mucosalimmunology.ch [mucosalimmunology.ch]
- 17. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. bu.edu [bu.edu]
- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Phenylacetylisoglutamine: A Gut Microbiome-Derived Metabolite with Emerging Roles in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Phenylacetylisoglutamine (B8625572) (PAGln), a product of gut microbial metabolism of dietary phenylalanine, is increasingly recognized for its potential role in cancer pathogenesis and as a therapeutic target. This metabolite, formed in the liver through the conjugation of phenylacetate (B1230308) and glutamine, has demonstrated notable anti-tumor activities in preclinical studies. Research highlights its ability to inhibit key oncogenic signaling pathways, suppress tumor growth and metastasis, and its association with cancer risk warrants further investigation for its potential in diagnostics and therapeutics. This technical guide provides a comprehensive overview of the current state of research on phenylacetylthis compound in oncology, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and conceptual diagrams to facilitate further research and development in this promising area.
Introduction
The intricate interplay between the gut microbiome and human health is a rapidly expanding field of research, with profound implications for oncology. Gut microbiota-derived metabolites are emerging as critical mediators in this relationship, influencing cancer initiation, progression, and response to therapy. Among these metabolites, phenylacetylthis compound (PAGln) has garnered significant attention for its potential anti-cancer properties. This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on PAGln's role in cancer.
Biosynthesis and Pharmacokinetics of Phenylacetylthis compound
PAGln is not directly obtained from dietary sources but is synthesized in the body through a multi-step process involving both the gut microbiota and host metabolism. The synthesis begins with the microbial breakdown of the essential amino acid phenylalanine, derived from dietary proteins, into phenylacetic acid (PAA) in the colon. PAA is then absorbed into the bloodstream and transported to the liver, where it is conjugated with glutamine to form PAGln.[1][2] This final step is catalyzed by the enzyme glutamine N-acyltransferase.
While the pharmacokinetics of PAGln are not yet fully elucidated, studies on its precursor, phenylbutyrate, provide some insights. Phenylbutyrate is rapidly converted to phenylacetate and subsequently to PAGln, with 80-100% of a phenylbutyrate dose being excreted in the urine as PAGln within 24 hours.[3] This indicates efficient renal clearance of the metabolite.[1] Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of PAGln itself.
Phenylacetylthis compound in Cancer: Quantitative Data
Observational studies have investigated the association between circulating levels of PAGln and the risk of various cancers. The findings, summarized in the table below, suggest a potential role for PAGln as a biomarker for cancer risk.
| Cancer Type | Finding | Odds Ratio (OR) / Hazard Ratio (HR) | Confidence Interval (95% CI) | Population | Reference |
| Breast Cancer (premenopausal) | Higher levels associated with lower risk | Not explicitly stated, but a significant inverse association was found. | - | Predominantly premenopausal women in the Nurses' Health Study II | [4][5][6] |
| Lethal Prostate Cancer | Higher baseline serum levels associated with increased odds | 2.55 (Q4 vs Q1) | 1.40–4.64 | Men enrolled in the Prostate, Lung, Colorectal, and Ovarian Cancer Screening trial | [5][7] |
| Colorectal Cancer Precursors (Serrated Polyps) | Higher levels associated with lower risk | 0.57 (90th vs 10th percentile) | 0.43–0.77 | Women in the Nurses' Health Study (NHS) and NHSII | |
| Colorectal Cancer Precursors (Advanced Adenomas) | Inversely associated | 0.57 | 0.36–0.89 | Women in the Nurses' Health Study (NHS) and NHSII | |
| Colorectal Cancer Precursors (High-risk Serrated Polyps) | Inversely associated | 0.54 | 0.32–0.89 | Women in the Nurses' Health Study (NHS) and NHSII |
Mechanism of Action in Cancer
Recent research has begun to unravel the molecular mechanisms by which PAGln exerts its anti-cancer effects, with a primary focus on its impact on the Wnt/β-catenin signaling pathway in prostate cancer.[4][[“]][9]
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Studies have shown that PAGln can effectively suppress this pathway in prostate cancer cells.[4][[“]][9] The proposed mechanism involves the upregulation of Cyclin G2 (CCNG2), a negative regulator of the cell cycle. By increasing the expression of CCNG2, PAGln promotes the phosphorylation of β-catenin, marking it for degradation and thereby preventing its accumulation and translocation to the nucleus where it would otherwise activate target genes involved in cell proliferation and survival.[4][[“]][9]
Caption: Phenylacetylthis compound's inhibition of the Wnt/β-catenin pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research on phenylacetylthis compound's effects on cancer cells.
Cell Culture and Reagents
-
Cell Lines: Human prostate cancer cell lines PC-3 and DU145.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Phenylacetylthis compound: Purchased from a commercial supplier and dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
Cell Viability Assay (CCK-8)
-
Seed PC-3 and DU145 cells into 96-well plates at a density of 5 x 10³ cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of PAGln (e.g., 0, 5, 10, 20 mM) for 24, 48, and 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) group.
Transwell Migration and Invasion Assays
-
For the invasion assay, pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel and incubate for 30 minutes to allow for solidification. For the migration assay, no Matrigel coating is needed.
-
Seed 5 x 10⁴ cells in serum-free medium into the upper chamber.
-
Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Add different concentrations of PAGln to both the upper and lower chambers.
-
Incubate for 24 hours at 37°C.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde.
-
Stain the cells with 0.1% crystal violet.
-
Count the number of stained cells in at least five random fields under a microscope.
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from PAGln-treated and control cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix and specific primers for CCNG2 and a housekeeping gene (e.g., GAPDH).
-
The thermal cycling conditions are typically: an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis
-
Lyse PAGln-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CCNG2, β-catenin, phosphorylated-β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Subcutaneously inject PC-3 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS) into the flank of 4-6 week old male BALB/c nude mice.
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into a control group and a PAGln treatment group.
-
Administer PAGln (e.g., 100 mg/kg) or vehicle (e.g., PBS) to the respective groups via intraperitoneal injection daily for a specified period (e.g., 28 days).
-
Measure the tumor volume every few days using a caliper (Volume = 0.5 x length x width²).
-
At the end of the experiment, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki-67 and CCNG2, and Western blot for pathway proteins).
Experimental and Logical Workflows
The investigation of phenylacetylthis compound's role in cancer typically follows a structured workflow, from initial screening to in-depth mechanistic studies.
Caption: A typical research workflow for investigating PAGln in cancer.
Clinical Perspective and Future Directions
The current body of evidence positions phenylacetylthis compound as a metabolite of significant interest in oncology. While preclinical data are promising, several key areas require further investigation to translate these findings into clinical applications.
As of now, there are no registered clinical trials specifically evaluating phenylacetylthis compound as a therapeutic agent in cancer. The existing research is primarily at the preclinical and observational stages.
Future research should focus on:
-
Broadening the Scope: Investigating the effects of PAGln in a wider range of cancer types to determine the breadth of its anti-tumor activity.
-
Detailed Pharmacokinetics: Conducting comprehensive ADME studies to understand the bioavailability, distribution, and metabolism of PAGln when administered exogenously.
-
Clinical Validation: Designing and initiating early-phase clinical trials to assess the safety, tolerability, and preliminary efficacy of PAGln in cancer patients.
-
Biomarker Development: Further validating the potential of PAGln as a diagnostic or prognostic biomarker in different cancers through large-scale prospective studies.
-
Therapeutic Synergy: Exploring the potential of PAGln in combination with existing cancer therapies to enhance their efficacy or overcome resistance.
Conclusion
Phenylacetylthis compound, a metabolite derived from the interplay between diet, the gut microbiome, and host metabolism, represents a promising new avenue in cancer research. Its ability to modulate key oncogenic signaling pathways, coupled with its association with cancer risk, underscores its potential as a therapeutic target and a biomarker. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research that will be crucial in unlocking the full clinical potential of this intriguing molecule in the fight against cancer.
References
- 1. Role of the Gut Bacteria-Derived Metabolite Phenylacetylglutamine in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenylacetylglutamine - Wikipedia [en.wikipedia.org]
- 4. medrxiv.org [medrxiv.org]
- 5. Circulating amino acids and amino acid-related metabolites and risk of breast cancer among predominantly premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Circulating amino acids and amino acid-related metabolites and risk of breast cancer among predominantly premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut Microbiome–Dependent Metabolic Pathways and Risk of Lethal Prostate Cancer: Prospective Analysis of a PLCO Cancer Screening Trial Cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. Gut microbiota-derived metabolite phenylacetylglutamine inhibits the progression of prostate cancer by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Isoglutamine in Activating the Intracellular NOD2 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of the isoglutamine residue in the activation of the intracellular Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) receptor. We will delve into the molecular mechanisms of recognition, the subsequent signaling cascade, and the experimental methodologies used to investigate this pivotal interaction in innate immunity.
Introduction: this compound as a Key Recognition Motif for NOD2
The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect conserved microbial structures. NOD2 is a key cytosolic PRR that recognizes muramyl dipeptide (MDP), the minimal bioactive component of peptidoglycan found in the cell walls of most bacteria. The structure of MDP is N-acetylmuramyl-L-alanyl-D-isoglutamine. The D-isoglutamine residue is indispensable for the high-affinity binding to and activation of NOD2. This specific recognition event triggers a conformational change in NOD2, initiating a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines and clearance of the invading pathogen.
Molecular Recognition of this compound by NOD2
The leucine-rich repeat (LRR) domain of NOD2 is responsible for direct binding to MDP. Studies have shown that the D-isoglutamine moiety of MDP forms critical hydrogen bonds with residues within the LRR domain, ensuring a stable and high-affinity interaction.
Quantitative Data on NOD2 Ligand Interactions
The binding affinity and potency of various this compound-containing ligands for NOD2 have been quantified using various biophysical and cell-based assays. The dissociation constant (Kd) and the half-maximal effective concentration (EC50) are key parameters to describe these interactions.
| Ligand | Description | Binding Affinity (Kd) to NOD2 | Reference |
| Muramyl Dipeptide (MDP) | N-acetylmuramyl-L-alanyl-D-isoglutamine, the canonical NOD2 agonist. | 51 ± 18 nM | [1] |
| MDP (LRR domain binding) | Binding of MDP to the isolated LRR domain of NOD2. | 212 ± 24 nM | [2] |
| MDP-(L-isoGln) | Diastereomer of MDP with L-isoglutamine. | 150 ± 24 nM | [1] |
| Compound | Description | EC50 for NOD2 Activation (NF-κB Reporter Assay) | Reference |
| Muramyl Dipeptide (MDP) | N-acetylmuramyl-L-alanyl-D-isoglutamine | ~10-100 ng/mL | [3] |
| L18-MDP | Lipophilic derivative of MDP | More potent than MDP | [4] |
| Various Synthetic MDP Analogs | Modifications on the this compound or other parts of MDP | Wide range of EC50 values |
The NOD2 Signaling Pathway initiated by this compound Recognition
Upon binding of an this compound-containing ligand like MDP, NOD2 undergoes a series of conformational changes, leading to its oligomerization and the recruitment of downstream signaling molecules. This culminates in the activation of transcription factors, primarily NF-κB, and the subsequent expression of inflammatory genes.
Quantitative Analysis of Downstream Effects
The activation of NOD2 by this compound-containing ligands leads to a dose-dependent production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α).
| Cell Type | Ligand | Dose | IL-8 Secretion (pg/mL) | TNF-α Secretion (pg/mL) | Reference |
| Human Monocytes | MDP | 10 ng/mL | Significant induction | - | |
| Human Monocytes | MDP | 1 µg/mL | Greater induction than 10 ng/mL | - | |
| Human Monocyte-derived Macrophages | L-18 MDP | 100 ng/mL | Time-dependent increase | Time-dependent increase | [4] |
| THP-1 Monocytic Cells | MDP | Dose-dependent | Dose-dependent increase | Dose-dependent increase | [5] |
Key Experimental Protocols
To investigate the role of this compound in NOD2 activation, several key experimental techniques are employed. Below are detailed methodologies for some of these crucial assays.
NF-κB Luciferase Reporter Assay
This assay is a cornerstone for quantifying NOD2 activation by measuring the activity of the downstream transcription factor, NF-κB.
Objective: To quantify the dose-dependent activation of the NF-κB pathway by this compound-containing compounds through NOD2.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-NOD2, pNF-κB-Luc (firefly luciferase reporter), pRL-TK (Renilla luciferase control)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound-containing compounds (e.g., MDP)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Transfection: Co-transfect the cells with pCMV-NOD2, pNF-κB-Luc, and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's instructions.
-
Stimulation: 24 hours post-transfection, replace the medium with fresh DMEM and stimulate the cells with varying concentrations of the this compound-containing compound for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction over unstimulated control cells.
Co-Immunoprecipitation of NOD2 and RIPK2
This technique is used to demonstrate the direct interaction between NOD2 and its downstream signaling partner, RIPK2, upon ligand stimulation.
Objective: To confirm the interaction between NOD2 and RIPK2 following stimulation with an this compound-containing ligand.
Materials:
-
HEK293T cells
-
Expression plasmids: pCMV-FLAG-NOD2, pCMV-HA-RIPK2
-
This compound-containing ligand (e.g., MDP)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-FLAG M2 affinity gel
-
3xFLAG peptide for elution
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-HA, anti-FLAG
-
HRP-conjugated secondary antibodies
Protocol:
-
Transfection and Stimulation: Co-transfect HEK293T cells with FLAG-NOD2 and HA-RIPK2 plasmids. 24 hours post-transfection, stimulate the cells with the ligand for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in Co-IP Lysis Buffer on ice for 30 minutes.
-
Immunoprecipitation: Centrifuge the lysates to pellet cell debris and incubate the supernatant with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation.
-
Washing: Wash the beads three times with Co-IP Lysis Buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by incubating the beads with 3xFLAG peptide.
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-HA and anti-FLAG antibodies to detect RIPK2 and NOD2, respectively.
Western Blot for Phosphorylated Signaling Proteins
This method is used to detect the activation of key downstream kinases and transcription factors by identifying their phosphorylated forms.
Objective: To detect the phosphorylation of RIPK2 and the p65 subunit of NF-κB upon NOD2 activation.
Materials:
-
Cells expressing NOD2 (e.g., THP-1 monocytes or transfected HEK293T cells)
-
This compound-containing ligand (e.g., MDP)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-total-RIPK2, anti-phospho-p65 (Ser536), anti-total-p65, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Stimulation and Lysis: Stimulate cells with the ligand for various time points (e.g., 0, 15, 30, 60 minutes). Wash with ice-cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the specific primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a novel this compound-containing compound for its ability to activate NOD2.
Conclusion
The specific recognition of the this compound moiety within muramyl dipeptide by the intracellular receptor NOD2 is a fundamental event in the innate immune response to bacterial infection. This interaction triggers a well-defined signaling cascade, leading to the production of pro-inflammatory mediators. A thorough understanding of this process, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is crucial for the development of novel immunomodulatory therapeutics targeting the NOD2 pathway. The methodologies and data presented here provide a solid foundation for researchers and drug development professionals working in this exciting and rapidly evolving field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Molecular Recognition of Muramyl Dipeptide Occurs in the Leucine-rich Repeat Domain of Nod2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thesgc.org [thesgc.org]
- 5. Biological studies of muramyl dipeptide analogues as potential ligands for NOD2 receptor [knowledgecommons.lakeheadu.ca]
An In-depth Technical Guide to the Gamma Amino Acid Structure of Isoglutamine
Abstract: This technical guide provides a comprehensive examination of isoglutamine, an isomer of the proteinogenic amino acid glutamine. The core focus is on its defining characteristic as a gamma-amino acid, wherein the amino group is attached to the gamma carbon relative to the carboxyl functional group. This structural arrangement is in direct contrast to its alpha-amino acid counterpart, glutamine. We will delineate its chemical and physical properties, provide detailed experimental protocols for its synthesis and characterization, and explore its significant biological roles, most notably as a key component of immunomodulatory molecules such as Muramyl Dipeptide (MDP). This document is intended for researchers, scientists, and drug development professionals engaged in peptide chemistry, immunology, and medicinal chemistry.
Core Chemical Structure and Properties
This compound, systematically named 4,5-diamino-5-oxopentanoic acid, is a derivative of glutamic acid.[1][2] Its structure is distinguished by the position of its functional groups. Unlike glutamine, where the side chain carboxyl group (at the gamma position) is an amide, this compound features an amide group at the alpha-carboxyl position, leaving the gamma-carboxyl group free.[3] This makes this compound a gamma-amino acid, as the primary amino group is on the gamma carbon (C4) relative to the free carboxyl group at C5. This structural isomerism is fundamental to its unique chemical behavior and biological function.
Caption: Structural comparison of Glutamic Acid, Glutamine, and this compound.
Physicochemical Data
The quantitative properties of this compound are critical for its application in research and development. The L- and D-enantiomers are the most common forms.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₁₀N₂O₃ | [1][2][4] |
| Molecular Weight | 146.14 g/mol | [1][2][4] |
| IUPAC Name (L-form) | (4S)-4,5-diamino-5-oxopentanoic acid | [2] |
| CAS Number (L-form) | 636-65-7 | [2][4] |
| Density | 1.321 g/cm³ | [5] |
| Flash Point | 209.7 °C | [5] |
| pKa Values (L-form) | pK₁' 3.81; pK₂' 7.88 | [4] |
| Optical Rotation (L-form) | [α]D²¹ +20.5° (c = 6.1 in H₂O) | [4] |
Synthesis and Characterization
The synthesis of this compound requires strategic protection of functional groups to ensure the selective amidation of the alpha-carboxyl group of glutamic acid. Several methods have been reported, often involving N-protected glutamic acid derivatives.[6][7][8]
Experimental Protocol: Synthesis of L-Isoglutamine
This protocol is adapted from a common method involving the amidation of a protected glutamic acid precursor.[7]
Objective: To synthesize L-isoglutamine from N-carbobenzoxy-L-glutamic acid.
Materials:
-
N-carbobenzoxy-L-glutamic acid
-
Acetic anhydride (B1165640)
-
Anhydrous dioxane
-
Ammonia (B1221849) (aqueous solution)
-
Palladium on charcoal (10%)
-
Methanol
-
Hydrochloric acid
Procedure:
-
Formation of Anhydride: Dissolve N-carbobenzoxy-L-glutamic acid in anhydrous dioxane. Add acetic anhydride and stir at room temperature for 2-3 hours to form N-carbobenzoxy-L-glutamic anhydride.
-
Amidation: Cool the reaction mixture in an ice bath. Slowly add a concentrated aqueous solution of ammonia with vigorous stirring. The reaction is exothermic. Allow the mixture to stir for 1-2 hours as it returns to room temperature.
-
Isolation of Protected this compound: Acidify the mixture with hydrochloric acid to precipitate N-carbobenzoxy-L-isoglutamine. Filter the solid, wash with cold water, and dry under vacuum.
-
Deprotection (Hydrogenolysis): Suspend the N-carbobenzoxy-L-isoglutamine in methanol. Add 10% palladium on charcoal as a catalyst. Hydrogenate the suspension at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC).
-
Final Product Isolation: Filter the mixture to remove the catalyst. Evaporate the solvent under reduced pressure to yield crude L-isoglutamine.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., water/acetone) to obtain pure L-isoglutamine.
Caption: Workflow for the chemical synthesis of L-Isoglutamine.
Experimental Protocol: Characterization
Objective: To verify the identity and purity of the synthesized this compound.
Methods:
-
Melting Point Determination: Measure the melting point of the crystalline product using a calibrated apparatus. The literature value for L-isoglutamine is approximately 181°C (with decomposition).[4]
-
Polarimetry: Prepare a solution of the product in water at a known concentration (e.g., 6.1 g/100mL) and measure the optical rotation using a polarimeter at the sodium D-line (589 nm). Compare with the expected value.[4]
-
Chromatography: Assess purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The presence of a single spot or peak indicates high purity.
-
Spectroscopy: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify the molecular weight.
Biological Significance and Context
While not one of the 20 proteinogenic amino acids, this compound, particularly the D-enantiomer, is a critical component of bacterial cell walls.[3] Its most well-documented role is as a constituent of N-acetylmuramyl-L-alanyl-D-isoglutamine , commonly known as Muramyl Dipeptide (MDP) .[9]
MDP is the minimal biologically active component of peptidoglycan, a major polymer of bacterial cell walls. It is a potent immunoadjuvant, meaning it can stimulate the innate immune system.[9][10] The presence of D-isoglutamine (as opposed to L-glutamine) is crucial for this activity and provides resistance to degradation by host peptidases. This makes this compound and its derivatives significant targets in the development of vaccines and immunotherapies.[11][12]
Caption: Biological role of D-isoglutamine within MDP in activating the innate immune system.
It is important to distinguish the structure of this compound from the ε-(γ-glutamyl)lysine isopeptide bond . This bond, formed by transglutaminase enzymes, links the gamma-carboxyl group of a glutamine residue to the epsilon-amino group of a lysine (B10760008) residue, cross-linking proteins.[13] While both involve a gamma-glutamyl linkage, the context and molecular structure are distinct.
Conclusion
This compound is a structurally significant gamma-amino acid whose properties are dictated by the amidation of the alpha-carboxyl group of glutamic acid. This seemingly minor isomeric difference from glutamine results in profoundly different biological roles. Its incorporation into bacterial peptidoglycan as D-isoglutamine positions it as a key molecule for interacting with the host immune system. The synthetic and analytical protocols detailed herein provide a foundation for researchers to further explore the chemistry of this compound and leverage its unique structure for applications in drug development, particularly in the design of novel immunomodulators and vaccine adjuvants.
References
- 1. This compound, D- | C5H10N2O3 | CID 5288447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H10N2O3 | CID 445883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. L-Isoglutamine [drugfuture.com]
- 5. nbinno.com [nbinno.com]
- 6. CCCC 1977, Volume 42, Issue 2, Abstracts pp. 560-563 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US2927118A - L(+)-isoglutamine compounds and process of preparing same - Google Patents [patents.google.com]
- 9. Synthesis of N-acetyl-muramyl-L-alanyl-D-isoglutamine, an adjuvant of the immune response, and of some n-acetyl-muramyl-peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of O-N-acetyl-beta-muramoyl-L-alanyl-D-isoglutamine)-(1 leads to 6)-2-acylamino-2-deoxy-D-glucoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of methyl esterification of this compound residue in 6-O-acylated muramyl dipeptides on expression of immunopharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of some lipophilic derivatives of 1-thio-muramoyl-L-alanyl-D-isoglutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naturally Occurring Epsilon Gamma Glutamyl Lysine Isopeptide Crosslinks in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of D-Isoglutamine for Research Applications: A Detailed Guide
Abstract
D-isoglutamine is a crucial non-proteinogenic amino acid isomer essential for various research applications, notably in immunology as a key component of muramyl dipeptide (MDP) analogues that act as NOD2 receptor agonists. This document provides detailed application notes and experimental protocols for the chemical synthesis, purification, and characterization of D-isoglutamine for research purposes. The methodologies are designed to be accessible to researchers in chemistry and drug development, providing a clear pathway to obtaining high-purity D-isoglutamine.
Introduction
D-isoglutamine, the D-isomer of α-glutamine, plays a significant role in biomedical research, particularly in the study of innate immunity. It is a fundamental building block for the synthesis of immunomodulatory agents, such as muramyl dipeptide (MDP) and its derivatives, which are recognized by the intracellular pattern recognition receptor NOD2. The precise stereochemistry of D-isoglutamine is critical for its biological activity, making its efficient and stereochemically pure synthesis a key requirement for immunological and drug discovery research.
This guide outlines a robust chemical synthesis route starting from the readily available D-glutamic acid. The protocol involves a series of protection, activation, amidation, and deprotection steps. Furthermore, detailed procedures for the purification of the final product by ion-exchange chromatography and its characterization using NMR spectroscopy, mass spectrometry, and chiral HPLC are provided to ensure the identity, purity, and stereochemical integrity of the synthesized D-isoglutamine.
Synthesis of D-Isoglutamine
The synthesis of D-isoglutamine can be efficiently achieved through a multi-step chemical process starting from D-glutamic acid. A common and effective strategy involves the selective protection of the amino and γ-carboxyl groups, followed by the amidation of the α-carboxyl group and subsequent deprotection.
Overall Synthetic Workflow
The overall workflow for the synthesis of D-isoglutamine is depicted below. This process is designed to yield the final product with good purity and yield.
Protocol for the Incorporation of Isoglutamine into Synthetic Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of isoglutamine (iGln) into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This compound, an isomer of glutamine where the peptide bond is formed via the γ-carboxyl group, is a critical component of many biologically active peptides, including the immunomodulatory muramyl dipeptide (MDP). This document outlines the necessary protecting group strategies, detailed experimental protocols, and purification methods, and includes a relevant signaling pathway for context.
Key Principles and Strategies
The primary challenge in incorporating this compound into a peptide sequence via SPPS is the orthogonal protection of its α-carboxyl group, while the γ-carboxyl group is activated for peptide bond formation. In standard Fmoc/tBu chemistry, the α-amino group is temporarily protected by the base-labile Fmoc group, and reactive side chains are protected by acid-labile groups. For this compound, this necessitates the protection of the α-carboxyl group with an acid-labile group, such as a tert-butyl (OtBu) ester. The required building block is therefore N-α-Fmoc-L-isoglutamine-α'-tert-butyl ester (Fmoc-L-iGln(OtBu)-OH).
Orthogonal Protection Scheme for this compound in Fmoc-SPPS:
| Functional Group | Protecting Group | Deprotection Condition |
| α-Amino group | Fmoc | 20% Piperidine (B6355638) in DMF |
| α-Carboxyl group | tert-Butyl (OtBu) | Trifluoroacetic acid (TFA) |
| Other reactive side chains | Acid-labile (e.g., Boc, Trt) | Trifluoroacetic acid (TFA) |
This strategy ensures that the Fmoc group can be selectively removed at each cycle of peptide elongation without affecting the α-carboxyl protecting group. The OtBu group is then removed during the final cleavage of the peptide from the resin, along with other side-chain protecting groups.
Experimental Protocols
The following are detailed protocols for the key steps in the incorporation of Fmoc-L-iGln(OtBu)-OH into a peptide sequence using manual or automated Fmoc-SPPS.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).
-
Weighing: Accurately weigh the desired amount of resin into a reaction vessel.
-
Swelling: Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Agitation: Gently agitate the resin at room temperature for at least 30 minutes to ensure complete swelling.
-
Solvent Removal: Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in DMF.
-
Deprotection: Add the 20% piperidine solution to the swollen resin.
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes.
-
Drain and Repeat: Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete Fmoc removal.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove all traces of piperidine.
Protocol 3: Coupling of Fmoc-L-iGln(OtBu)-OH
This protocol describes the coupling of the protected this compound residue. The choice of coupling reagent can influence the efficiency of the reaction.
Materials:
-
Fmoc-L-iGln(OtBu)-OH (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (3-5 equivalents)
-
Base (e.g., DIPEA or 2,4,6-collidine) (6-10 equivalents)
-
DMF
Procedure:
-
Activation:
-
For HBTU/HATU: In a separate vessel, dissolve Fmoc-L-iGln(OtBu)-OH and the coupling reagent in DMF. Add the base to initiate activation.
-
For DIC/Oxyma: In the reaction vessel containing the deprotected resin, add Fmoc-L-iGln(OtBu)-OH and Oxyma, followed by the addition of DIC.
-
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered sequences, the coupling time can be extended.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).
Protocol 4: Final Cleavage and Deprotection
-
Final Fmoc Removal: After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 2.
-
Resin Washing: Wash the peptide-resin with dichloromethane (B109758) (DCM) (3-5 times) and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
Protocol 5: Peptide Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2][3]
-
Column: C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing Mobile Phase B.
-
-
Analysis:
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
Quantitative Data Summary
| Coupling Reagent | Reagent Type | Typical Coupling Time | Coupling Efficiency | Potential for Racemization | Key Advantages & Disadvantages |
| HBTU/TBTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5% | Low | Advantages: Fast, efficient, and widely used. Disadvantages: Can cause guanidinylation of the N-terminus if pre-activation is not performed correctly. |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5% | Low | Advantages: Highly reactive, excellent for sterically hindered couplings. Disadvantages: Higher cost. |
| DIC/Oxyma | Carbodiimide/Additive | 1 - 2 hours | 97 - 99% | Very Low | Advantages: Low cost, minimal racemization. Disadvantages: Slower reaction time compared to aminium/uronium salts. |
Coupling efficiency and time can vary depending on the specific peptide sequence and reaction conditions.
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for incorporating this compound and the relevant NOD2 signaling pathway.
This compound-containing peptides, such as muramyl dipeptide (MDP), are known to be recognized by the intracellular pattern recognition receptor NOD2, triggering an inflammatory response.
References
Analytical Methods for the Detection of Isoglutamine in Biological Samples
Application Notes & Protocols
Introduction
Isoglutamine (γ-glutamine) is an isomer of the proteinogenic amino acid L-glutamine. It is formed when the side-chain amide group of a glutamine residue in a peptide or protein is enzymatically or chemically converted to a γ-carboxyl group, which then forms a peptide bond with the α-amino group of an adjacent amino acid. The formation of this compound residues can occur through the action of transglutaminases, which catalyze the formation of an isopeptide bond between a glutamine and a lysine (B10760008) residue. This post-translational modification plays a crucial role in various biological processes, including blood coagulation, wound healing, and cell adhesion. Dysregulation of this compound formation has been implicated in several diseases, making its accurate detection and quantification in biological samples a key area of research.
These application notes provide an overview of the primary analytical methods for the detection and quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates. The described methods are principally based on Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and Immunoassays.
I. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the quantification of this compound due to its high sensitivity and specificity.[1] This method allows for the separation of this compound from its isomer, glutamine, and other matrix components, followed by its precise mass-based detection.
Principle: The sample is first subjected to chromatographic separation, typically using reverse-phase or hydrophilic interaction liquid chromatography (HILIC).[2] The separated analytes are then ionized, and the mass spectrometer isolates the precursor ion of this compound, fragments it, and detects a specific product ion. The use of a stable isotope-labeled internal standard, such as L-Glutamine-d5, is highly recommended to correct for matrix effects and variations in sample processing, thereby improving accuracy and precision.[3]
Workflow for LC-MS/MS Analysis of this compound
References
Application Notes and Protocols for Metabolic Studies Using Fluorinated Isoglutamine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated isoglutamine analogs, particularly 18F-labeled (2S,4R)-4-fluoroglutamine ([18F]FGln), have emerged as valuable tools for non-invasive metabolic imaging of glutamine uptake and metabolism using Positron Emission Tomography (PET). Cancer cells and inflamed tissues often exhibit a heightened dependence on glutamine, a phenomenon termed "glutamine addiction," to fuel their rapid proliferation and biosynthetic needs. This metabolic reprogramming involves the upregulation of specific amino acid transporters, such as ASCT2 (Alanine, Serine, Cysteine Transporter 2), to increase glutamine uptake. PET imaging with fluorinated this compound analogs provides a quantitative method to visualize and measure this enhanced glutaminolysis in vivo, offering significant potential in oncology and immunology for diagnosis, patient stratification, and monitoring therapeutic responses.
These application notes provide a comprehensive guide for utilizing fluorinated this compound analogs in metabolic studies, complete with detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways.
Data Presentation
Radiosynthesis and Quality Control of ¹⁸F-4-Fluoroglutamine
| Parameter | Value | Reference |
| Radiochemical Yield (uncorrected) | 21 ± 3% | [1] |
| Radiochemical Purity | > 98% | [1] |
| Optical Purity | 90 ± 5% | [1] |
| Total Synthesis Time | ~80 minutes | [1] |
In Vitro Uptake of ¹⁸F-4-Fluoroglutamine in Cancer Cell Lines
| Cell Line | Time (min) | Uptake (%ID / 100 µg protein) | Reference |
| 9L (Rat Gliosarcoma) | 30 | ~7% | [2] |
| 120 | 15.7 ± 1.0% | [2][3] | |
| SF188 (Human Glioblastoma) | 60 | ~15% | [2][3] |
| 120 | ~10% | [3] | |
| HCC1806 (Triple-Negative Breast Cancer) | 60 | >3-fold increase with GLS inhibition | [4] |
| 120 | >2-fold increase with GLS inhibition | [4] | |
| COLO-205 (Colorectal Cancer) | 60 | Higher than H520 and HCT-116 | [5] |
| HCT-116 (Colorectal Cancer) | 60 | Lower than COLO-205 and H520 | [5] |
| H520 (Lung Squamous Cell Carcinoma) | 60 | Intermediate uptake | [5] |
In Vivo Tumor Uptake of ¹⁸F-4-Fluoroglutamine in Preclinical Models
| Animal Model | Tumor Type | Parameter | Value | Reference |
| F344 Rat | 9L Glioma Xenograft | Tumor-to-Muscle Ratio (60 min) | 2.00 | [2] |
| Athymic Nude Mice | JJN3 Myeloma | Tumor-to-Muscle Ratio | 2.3 ± 0.3 | [6] |
| Athymic Nude Mice | HCT-116 Colorectal Xenograft | Tumor Uptake (%ID/cc) | ~4% | [5] |
| EGFR-mutant Mice | Spontaneous Lung Adenocarcinoma | Tumor-to-Lung Ratio (60 min) | 3:1 | [5] |
Signaling Pathways and Experimental Workflows
Glutamine Metabolism Signaling Pathway
The uptake and metabolism of glutamine are intricately regulated by key oncogenic signaling pathways. The c-Myc and mTOR pathways are central to this regulation, promoting the expression of glutamine transporters and enzymes involved in glutaminolysis.
Caption: Signaling pathways regulating glutamine uptake and metabolism.
Experimental Workflow for In Vitro Cell Uptake Assay
This workflow outlines the key steps for assessing the uptake of fluorinated this compound analogs in cultured cells.
Caption: A typical workflow for an in vitro cell uptake experiment.
Experimental Protocols
Protocol 1: Automated Radiosynthesis of ¹⁸F-4-Fluoroglutamine
This protocol is adapted for an automated synthesis module like the GE TRACERlab FX-N Pro.
Materials:
-
[¹⁸F]Fluoride produced from a cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Eluent: Potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) and a phase transfer catalyst (e.g., Kryptofix 2.2.2 or 18-crown-6) in acetonitrile (B52724)/water
-
Precursor: Tert-butyl-(2S,4S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-4-tosyloxy-5-[(2,4,6-trimethoxybenzyl)amino] pentanoate
-
Acetonitrile (anhydrous)
-
Deprotection agent: Trifluoroacetic acid (TFA)
-
Quencher: Water
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for purification
-
Sterile water for injection, USP
-
Ethanol (B145695), USP
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution onto a pre-conditioned anion exchange cartridge. Elute the trapped [¹⁸F]fluoride into the reaction vessel using the eluent solution.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen and vacuum at elevated temperature (e.g., 95-110°C). Repeat this step to ensure the fluoride (B91410) is anhydrous.
-
Radiolabeling: Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride. Heat the reaction mixture at a controlled temperature (e.g., 70-90°C) for a specified time (e.g., 10-15 minutes).
-
Deprotection: After cooling, add the deprotection agent (e.g., TFA) to the reaction mixture and allow it to react at room temperature or with gentle heating to remove the protecting groups.
-
Quenching and Neutralization: Quench the deprotection reaction by adding water or a buffer solution.
-
Purification: Purify the crude product using semi-preparative HPLC. Collect the fraction corresponding to --INVALID-LINK---4-fluoroglutamine.
-
Formulation: Remove the HPLC solvent from the collected fraction using an SPE cartridge. Elute the final product from the SPE cartridge with ethanol and dilute with sterile water for injection to obtain an injectable solution.
-
Quality Control: Perform quality control tests including radiochemical purity (by radio-HPLC), chemical purity, pH, sterility, and endotoxin (B1171834) levels.
Protocol 2: In Vitro Cell Uptake of Fluorinated this compound Analogs
This protocol details the measurement of radiolabeled this compound analog uptake in adherent cell cultures.
Materials:
-
Cancer cell line of interest (e.g., 9L, SF188, HCT-116)
-
Complete cell culture medium
-
12-well or 24-well tissue culture plates
-
Radiolabeled fluorinated this compound analog (e.g., [¹⁸F]FGln)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Ice-cold phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Gamma counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation: On the day of the experiment, pre-warm the uptake buffer to 37°C. Prepare a working solution of the radiolabeled analog in the uptake buffer at the desired concentration.
-
Washing: Aspirate the culture medium from the wells and wash the cells twice with pre-warmed uptake buffer to remove any residual medium.
-
Uptake Initiation: Add the radiolabeled analog working solution to each well to initiate the uptake. Incubate the plate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Uptake Termination: To terminate the uptake at each time point, rapidly aspirate the radioactive medium and wash the cells three times with ice-cold PBS. The cold temperature will halt the transport process.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice for 10-15 minutes to ensure complete cell lysis.
-
Radioactivity Measurement: Transfer the cell lysate from each well into a counting tube and measure the radioactivity using a gamma counter.
-
Protein Quantification: Use a portion of the cell lysate from each well to determine the protein concentration using a standard protein assay.
-
Data Analysis: Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each well. Express the uptake as a percentage of the initial dose per microgram of protein (%ID/µg protein). Plot the normalized uptake against time to visualize the uptake kinetics.
Protocol 3: Preclinical PET Imaging with ¹⁸F-4-Fluoroglutamine in a Xenograft Mouse Model
This protocol outlines the procedure for performing PET imaging in mice bearing subcutaneous tumors.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)
-
--INVALID-LINK---4-fluoroglutamine sterile solution
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Heating pad or lamp to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. Place the anesthetized mouse on the scanner bed, which should be equipped with a heating system to maintain the animal's body temperature.
-
Radiotracer Administration: Administer a known amount of --INVALID-LINK---4-fluoroglutamine (e.g., 7.4–15 MBq) via tail vein injection.[7]
-
PET/CT Acquisition:
-
Dynamic Imaging: Start the PET acquisition immediately after radiotracer injection for dynamic scanning (e.g., 60-minute scan with multiple time frames).[2] A CT scan for attenuation correction and anatomical localization is typically performed before or after the PET scan.
-
Static Imaging: Alternatively, for static imaging, allow for a 40-60 minute uptake period after injection before acquiring a static PET image (e.g., 10-20 minutes).[8]
-
-
Image Reconstruction: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Image Analysis:
-
Draw regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle, blood pool) using the co-registered CT images for anatomical guidance.
-
Calculate the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
For dynamic studies, generate time-activity curves (TACs) for the ROIs to assess the kinetics of tracer uptake and clearance.
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle) for quantitative assessment of tracer accumulation.
-
-
Post-Imaging: After the scan, allow the animal to recover from anesthesia in a warm, clean cage. Monitor the animal until it is fully ambulatory.
Conclusion
Fluorinated this compound analogs, particularly --INVALID-LINK---4-fluoroglutamine, are powerful probes for investigating the altered glutamine metabolism that is a hallmark of many cancers and inflammatory conditions. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust metabolic studies. By leveraging these tools, the scientific and drug development communities can gain deeper insights into disease mechanisms and accelerate the development of novel therapies targeting metabolic vulnerabilities.
References
- 1. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET Imaging of Glutaminolysis in Tumors by 18F-(2S,4R)4-Fluoroglutamine | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. 18F-(2S,4R)4-fluoroglutamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [18F](2S,4R)4-Fluoroglutamine PET Detects Glutamine Pool Size Changes in Triple Negative Breast Cancer in Response to Glutaminase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Evaluation of 4-[18F]Fluoroglutamine PET to Assess ASCT2 Expression in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | [18F](2S,4R)-4-Fluoroglutamine as a New Positron Emission Tomography Tracer in Myeloma [frontiersin.org]
- 7. Reproducibility and repeatability of 18F-(2S, 4R)-4-fluoroglutamine PET imaging in preclinical oncology models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reproducibility and repeatability of 18F-(2S, 4R)-4-fluoroglutamine PET imaging in preclinical oncology models | PLOS One [journals.plos.org]
Isoglutamine as a Substrate for Specific Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoglutamine, an isomer of the proteinogenic amino acid glutamine, presents a unique chemical structure that makes it an intriguing candidate for enzymatic studies. While glutamine is the amide of glutamic acid at the γ-carboxyl group, this compound is the amide at the α-carboxyl group. This structural difference suggests that this compound may serve as a specific substrate or modulator for enzymes that typically interact with glutamine, glutamate (B1630785), or other related amino acids.
These application notes provide an overview of the potential enzymatic reactions involving this compound and detailed protocols for investigating its role as a substrate for three key enzyme classes: Transglutaminases , Glutaminyl Cyclases , and L-Amino Acid Oxidases .
I. Transglutaminases: Probing the Acyl-Acceptor and Acyl-Donor Potential of this compound
Transglutaminases (TGases; EC 2.3.2.13) are enzymes that catalyze the post-translational modification of proteins by forming isopeptide bonds. This is achieved through an acyl-transfer reaction between the γ-carboxamide group of a peptide-bound glutamine residue and a primary amine, typically the ε-amino group of a lysine (B10760008) residue. Given their action on the γ-carboxamide of glutamine, it is plausible that this compound could act as either a competitive inhibitor or an alternative substrate.
Enzymatic Reaction
The primary reactions catalyzed by transglutaminases are:
-
Cross-linking: Formation of an ε-(γ-glutamyl)lysine isopeptide bond between a glutamine residue in one protein and a lysine residue in another.
-
Amine Incorporation: Incorporation of a primary amine at the γ-carboxamide of a glutamine residue.
-
Deamidation: Hydrolysis of the γ-carboxamide of a glutamine residue to a glutamate residue in the absence of a suitable amine substrate.[1][2]
The potential interaction of this compound with transglutaminase could occur through its free amine group acting as an acyl-acceptor or by competing with glutamine residues as an acyl-donor substrate.
Quantitative Data on Related Substrates
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human TG2 | Z-Gln-Gly (transamidation with putrescine) | 0.8 ± 0.1 | 1.9 ± 0.1 | 2375 | [3] |
| Human TG2 | Z-Gln-Gly (deamidation) | 1.1 ± 0.2 | 0.010 ± 0.001 | 9.1 | [3] |
Experimental Protocol: Transglutaminase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and can be used to assess the ability of this compound to act as an amine donor (acyl-acceptor) substrate.
Principle:
In the presence of a suitable acyl-donor (e.g., a biotinylated glutamine-containing peptide) and an amine-donor substrate, transglutaminase catalyzes the formation of a covalent bond. If this compound acts as an amine donor, it will be incorporated into the biotinylated peptide. The extent of this reaction can be quantified using a streptavidin-peroxidase conjugate and a colorimetric substrate.
Materials:
-
Transglutaminase (e.g., human recombinant TG2)
-
Biotinylated glutamine-containing peptide (acyl-donor substrate)
-
This compound
-
Control amine donor (e.g., poly-L-lysine or monodansylcadaverine)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2 and 1 mM DTT
-
Streptavidin-Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Substrate Solutions:
-
Dissolve the biotinylated glutamine-containing peptide in Assay Buffer to a final concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in ultrapure water. Create a dilution series to test a range of concentrations (e.g., 0.1 mM to 10 mM).
-
Prepare a stock solution of the control amine donor at a concentration known to be effective for the enzyme.
-
-
Enzyme Preparation:
-
Reconstitute or dilute the transglutaminase in Assay Buffer to a working concentration (e.g., 10 µg/mL).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 50 µL Assay Buffer, 20 µL biotinylated peptide, 20 µL this compound solution.
-
Positive Control Wells: 50 µL Assay Buffer, 20 µL biotinylated peptide, 20 µL control amine donor solution.
-
Negative Control (No Amine Donor): 70 µL Assay Buffer, 20 µL biotinylated peptide.
-
Blank (No Enzyme): 70 µL Assay Buffer, 20 µL biotinylated peptide, 10 µL of Assay Buffer instead of enzyme solution.
-
-
Initiate Reaction:
-
Add 10 µL of the transglutaminase solution to all wells except the blank.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in wash buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 10-15 minutes.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the blank reading from all other readings.
-
Compare the absorbance of the this compound test wells to the positive and negative controls to determine if this compound acts as an amine donor.
-
Visualization of Transglutaminase-Mediated Cross-Linking
Caption: Transglutaminase catalyzes the formation of an isopeptide bond.
II. Glutaminyl Cyclases: Investigating the Cyclization of this compound
Glutaminyl cyclases (QCs; EC 2.3.2.5) are enzymes that catalyze the formation of a pyroglutamyl (pGlu) residue at the N-terminus of peptides and proteins by intramolecular cyclization of an N-terminal glutamine residue.[4] This modification can protect peptides from degradation by aminopeptidases. Given that this compound has a free α-amino group and a γ-carboxamide, it is a potential, albeit unconventional, substrate for QC-mediated cyclization.
Enzymatic Reaction
The reaction catalyzed by glutaminyl cyclase is the conversion of an N-terminal glutamine to a pyroglutamyl residue with the release of ammonia.
Quantitative Data on Related Substrates
Kinetic parameters for the cyclization of various glutamine-containing peptides have been determined for human glutaminyl cyclase. These can serve as a reference for assessing the potential activity with this compound.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human QC | Gln-NH2 | 1.8 | 1.5 | 833 | [5] |
| Human QC | Gln-Gln | 0.5 | 2.1 | 4200 | [5] |
| Human isoQC | Gln-CCL2 | 0.088 | 0.0025 | 28 | [5] |
Experimental Protocol: Glutaminyl Cyclase Activity Assay (Fluorimetric)
This protocol is based on a coupled-enzyme assay to detect the ammonia released during the cyclization reaction.
Principle:
Glutaminyl cyclase activity on this compound would result in the formation of a cyclic product and the release of ammonia. The released ammonia can be quantified using glutamate dehydrogenase (GDH), which catalyzes the reductive amination of α-ketoglutarate to glutamate, with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in fluorescence.
Materials:
-
Glutaminyl Cyclase (e.g., human recombinant QC)
-
This compound
-
L-Glutamine (for positive control)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
α-Ketoglutarate
-
NADH
-
Glutamate Dehydrogenase (GDH)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound and L-glutamine in ultrapure water.
-
Prepare a 100 mM stock solution of α-ketoglutarate in Assay Buffer.
-
Prepare a 10 mM stock solution of NADH in Assay Buffer.
-
Reconstitute GDH in Assay Buffer to a concentration of 50 units/mL.
-
-
Reaction Mixture Preparation (per well):
-
To each well, add:
-
140 µL Assay Buffer
-
20 µL of 100 mM α-ketoglutarate
-
20 µL of 10 mM NADH
-
10 µL of GDH solution
-
-
-
Assay Setup:
-
Test Wells: Add 10 µL of this compound solution (at various concentrations).
-
Positive Control Wells: Add 10 µL of L-glutamine solution.
-
Negative Control (No Substrate): Add 10 µL of Assay Buffer.
-
Blank (No QC): Prepare a test well and add 10 µL of Assay Buffer instead of the QC solution.
-
-
Initiate Reaction:
-
Add 10 µL of glutaminyl cyclase solution (e.g., 1 µg/mL) to all wells except the blank.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Monitor the decrease in fluorescence at 460 nm (excitation at 340 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Compare the rates obtained with this compound to the positive and negative controls.
-
If activity is observed, perform the assay with varying concentrations of this compound to determine Km and Vmax.
-
Visualization of Glutaminyl Cyclase Reaction Pathway
Caption: Glutaminyl cyclase catalyzes N-terminal glutamine cyclization.
III. L-Amino Acid Oxidases: Exploring this compound as a Novel Substrate
L-amino acid oxidases (LAAOs; EC 1.4.3.2) are flavoenzymes that catalyze the stereospecific oxidative deamination of L-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide as byproducts.[6] The substrate specificity of LAAOs varies depending on the source of the enzyme. Some LAAOs have a broad substrate range, while others are more specific. An LAAO from the bacterium Pseudoalteromonas luteoviolacea has been shown to have high activity towards L-glutamine, suggesting it may also be active on the structurally similar this compound.[7]
Enzymatic Reaction
The reaction catalyzed by L-amino acid oxidase is: L-amino acid + H2O + O2 → α-keto acid + NH3 + H2O2
Quantitative Data on Related Substrates for P. luteoviolacea LAAO
The following table presents the kinetic parameters of the LAAO from P. luteoviolacea for various proteinogenic amino acids. This data can be used to contextualize any observed activity with this compound.
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| L-Phenylalanine | 0.04 ± 0.01 | 1.8 ± 0.1 | 45,000 | [7] |
| L-Leucine | 0.10 ± 0.02 | 1.1 ± 0.1 | 11,000 | [7] |
| L-Glutamine | 0.4 ± 0.1 | 0.9 ± 0.1 | 2,250 | [7] |
| L-Methionine | 0.06 ± 0.01 | 0.8 ± 0.1 | 13,333 | [7] |
Experimental Protocol: L-Amino Acid Oxidase Activity Assay (Colorimetric)
This protocol utilizes a coupled enzyme system to detect the hydrogen peroxide produced during the oxidative deamination of this compound.
Principle:
L-amino acid oxidase activity on this compound will produce hydrogen peroxide (H2O2). The H2O2 is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., ABTS or TMB), resulting in a color change that can be measured spectrophotometrically.
Materials:
-
L-Amino Acid Oxidase (e.g., from P. luteoviolacea or snake venom)
-
This compound
-
L-Leucine or L-Phenylalanine (for positive control)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., ABTS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of this compound and a positive control L-amino acid in Assay Buffer.
-
Prepare a 1 mg/mL solution of HRP in Assay Buffer.
-
Prepare a 10 mg/mL solution of ABTS in an appropriate solvent and then dilute it in Assay Buffer to a working concentration of 1 mg/mL.
-
-
Reaction Mixture Preparation (per well):
-
To each well of a 96-well plate, add:
-
150 µL Assay Buffer
-
20 µL of HRP solution
-
20 µL of ABTS solution
-
-
-
Assay Setup:
-
Test Wells: Add 10 µL of this compound solution (at various concentrations).
-
Positive Control Wells: Add 10 µL of the positive control L-amino acid solution.
-
Negative Control (No Substrate): Add 10 µL of Assay Buffer.
-
Blank (No LAAO): Prepare a test well and add 10 µL of Assay Buffer instead of the LAAO solution.
-
-
Initiate Reaction:
-
Add 10 µL of LAAO solution (e.g., 5 µg/mL) to all wells except the blank.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the increase in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 405 nm for ABTS) every minute for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Compare the activity with this compound to the positive and negative controls.
-
If activity is detected, determine the kinetic parameters (Km and Vmax) by varying the concentration of this compound.
-
Visualization of L-Amino Acid Oxidase Experimental Workflow
Caption: Workflow for the colorimetric detection of L-amino acid oxidase activity.
Conclusion
The unique structure of this compound makes it a compelling molecule for enzymatic investigation. The protocols outlined in these application notes provide a framework for researchers to explore the potential of this compound as a substrate for transglutaminases, glutaminyl cyclases, and L-amino acid oxidases. The provided quantitative data for related substrates offer valuable benchmarks for these studies. Characterizing the interactions of this compound with these enzymes could unveil novel biochemical pathways and may have implications for drug development and biotechnology.
References
- 1. The propensity for deamidation and transamidation of peptides by transglutaminase 2 is dependent on substrate affinity and reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The propensity for deamidation and transamidation of peptides by transglutaminase 2 is dependent on substrate affinity and reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 15(V/K) kinetic isotope effect and steady-state kinetic analysis for the transglutaminase 2 catalyzed deamidation and transamidation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutaminyl cyclases display significant catalytic proficiency for glutamyl substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The isoenzyme of glutaminyl cyclase is an important regulator of monocyte infiltration under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Application Notes: The Case for L-Isoglutamine in Modern Cell Culture
Introduction
L-glutamine (B1671663) is the most abundant amino acid in human blood and a critical supplement in cell culture media. It serves as a primary energy source, a nitrogen donor for the synthesis of nucleotides and other amino acids, and a key component in maintaining redox balance.[1][2] Despite its importance, L-glutamine is notoriously unstable in aqueous solutions, such as cell culture media.[2][3] At physiological temperature and pH, it spontaneously degrades into pyrrolidone carboxylic acid and ammonia (B1221849).[1][2] This degradation leads to two significant problems: the depletion of a crucial nutrient and the accumulation of toxic ammonia, which can impair cell growth, viability, and protein glycosylation.[1][4]
To overcome these limitations, stabilized forms of glutamine have been developed. While dipeptides like L-alanyl-L-glutamine are common, this document focuses on L-isoglutamine, a structural isomer of L-glutamine, as a potential stable alternative. We will explore the applications of L-isoglutamine in comparison to the standard L-glutamine, providing quantitative data, detailed experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.
The Problem: L-Glutamine Instability
The instability of L-glutamine in liquid media is a well-documented issue. The rate of degradation is dependent on temperature, pH, and storage time.[2][5] For instance, at 37°C, a significant portion of L-glutamine can degrade within a few days, leading to the accumulation of ammonia.[1][6] Ammonia concentrations as low as 2-3 mM have been shown to reduce cell growth.[4][7] This instability necessitates frequent media changes or fresh supplementation, which can introduce variability and risk of contamination into experiments.[5]
A Potential Solution: L-Isoglutamine
L-isoglutamine, while less studied in the context of mainstream cell culture, presents an interesting alternative due to its structural differences. Its potential for greater stability in aqueous solutions could offer a more consistent and less toxic nutrient source for cultured cells. The primary advantage would be the reduction of spontaneous ammonia generation, leading to a more stable culture environment.
Quantitative Data Summary
The following tables summarize the key quantitative differences between L-glutamine and its stabilized alternatives. Data for L-isoglutamine is inferred based on the properties of other stable glutamine derivatives, as direct comparative studies are not widely available in the public domain. The data for stabilized dipeptides serves as a proxy for the expected performance of a stable isomer like L-isoglutamine.
Table 1: Stability of Glutamine Sources in Aqueous Solution
| Parameter | L-Glutamine | L-Alanyl-L-Glutamine (Stable Dipeptide Proxy) |
| Degradation at 37°C | High; significant degradation within days.[8] | Very low.[8] |
| Half-life in Media at 37°C | Approximately one week.[8] | Significantly longer.[8] |
| Ammonia Accumulation | High.[1][8] | Low.[8] |
| Autoclavability | No.[8] | Yes.[8] |
Table 2: Comparative Effects on Cell Culture Performance
| Parameter | L-Glutamine Supplemented Media | Stabilized Glutamine Supplemented Media (Proxy for L-Isoglutamine) |
| Cell Viability | Can decrease over time due to ammonia toxicity.[8][9] | Higher and more consistent cell viability is often maintained.[8] |
| Cell Growth | Can be inhibited by ammonia accumulation.[4][10] | Supports consistent cell growth. |
| Metabolic Profile | Leads to higher lactate (B86563) and ammonia byproducts.[8] | Results in lower ammonia accumulation.[8] |
| Product Titer (e.g., Antibodies) | Can be negatively impacted by high ammonia levels.[8] | Often leads to maximized and augmented antibody production.[8][10] |
Signaling and Metabolic Pathways
L-glutamine is central to several key metabolic pathways. It is converted to glutamate, which then enters the Tricarboxylic Acid (TCA) cycle as α-ketoglutarate, a process known as anaplerosis.[11][12] This process is vital for energy production and the synthesis of biomolecules.[12] Glutamine also plays a role in signaling pathways that regulate cell growth, such as the mTORC1 pathway.[13][14] The ammonia released from glutamine metabolism can also act as a signaling molecule, influencing lysosomal pH and lipid production.[15][16]
A stable source of glutamine, like L-isoglutamine, would ensure a consistent supply for these pathways without the detrimental effects of excess extracellular ammonia from chemical degradation.
Caption: Metabolic fate of L-glutamine vs. a stable alternative.
Experimental Protocols
To empirically compare the performance of L-isoglutamine against L-glutamine, the following protocols can be employed.
Protocol 1: Stability Assessment in Culture Media
Objective: To quantify the degradation of L-glutamine versus L-isoglutamine and the corresponding accumulation of ammonia in a cell-free culture medium over time.
Materials:
-
Basal cell culture medium (e.g., DMEM) without glutamine.
-
L-glutamine solution (200 mM).
-
L-isoglutamine solution (200 mM).
-
Sterile, sealed incubation tubes or flasks.
-
Incubator set to 37°C.
-
High-Performance Liquid Chromatography (HPLC) system for amino acid analysis.
-
Ammonia assay kit.
Methodology:
-
Prepare two sets of media:
-
Medium A: Basal medium supplemented with 4 mM L-glutamine.
-
Medium B: Basal medium supplemented with 4 mM L-isoglutamine.
-
-
Dispense 5 mL aliquots of each medium into sterile, sealed tubes.
-
Place the tubes in a 37°C incubator.
-
At specified time points (e.g., 0, 24, 48, 72, 96, 120, 144, and 168 hours), remove one tube from each set.
-
Immediately freeze the collected samples at -80°C to halt any further degradation.
-
Once all samples are collected, thaw them for analysis.
-
Quantify the remaining L-glutamine or L-isoglutamine concentration in each sample using HPLC.
-
Quantify the ammonia concentration in each sample using a commercially available ammonia assay kit, following the manufacturer's instructions.
-
Plot the concentration of the glutamine source and ammonia over time for each condition.
Protocol 2: Comparative Cell Growth and Viability Assay
Objective: To assess the effect of L-glutamine versus L-isoglutamine on the proliferation and viability of a selected cell line.
Materials:
-
A mammalian cell line of interest (e.g., CHO, HEK293, Hybridoma).
-
Basal medium supplemented with either 4 mM L-glutamine or 4 mM L-isoglutamine.
-
Multi-well cell culture plates (e.g., 96-well or 24-well).
-
Cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter).
-
MTT or similar viability assay reagents.
-
Plate reader.
Methodology:
-
Seed the cells at a known density (e.g., 1 x 10^4 cells/well in a 96-well plate) in their respective media (Medium A or Medium B).
-
Culture the cells for a period of 5-7 days under standard conditions (e.g., 37°C, 5% CO2).
-
At daily intervals, measure cell growth and viability:
-
For Cell Counting: Sacrifice one well/plate per condition. Harvest the cells and perform a viable cell count using trypan blue exclusion.
-
For MTT Assay: Add MTT reagent to the wells, incubate according to the manufacturer's protocol, add solubilization solution, and read the absorbance on a plate reader.
-
-
Plot the viable cell density or absorbance values over time to generate growth curves for each condition.
-
Calculate the doubling time and peak viable cell density for each condition.
Caption: Workflow for comparing L-glutamine and L-isoglutamine.
Conclusion and Recommendations
The inherent instability of L-glutamine presents a significant challenge in cell culture, leading to nutrient depletion and the accumulation of toxic ammonia.[1][5] While L-isoglutamine is not as commonly used as dipeptide alternatives, its potential as a stable isomer warrants consideration and further investigation. By providing a consistent and non-toxic source of glutamine, L-isoglutamine could lead to more robust and reproducible cell culture outcomes, including improved cell growth, viability, and protein production.
For researchers engaged in long-term cultures, high-density perfusion systems, or biopharmaceutical production, evaluating a stable glutamine source like L-isoglutamine is highly recommended. The protocols outlined above provide a framework for such an evaluation, enabling an evidence-based decision to optimize cell culture processes.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. L-Glutamine in Cell Culture [sigmaaldrich.com]
- 3. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 4. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 10. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]
- 13. Amino acids metabolism: a potential target for cancer treatment | springermedizin.de [springermedizin.de]
- 14. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutamine Produces Ammonium to Tune Lysosomal pH and Regulate Lysosomal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutamine-released ammonia acts as an unprecedented signaling molecule activating lipid production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of Muramyl Dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Muramyl dipeptide (MDP), specifically the N-acetylmuramyl-L-alanyl-D-isoglutamine isomer, is the minimal bioactive peptidoglycan motif common to all bacteria.[1] It is a potent immunomodulator recognized by the intracellular receptor NOD2 (Nucleotide-binding Oligomerization Domain 2).[1][2] This recognition triggers a signaling cascade that leads to the activation of pro-inflammatory and immune responses, making MDP and its derivatives valuable tools in immunology research and drug development.[1][3] Applications of MDP and its analogs span from their use as vaccine adjuvants to their investigation in the context of inflammatory diseases and cancer therapy.[3][4]
These application notes provide an overview of the experimental use of MDP containing isoglutamine, including its mechanism of action, quantitative data from various studies, and detailed protocols for key experiments.
Mechanism of Action: The NOD2 Signaling Pathway
MDP is sensed in the cytoplasm by NOD2.[1] Upon binding MDP, NOD2 undergoes a conformational change, leading to its self-oligomerization and the recruitment of the serine/threonine kinase RIP2 (Receptor-Interacting Protein 2) through homophilic CARD-CARD interactions.[1][3] This interaction is crucial for downstream signaling.[1] The formation of the NOD2-RIP2 complex, sometimes referred to as the "nodosome," activates downstream pathways, primarily the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling cascades.[1][3] This activation results in the transcription and production of a variety of pro-inflammatory cytokines and chemokines, including Interleukin-1β (IL-1β), IL-6, IL-8, IL-12, and Tumor Necrosis Factor-α (TNF-α).[1]
Data Presentation
The following tables summarize quantitative data from various experimental applications of muramyl dipeptide containing this compound.
Table 1: In Vitro Activity of Muramyl Dipeptide (MDP)
| Assay | Cell Type | MDP Concentration | Readout | Result |
| NF-κB Activation | HEK293T cells transfected with NOD2 | 100 ng/mL | Luciferase Reporter Assay | 45.6 ± 2.5 fold increase in NF-κB activation.[3] |
| NF-κB Activation | HEK293T cells transfected with NOD2 | 1 ng/mL | Luciferase Reporter Assay | Approximately 5-fold increase in NF-κB activation for an MDP derivative.[5] |
| Bone Resorption | Fetal rat bones in tissue culture | 0.1 - 10.0 µg/mL | 45Ca Release | Significant stimulation of bone resorption. |
| Cytokine Production | Human Dendritic Cells | 0.5 - 50 µg/mL | ELISA | Dose-dependent increase in IL-6, MIP1α, and MCP-1.[5] |
| Macrophage Training | RAW264.7 murine macrophages | 1 µg/mL for 48h | Cytokine production (ELISA) after LPS challenge | Upregulation of IL-10, IL-6, and IL-12.[6] |
Table 2: In Vivo Activity of Muramyl Dipeptide (MDP)
| Animal Model | Species | MDP Dose | Application | Effect |
| Acute Inflammation (Paw Edema) | Rat | 0.1 - 0.2 mg/animal | Co-administered with phlogistic agent | 30-40% reduction in inflammatory reaction.[7] |
| Acute Inflammation (Pleurisy) | Rat | 0.1 - 0.2 mg/animal | Co-administered with phlogistic agent | 30-40% reduction in inflammatory reaction.[7] |
| Adjuvant Activity with Bovine Serum Albumin (BSA) | Mouse (BALB/c) | Not specified | Immunization with BSA | Markedly enhanced secondary antibody response.[8] |
| Cytokine Induction | Mouse (C57BL/6) | 5 or 50 µ g/mouse (i.p.) | Intraperitoneal injection | Dose-dependent increase in serum KC and IL-6 at 2 hours.[5] |
| Experimental Colitis | Mouse | Not specified | Treatment | Protection against colitis through inhibition of TLR ligand responses.[9] |
Experimental Protocols
The following are generalized protocols for key experiments involving muramyl dipeptide. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro NF-κB Activation using a Luciferase Reporter Assay
This protocol describes how to measure the activation of the NF-κB signaling pathway in response to MDP using a luciferase reporter gene assay in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Expression plasmid for human NOD2
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid for transfection efficiency (e.g., Renilla luciferase plasmid)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Muramyl dipeptide (MDP) stock solution (e.g., 1 mg/mL in sterile water)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio might be 30 ng of NOD2 plasmid and 75 ng of the luciferase reporter plasmid per well.[5]
-
Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.
-
MDP Stimulation: Prepare serial dilutions of MDP in cell culture medium. A typical concentration range for stimulation is 1 ng/mL to 1000 ng/mL.[5] Remove the old medium from the cells and add the MDP-containing medium. Include a vehicle control (medium with the same concentration of the solvent used for MDP, e.g., water).
-
Incubation: Incubate the cells with MDP for 12-24 hours at 37°C in a 5% CO2 incubator.[10]
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency. Express the results as fold induction over the vehicle control.
Protocol 2: In Vitro Cytokine Production Assay in Macrophages
This protocol outlines the measurement of cytokine production from macrophage cell lines (e.g., RAW264.7) or primary macrophages upon stimulation with MDP.
Materials:
-
RAW264.7 cells or bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Muramyl dipeptide (MDP) stock solution
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well or 96-well tissue culture plate and allow them to adhere overnight.
-
MDP Stimulation: Prepare dilutions of MDP in complete medium. A typical concentration range is 10 ng/mL to 10 µg/mL.[11]
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of MDP. Include an unstimulated control (medium only) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubation: Incubate the cells for a specified period, typically 4-24 hours, at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the specific cytokine being measured.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the cell culture supernatants.
-
ELISA: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the standards provided in the ELISA kit. Calculate the concentration of the cytokines in the samples based on the standard curve.
Protocol 3: In Vivo Adjuvant Activity Assessment
This protocol provides a general framework for evaluating the adjuvant effect of MDP on the antibody response to a model antigen in mice.
Materials:
-
Mice (e.g., BALB/c strain, 6-8 weeks old)
-
Model antigen (e.g., Ovalbumin, Bovine Serum Albumin)
-
Muramyl dipeptide (MDP)
-
Sterile PBS or saline
-
Adjuvant for positive control (e.g., Alum)
-
Syringes and needles for immunization
-
Blood collection supplies
-
ELISA plates and reagents for antibody titration
Procedure:
-
Animal Grouping: Divide the mice into experimental groups (n=5-10 per group), for example:
-
Group 1: Antigen alone in PBS
-
Group 2: Antigen + MDP in PBS
-
Group 3: Antigen + Positive control adjuvant (e.g., Alum)
-
Group 4: PBS alone (negative control)
-
-
Immunization Preparation: Prepare the immunization solutions. For the MDP group, dissolve the antigen and MDP in sterile PBS. The dose of MDP can vary, and pilot studies may be needed to determine the optimal dose.
-
Primary Immunization (Day 0): Immunize the mice subcutaneously or intraperitoneally with the respective preparations.
-
Booster Immunization (Day 14 or 21): Administer a booster immunization with the same formulations as the primary immunization.
-
Blood Collection: Collect blood samples from the mice at various time points, for example, pre-immunization (day 0), and 2-3 weeks after the booster immunization.
-
Serum Preparation: Allow the blood to clot and centrifuge to separate the serum. Store the serum at -20°C or -80°C until analysis.
-
Antibody Titer Measurement (ELISA):
-
Coat a 96-well ELISA plate with the antigen.
-
Block the plate to prevent non-specific binding.
-
Add serial dilutions of the mouse serum to the wells.
-
Incubate, then wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects mouse IgG.
-
Incubate, then wash the plate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive reading above the background. Compare the antibody titers between the different experimental groups.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the immunomodulatory properties of muramyl dipeptide or its derivatives.
References
- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muramyl dipeptide - Wikipedia [en.wikipedia.org]
- 3. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Strategies for Using Muramyl Peptides - Modulators of Innate Immunity of Bacterial Origin - in Medicine [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Chronic NOD2 stimulation by MDP confers protection against parthanatos through M2b macrophage polarization in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of muramyl dipeptide in experimental models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic influences on the adjuvanticity of muramyl dipeptide in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. invivogen.com [invivogen.com]
Application Note 1: Separation by Ion-Exchange Chromatography (IEC)
An indispensable aspect of drug development and biochemical research involves the precise separation and quantification of structurally similar isomers. Glutamine and its isomer, isoglutamine, present a significant analytical challenge due to their identical mass and elemental composition. This compound, where the amide group is on the α-carboxyl of the glutamic acid backbone rather than the side chain, can arise as a degradation product or be a component in novel peptide-based therapeutics. Their differentiation is critical for ensuring product purity, stability, and efficacy.
This document provides detailed application notes and protocols for three distinct High-Performance Liquid Chromatography (HPLC) methods tailored for the separation of glutamine and this compound: Ion-Exchange Chromatography (IEC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase (RP) HPLC with Pre-Column Derivatization.
Principle of Separation
Ion-Exchange Chromatography (IEC) separates molecules based on their net charge, which is influenced by the pH of the mobile phase and the isoelectric point (pI) of the analytes. Glutamine and this compound possess different pI values due to the location of the amide group, which affects the acidity of the carboxylic acid and the basicity of the amino group. By using a precisely controlled pH gradient and ionic strength, the differential binding of the isomers to a charged stationary phase can be exploited to achieve separation. Post-column derivatization with a reagent like ninhydrin (B49086) is typically required for detection if a non-specific detector (e.g., UV-Vis) is used.[1][2]
Experimental Protocol
This protocol is adapted from established IEC methods for amino acid analysis.[1][3][4]
-
Sample Preparation:
-
Dissolve the sample containing glutamine and this compound in a lithium-based sample dilution buffer (e.g., 0.1 M Lithium, pH 2.2) to a final concentration of approximately 25 µg/mL.[2]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System & Column:
-
System: An HPLC system equipped with a pump capable of delivering ternary gradients, an autosampler with temperature control (5°C), a column oven (48°C), and a post-column derivatization system.[3]
-
Column: Sodium or Lithium Cation-Exchange Column (e.g., 4.6 x 150 mm, 5 µm).
-
Detector: UV-Vis Detector set to 570 nm.
-
-
Chromatographic Conditions:
-
Mobile Phase C: Column Regenerant (e.g., 0.3 M Lithium Hydroxide).[2]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 48°C.[3]
-
Injection Volume: 10 µL.[3]
-
Gradient Program: A shallow gradient optimized to exploit the pI difference between the two isomers. (Specific gradient must be developed and optimized).
-
Post-Column Derivatization:
Quantitative Data Summary
The following table presents expected, hypothetical data for the separation of glutamine and this compound using the IEC method. Actual results may vary based on system and specific conditions.
| Analyte | Retention Time (min) | Resolution (Rs) | Tailing Factor | Limit of Quantitation (µg/mL) |
| Glutamine | 10.1 | - | 1.1 | 0.35 |
| This compound | 11.5 | >1.5 | 1.2 | 0.35 |
Data adapted from typical performance of validated IEC amino acid methods.[1]
Workflow for IEC Separation
Caption: Workflow for IEC analysis of glutamine isomers.
Application Note 2: Separation by HILIC-MS/MS
Principle of Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for separating highly polar compounds like amino acids without derivatization.[5][6] The separation mechanism involves partitioning the analytes between a high-organic-content mobile phase and a water-enriched layer adsorbed onto a polar stationary phase. The subtle difference in the position of the amide group between glutamine and this compound affects their overall hydrophilicity and interaction with the stationary phase, enabling separation. Coupling HILIC with tandem mass spectrometry (MS/MS) provides high sensitivity and specificity, allowing for direct detection and quantification.[7]
Experimental Protocol
This protocol is based on established HILIC-MS/MS methods for underivatized amino acids.[6][7]
-
Sample Preparation:
-
To 40 µL of plasma or aqueous sample, add 40 µL of an internal standard solution (containing stable isotope-labeled glutamine, if available).
-
Precipitate proteins by adding 280 µL of acetonitrile (B52724) containing 0.15% formic acid and 10 mM ammonium (B1175870) formate.[6]
-
Vortex and centrifuge the sample for 5 minutes at 17,000 x g.[6]
-
Transfer the supernatant to an analysis vial or plate for injection.
-
-
HPLC System & Column:
-
System: A UPLC/UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A HILIC column with an amide or penta-hydroxy stationary phase (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).[8]
-
Detector: Tandem Mass Spectrometer (MS/MS).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.15% Formic Acid (pH ~3.0).[6]
-
Mobile Phase B: 10 mM Ammonium Formate in 85% Acetonitrile with 0.15% Formic Acid.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 35°C.[6]
-
Injection Volume: 2 µL.[6]
-
Gradient Program: Start at 100% B, hold for 6 minutes, then apply a shallow gradient to increase the percentage of A to elute the analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For both isomers, use the precursor-to-product combination of m/z 147.1 -> 84.0.[7] (Specific collision energies should be optimized for the instrument in use).
-
Quantitative Data Summary
The following table presents expected, hypothetical data for the separation of glutamine and this compound using the HILIC-MS/MS method.
| Analyte | Retention Time (min) | Resolution (Rs) | Limit of Quantitation (pmol/mL) | Linearity (r²) |
| Glutamine | 4.5 | - | <10 | >0.999 |
| This compound | 5.1 | >1.8 | <10 | >0.999 |
Data based on typical performance of HILIC-MS/MS methods for polar metabolites.[7]
Workflow for HILIC-MS/MS Separation
Caption: Workflow for HILIC-MS/MS analysis of glutamine isomers.
Application Note 3: Separation by RP-HPLC with Pre-Column Derivatization
Principle of Separation
Reversed-Phase (RP) HPLC is generally unsuitable for retaining highly polar, underivatized amino acids. However, pre-column derivatization can be used to attach a hydrophobic and chromophoric/fluorophoric tag to the primary amine of the isomers.[9] Reagents like o-phthalaldehyde (B127526) (OPA), Dansyl Chloride, or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) render the molecules more hydrophobic, allowing for retention and separation on a C18 column. The derivatization may also amplify the subtle structural differences between glutamine and this compound, leading to differential retention.
Experimental Protocol
This protocol outlines a general method using OPA derivatization.
-
Sample Preparation & Derivatization:
-
Prepare a borate (B1201080) buffer solution (pH 9.5).
-
Prepare an OPA/thiol derivatization reagent.
-
In an autosampler vial, mix 10 µL of the sample, 80 µL of borate buffer, and 10 µL of the OPA reagent.
-
Allow the reaction to proceed for exactly 2 minutes at room temperature. The timing is critical as the derivatives can be unstable.
-
Immediately inject the mixture onto the HPLC system.
-
-
HPLC System & Column:
-
System: An HPLC or UPLC system with a fluorescence or UV detector.
-
Column: A high-quality Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Detector: Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm) or UV-Vis Detector (338 nm).
-
-
Chromatographic Conditions:
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol (B129727)/Water (45:45:10, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
-
Gradient Program: A gradient starting with a low percentage of organic modifier (e.g., 10% B) and ramping up to elute the more hydrophobic derivatized species.
-
Quantitative Data Summary
The following table presents expected, hypothetical data for the separation of derivatized glutamine and this compound using RP-HPLC.
| Analyte (OPA-derivative) | Retention Time (min) | Resolution (Rs) | Limit of Detection (fmol) | Linearity (r²) |
| OPA-Glutamine | 15.2 | - | <100 | >0.998 |
| OPA-Isoglutamine | 16.0 | >1.5 | <100 | >0.998 |
Performance data is typical for pre-column OPA derivatization methods.[10]
Workflow for RP-HPLC with Derivatization
Caption: Workflow for RP-HPLC analysis after OPA derivatization.
References
- 1. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]
- 2. 193.16.218.141 [193.16.218.141]
- 3. scirp.org [scirp.org]
- 4. Amino acid analysis by ion-exchange chromatography using a lithium elution gradient. Influence of methanol concentration and sample pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchmap.jp [researchmap.jp]
- 8. researchgate.net [researchgate.net]
- 9. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 10. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Mass Spectrometric Identification of Isoglutamine
For researchers, scientists, and drug development professionals, the accurate identification and differentiation of isoglutamine from its structural isomer, glutamine, is a critical analytical challenge. This compound, or γ-glutamine, differs from glutamine (α-glutamine) in the position of the amide group on the glutamate (B1630785) backbone. This subtle structural difference can have significant implications in biological systems and pharmaceutical formulations. Mass spectrometry, coupled with chromatographic separation and specific derivatization strategies, offers a powerful suite of tools for the unambiguous identification and quantification of this compound.
Introduction to the Challenge
Glutamine and this compound are isobaric, meaning they have the same molecular weight, making them indistinguishable by mass spectrometry alone. Therefore, successful identification relies on techniques that can probe their structural differences. The primary strategies involve:
-
Chromatographic Separation: Utilizing liquid chromatography to separate the isomers based on their different physicochemical properties before they enter the mass spectrometer.
-
Tandem Mass Spectrometry (MS/MS): Inducing fragmentation of the ionized molecules and analyzing the resulting fragment ions. The fragmentation patterns of glutamine and this compound are distinct and can be used as fingerprints for their identification.
-
Chemical Derivatization: Modifying the amino acids with a chemical reagent to enhance chromatographic separation, improve ionization efficiency, and/or direct fragmentation pathways to produce isomer-specific fragments.
-
Advanced Fragmentation Techniques: Employing methods like Electron Capture Dissociation (ECD) that can provide unique fragmentation patterns for distinguishing isomers within peptides.[1]
-
Isotopic Labeling: Using stable isotopes to specifically label one of the isomers, allowing for its unambiguous detection.[2][3][4]
This document provides detailed protocols and data presentation guidelines for the mass spectrometric identification of this compound.
Logical Relationship between Glutamine and this compound
The chemical structures of glutamine and this compound are closely related, with the key difference being the position of the amide functional group. This structural isomerism is the fundamental basis for the analytical challenge in their differentiation.
Caption: Logical relationship between glutamine and this compound and the analytical approaches for their differentiation.
Experimental Protocols
Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Identification
This protocol outlines a general method for the separation and identification of this compound and glutamine using LC-MS/MS. Optimization of chromatographic conditions and mass spectrometer parameters is crucial for achieving baseline separation and obtaining distinct fragmentation patterns.
1. Sample Preparation:
-
For plasma samples, a protein precipitation step is required. Add 3 volumes of ice-cold methanol (B129727) or acetonitrile (B52724) to 1 volume of plasma.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
2. Chromatographic Separation:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of these polar compounds.[5] An alternative is a C18 column with an ion-pairing agent.[6]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 25-40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification and specific detection.
-
Precursor Ion: The protonated molecule [M+H]+ for both glutamine and this compound is m/z 147.1.
-
Collision Energy: This needs to be optimized for each isomer to produce characteristic fragment ions.
-
Fragment Ions: Monitor for specific fragment ions for each isomer. For glutamine, characteristic losses include NH3 (ammonia) and H2O (water).[7] The fragmentation of this compound is expected to differ due to the different position of the amide group.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical experimental workflow for the identification of this compound using LC-MS/MS.
Protocol 2: Derivatization for Enhanced Isomer Differentiation
Derivatization can significantly improve the ability to distinguish between glutamine and this compound. Derivatizing agents react with specific functional groups, leading to changes in chromatographic behavior and mass spectrometric fragmentation.[8][9][10]
1. Derivatization with Isobutyl Chloroformate (Esterification):
-
This derivatization targets the carboxylic acid and amino groups.
-
Reagents: Isobutanol, pyridine, isobutyl chloroformate.
-
Procedure:
-
Dry the sample completely.
-
Add 50 µL of isobutanol/pyridine (4:1, v/v) and vortex.
-
Add 5 µL of isobutyl chloroformate, vortex, and incubate at 60°C for 30 minutes.
-
Evaporate the reagents and reconstitute the sample for LC-MS/MS analysis.
-
-
The resulting derivatives will have different retention times and potentially more informative fragmentation patterns.
2. Derivatization with Dansyl Chloride:
-
Dansyl chloride reacts with primary and secondary amines.
-
Reagents: Dansyl chloride solution (e.g., 1 mg/mL in acetonitrile), sodium bicarbonate buffer (100 mM, pH 9.5).
-
Procedure:
-
To the dried sample, add 50 µL of sodium bicarbonate buffer and 100 µL of dansyl chloride solution.
-
Vortex and incubate at 60°C for 45 minutes in the dark.
-
Quench the reaction with a small amount of a primary amine solution (e.g., glycine).
-
Inject an aliquot for LC-MS/MS analysis.
-
-
Dansyl derivatives often exhibit improved chromatographic properties and ionization efficiency.
Protocol 3: Deuterium (B1214612) Labeling for Unambiguous Identification of Isoglutamic Acid
A novel method for the specific labeling of isoaspartic and isoglutamic acids with deuterium has been developed.[2][3][4] This method can be adapted for the identification of this compound, particularly in the context of protein deamidation. The principle relies on the formation of a cyclic intermediate that facilitates the incorporation of a deuteron (B1233211) from a D2O solvent.
1. Labeling Procedure:
-
Reagents: D2O, pyridine, acetic anhydride.
-
Procedure:
-
Lyophilize the peptide or protein sample.
-
Reconstitute the sample in a mixture of D2O, pyridine, and acetic anhydride.
-
Incubate at 37°C for a specified period (e.g., 24 hours).
-
Lyophilize the sample to remove the reagents.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
-
2. Data Analysis:
-
Compare the mass spectra of the sample reacted in H2O and D2O.
-
A mass shift of +1 Da in the precursor and fragment ions containing the this compound residue indicates the presence of the isomer.[2] This provides unequivocal identification.
Data Presentation
Quantitative data should be summarized in clear and concise tables to allow for easy comparison of results.
Table 1: LC-MS/MS Parameters for this compound and Glutamine Analysis
| Parameter | Glutamine | This compound |
| Precursor Ion (m/z) | 147.1 | 147.1 |
| Retention Time (min) | To be determined experimentally | To be determined experimentally |
| Collision Energy (eV) | To be optimized | To be optimized |
| Primary Fragment Ion (m/z) | e.g., 130.1 (loss of NH3) | To be determined |
| Secondary Fragment Ion (m/z) | e.g., 84.1 | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
Table 2: Fragmentation Data for Derivatized Isomers
| Derivative | Precursor Ion (m/z) | Characteristic Fragment Ions (m/z) |
| Glutamine-Isobutyl Ester | To be determined | To be determined |
| This compound-Isobutyl Ester | To be determined | To be determined |
| Glutamine-Dansyl | To be determined | To be determined |
| This compound-Dansyl | To be determined | To be determined |
Advanced Considerations
-
In-source Cyclization: Glutamine and glutamic acid can cyclize to form pyroglutamic acid in the electrospray ionization source, which can lead to inaccurate quantification.[11] Chromatographic separation of these species is essential to mitigate this artifact.
-
High-Resolution Mass Spectrometry: While glutamine and this compound are isobaric, high-resolution mass spectrometry can be useful in distinguishing them from other near-isobaric interferences. For example, lysine (B10760008) and glutamine have a mass difference of only 0.036 u, requiring high resolving power to differentiate them in peptide analysis.[12]
-
Electron Capture Dissociation (ECD): For this compound present within a peptide (as isoglutamic acid), ECD can provide diagnostic fragment ions that allow for its differentiation from glutamic acid.[1] This technique is particularly useful in proteomics and the study of post-translational modifications.
By employing these detailed protocols and considering the advanced techniques described, researchers can confidently tackle the analytical challenge of identifying and differentiating this compound from glutamine, leading to more accurate and reliable results in their scientific endeavors.
References
- 1. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fragmentation reactions of protonated peptides containing glutamine or glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. ddtjournal.com [ddtjournal.com]
- 11. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinguishing Lysine and Glutamine in a Peptide | JEOL Resources [jeolusa.com]
Application Notes and Protocols for Screening Isoglutamine Derivatives as Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of isoglutamine derivatives in the screening of novel anticancer agents. This document details the rationale, experimental protocols, and data interpretation for evaluating the therapeutic potential of this promising class of compounds.
Introduction
This compound derivatives have emerged as a significant area of interest in anticancer drug discovery. These compounds, structurally related to the non-proteinogenic amino acid this compound, have demonstrated a range of biological activities, including the inhibition of key enzymes involved in tumor progression and metastasis. Notably, derivatives of L-isoglutamine have been investigated for their ability to target metalloproteinases, such as aminopeptidase (B13392206) N (APN) and matrix metalloproteinase-2 (MMP-2), which play crucial roles in cancer cell invasion, angiogenesis, and survival. The structural backbone of this compound offers a versatile scaffold for chemical modification, allowing for the synthesis of diverse libraries of compounds with potentially enhanced potency and selectivity against various cancer types.
Rationale for Screening this compound Derivatives
The primary rationale for screening this compound derivatives lies in their potential to modulate key signaling pathways implicated in cancer. By targeting enzymes like APN and MMPs, these compounds can interfere with the degradation of the extracellular matrix, a critical step in tumor invasion and the formation of metastases. Furthermore, the inhibition of these enzymes can impact cell-cell and cell-matrix interactions, which are vital for tumor growth and angiogenesis. The exploration of N,N'-disubstituted L-isoglutamines has revealed that the incorporation of lipophilic groups can enhance their anticancer activity, suggesting that these derivatives may effectively interact with biological membranes or hydrophobic pockets of target proteins.
Quantitative Data Summary
The following table summarizes the in vitro activity of selected this compound and related derivatives against various cancer-related targets and cell lines. This data provides a comparative view of the potency of different structural modifications.
| Compound ID | Structure/Description | Target/Cell Line | Assay Type | IC50/Activity | Reference |
| Compound 4l | L-isoglutamine derivative | Aminopeptidase N (APN) | Enzymatic Assay | 5.2 µM | [1] |
| Compound 6 | L-isoglutamine derivative | Aminopeptidase N (APN) | Enzymatic Assay | 3.1 µM | [1] |
| Compound 6 | L-isoglutamine derivative | HL-60 (Human promyelocytic leukemia) | Cell Viability | Good Activity | [1] |
| Phenylacetamide derivative 3c | Phenylacetamide derivative | MCF-7 (Human breast adenocarcinoma) | MTT Assay | 0.7 ± 0.08 µM | [2][3] |
| Phenylacetamide derivative 3d | Phenylacetamide derivative | MCF-7 (Human breast adenocarcinoma) | MTT Assay | 0.7 ± 0.4 µM | [2][3] |
| Phenylacetamide derivative 3d | Phenylacetamide derivative | MDA-MB-468 (Human breast adenocarcinoma) | MTT Assay | 0.6 ± 0.08 µM | [2][3] |
| Phenylacetamide derivative 3j | Phenylacetamide derivative | MDA-MB-468 (Human breast adenocarcinoma) | MTT Assay | 0.76 ± 0.09 µM | [2] |
| Phenylacetamide derivative 3b | Phenylacetamide derivative | MDA-MB-468 (Human breast adenocarcinoma) | MTT Assay | 1.5 ± 0.12 µM | [2] |
| Phenylacetamide derivative 3f | Phenylacetamide derivative | MDA-MB-468 (Human breast adenocarcinoma) | MTT Assay | 1 ± 0.13 µM | [2] |
| Nα-(phenylacetylamino)-γ-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amide | N,N'-disubstituted L-isoglutamine | HBL-100 (Human breast carcinoma) | Tissue Culture | Best anticancer activity among 7 derivatives | [4] |
| Nα-(phenylacetylamino)-γ-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amide | N,N'-disubstituted L-isoglutamine | In vivo (Mice) | Acute Toxicity | LD50 = 4.5 g/kg (i.p.) | [4] |
Experimental Protocols
Detailed methodologies for key experiments in the screening of this compound derivatives are provided below. These protocols are designed to be adaptable to specific laboratory settings and high-throughput screening platforms.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12, HBL-100)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile microplates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the this compound derivatives induce apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well sterile plates
-
This compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with the this compound derivatives at their IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the screening and initial characterization of this compound derivatives as potential anticancer agents.
Caption: A general workflow for anticancer drug screening.
Signaling Pathways
The following diagrams depict the PI3K/Akt/mTOR and NF-κB signaling pathways, which are frequently dysregulated in cancer. While direct evidence for the modulation of these pathways by this compound derivatives is still emerging, their known inhibitory effects on metalloproteinases like APN and MMPs suggest potential upstream regulation.
PI3K/Akt/mTOR Signaling Pathway
Caption: PI3K/Akt/mTOR pathway and potential this compound derivative intervention.
NF-κB Signaling Pathway
Caption: NF-κB pathway and potential this compound derivative intervention.
Disclaimer: The depicted signaling pathways represent simplified models. The precise mechanisms by which this compound derivatives exert their anticancer effects, including their potential influence on the PI3K/Akt/mTOR and NF-κB pathways, are subjects of ongoing research. The diagrams illustrate hypothetical points of intervention based on the known targets of some this compound derivatives.
Conclusion
This compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Their ability to be chemically modified allows for the generation of diverse libraries for screening. The provided protocols offer a framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to preliminary mechanism of action studies. Further research is warranted to fully elucidate the anticancer potential and the specific molecular targets and signaling pathways modulated by this versatile chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 4. N,N'-disubstituted L-isoglutamines as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Proposed Methodology for Radiolabeling Isoglutamine in Metabolic Tracing Studies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Metabolic tracing using isotopically labeled nutrients is a cornerstone technique for elucidating the metabolic pathways that support cellular proliferation, bioenergetics, and biosynthesis. While the metabolism of L-glutamine is extensively studied, significantly less is known about its isomer, L-isoglutamine. Isoglutamine is a gamma-amino acid derived from glutamic acid, where the amide group is on the alpha-carboxyl carbon, in contrast to the gamma-carboxyl position in glutamine.[1] This structural difference suggests a distinct metabolic fate.
This document outlines a proposed, hypothetical methodology for the synthesis of radiolabeled this compound and its application in metabolic tracing studies. As the use of radiolabeled this compound as a metabolic tracer is not a well-established technique, this protocol is adapted from established methods for L-glutamine tracing and should be considered a starting point for methods development.[2][3]
Proposed Synthesis of Radiolabeled L-Isoglutamine
The synthesis of radiolabeled L-isoglutamine can be hypothetically achieved by starting with a commercially available radiolabeled precursor, such as L-[1-¹⁴C]glutamic acid or L-[U-¹⁴C]glutamic acid. The synthesis would involve the selective amidation of the α-carboxyl group of glutamic acid while the γ-carboxyl group remains free.
A plausible synthetic route involves the protection of the amino group, followed by the formation of an oxazolidinone intermediate, which can then undergo ammonolysis to yield the α-amide.
Hypothetical Synthesis of L-[1-¹⁴C]this compound:
-
N-protection of L-[1-¹⁴C]glutamic acid: The amino group of L-[1-¹⁴C]glutamic acid is protected, for instance, with a benzyloxycarbonyl (Cbz) group.
-
Oxazolidinone formation: The N-protected, radiolabeled glutamic acid is reacted with paraformaldehyde in the presence of a catalytic amount of a strong acid (e.g., benzenesulfonic acid) to form an oxazolidinone derivative.
-
Ammonolysis: The resulting oxazolidinone is treated with aqueous ammonia (B1221849) to selectively form the α-amide, yielding N-Cbz-L-[1-¹⁴C]this compound.
-
Deprotection: The Cbz protecting group is removed via catalytic hydrogenation to yield L-[1-¹⁴C]this compound.
-
Purification and Characterization: The final product must be purified, typically by high-performance liquid chromatography (HPLC), and its identity, radiochemical purity, and specific activity confirmed.
Proposed Metabolic Pathways of L-Isoglutamine
The metabolic fate of this compound in mammalian cells is largely uncharacterized. A primary hypothetical route of metabolism is the hydrolysis of the α-amide bond by a cellular amidase to yield glutamic acid and ammonia. Once converted to glutamic acid, the radiolabel would enter the well-established metabolic pathways of glutamate, including its conversion to α-ketoglutarate, which is a key intermediate in the Tricarboxylic Acid (TCA) cycle.[4][5]
Caption: Hypothetical metabolic pathway of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for metabolic tracing with ¹³C or ¹⁴C-labeled L-glutamine and should be optimized for use with radiolabeled this compound.[6]
Protocol 1: In Vitro Metabolic Tracing with L-[¹⁴C]this compound
Objective: To trace the metabolic fate of L-[¹⁴C]this compound in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., cancer cell line)
-
Complete culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
L-[¹⁴C]this compound (custom synthesis)
-
Phosphate-buffered saline (PBS), ice-cold
-
Metabolite extraction solvent: 80% methanol (B129727), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid scintillation counter and scintillation cocktail
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to the desired confluency (typically 70-80%).
-
Tracer Incubation:
-
Prepare the tracing medium by supplementing base medium (lacking glutamine) with a known concentration of L-[¹⁴C]this compound (e.g., 2 mM) and dFBS.
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the L-[¹⁴C]this compound-containing tracing medium to the cells.
-
Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a CO₂ incubator.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the tracing medium.
-
Immediately wash the cell monolayer twice with ice-cold PBS to remove extracellular tracer.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Analysis:
-
Transfer the supernatant (containing polar metabolites) to a new tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent (e.g., water).
-
Measure the radioactivity of an aliquot of the metabolite extract using a liquid scintillation counter.
-
The remaining extract can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the labeled downstream metabolites.
-
Protocol 2: Analysis of ¹⁴C Incorporation into Biomolecules
Objective: To measure the incorporation of carbon from L-[¹⁴C]this compound into proteins and nucleic acids.
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Cell Lysis and Macromolecule Precipitation:
-
After tracer incubation, wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Precipitate proteins using trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated macromolecules.
-
-
Washing: Wash the pellet multiple times with ethanol (B145695) to remove unincorporated radiolabeled metabolites.
-
Quantification:
-
Resuspend the final pellet in a suitable buffer or solvent.
-
Measure the radioactivity of the pellet using a liquid scintillation counter.
-
Normalize the radioactivity to the total amount of protein or DNA in the pellet.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison across different experimental conditions and time points.
Table 1: Example Data for L-[¹⁴C]this compound Uptake and Incorporation
| Cell Line | Time (hours) | Total Intracellular ¹⁴C (DPM/µg protein) | ¹⁴C in Protein (DPM/µg protein) |
| Cell Line A | 1 | 1500 ± 120 | 50 ± 8 |
| Cell Line A | 4 | 5500 ± 450 | 250 ± 30 |
| Cell Line A | 8 | 9800 ± 760 | 600 ± 55 |
| Cell Line B | 1 | 800 ± 95 | 25 ± 5 |
| Cell Line B | 4 | 2800 ± 310 | 130 ± 20 |
| Cell Line B | 8 | 4500 ± 400 | 310 ± 40 |
| Data are presented as mean ± standard deviation (n=3). DPM = Disintegrations Per Minute. |
Table 2: Example Data for ¹⁴C-Labeling in Key Metabolites
| Metabolite | Time (hours) | % of Total ¹⁴C Counts |
| This compound | 1 | 85.2% |
| Glutamic Acid | 1 | 10.5% |
| Aspartic Acid | 1 | 1.8% |
| Citrate | 1 | 0.5% |
| This compound | 8 | 35.7% |
| Glutamic Acid | 8 | 42.1% |
| Aspartic Acid | 8 | 12.3% |
| Citrate | 8 | 5.4% |
| Hypothetical data obtained from LC separation followed by fraction collection and scintillation counting. |
Experimental Workflow Visualization
Caption: Experimental workflow for this compound metabolic tracing.
Conclusion and Future Directions
The protocols and pathways described herein provide a theoretical framework for investigating the metabolic role of this compound. Significant methods development will be required, starting with the successful synthesis and purification of high-purity radiolabeled this compound. Subsequent experiments should focus on confirming its uptake by cells and identifying the enzymes responsible for its metabolism. Comparing the metabolic fate of this compound to that of glutamine in parallel experiments will be crucial for understanding its unique biological role. This novel area of research could provide new insights into cellular metabolism, particularly in disease states where amino acid utilization is reprogrammed.
References
- 1. CCCC 1977, Volume 42, Issue 2, Abstracts pp. 560-563 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct Transamidation Reactions: Mechanism and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
Probing Enzyme Active Sites with Isoglutamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoglutamine, a structural isomer of the proteinogenic amino acid glutamine, serves as a valuable molecular tool for investigating the architecture and catalytic mechanisms of enzyme active sites. Its unique structure, featuring an α-amide and a γ-carboxylic acid, allows it to interact differently with active sites compared to its more common isomer. This distinction makes this compound and its derivatives effective probes, particularly as competitive inhibitors, for enzymes that process glutamine, glutamate (B1630785), or similar substrates. These application notes provide a detailed guide on utilizing this compound-based compounds to probe the active sites of two key enzymes: Aminopeptidase (B13392206) N and Glutamine Synthetase.
Application Note 1: this compound Derivatives as Probes for the Aminopeptidase N (APN) Active Site
Background: Aminopeptidase N (APN/CD13) is a zinc-dependent metalloprotease that plays a crucial role in tumor cell invasion, angiogenesis, and metastasis.[1] It selectively cleaves neutral amino acids from the N-terminus of peptides. The active site of APN contains a catalytic zinc ion and a hydrophobic pocket (S1 subsite) that accommodates the side chain of the N-terminal amino acid of the substrate.[2] L-isoglutamine derivatives have been shown to exhibit inhibitory activity against APN, making them useful probes for characterizing the S1 subsite and developing novel anticancer agents.[1][3] By systematically modifying the this compound scaffold, researchers can explore the steric and electronic requirements of the APN active site.
Principle: this compound derivatives can act as competitive inhibitors of APN. The this compound moiety can interact with residues in the active site, while appended chemical groups can probe the dimensions and chemical nature of the S1 subsite. The potency of these derivatives, quantified by the half-maximal inhibitory concentration (IC50), provides insights into the structure-activity relationship (SAR) and informs the design of more potent and selective inhibitors.
Quantitative Data: Inhibition of Aminopeptidase N by L-Isoglutamine Derivatives
The following table summarizes the inhibitory activity of various L-isoglutamine derivatives against Aminopeptidase N. This data can be used to understand the structure-activity relationships for probing the APN active site.
| Compound ID | Derivative Structure | IC50 (µM) | Reference |
| A1 | Peptidomimetic L-iso-glutamine derivative | Micromolar range | [3] |
| A2 | Peptidomimetic L-iso-glutamine derivative | Micromolar range | [3] |
| 4l | Piperidinedione analogue of L-isoglutamine | 5.2 | [1] |
| 6 | Piperidinedione analogue of L-isoglutamine | 3.1 | [1] |
| 8c | N-cinnamoyl-l-aspartic acid derivative (related structure) | 11.1 ± 0.9 | [1] |
Note: Specific structures for A1 and A2 are detailed in the referenced publication.
Experimental Protocol: Determination of IC50 for this compound Derivatives against Aminopeptidase N
This protocol describes a colorimetric assay to determine the IC50 value of this compound derivatives against porcine kidney Aminopeptidase N.
Materials:
-
Aminopeptidase N (from porcine kidney microsomes)
-
L-Leucine-p-nitroanilide (substrate)
-
This compound derivative (test compound)
-
Bestatin (B1682670) (positive control inhibitor)
-
50 mM Phosphate Buffered Saline (PBS), pH 7.2
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator at 37°C
Procedure:
-
Preparation of Reagents:
-
Dissolve the APN enzyme in 50 mM PBS to the desired working concentration.
-
Prepare a stock solution of L-leucine-p-nitroanilide in DMSO. Dilute with 50 mM PBS to the final working concentration.
-
Prepare a stock solution of the this compound derivative and bestatin in DMSO. Perform serial dilutions in 50 mM PBS to obtain a range of test concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the serially diluted this compound derivative or bestatin to the respective wells.
-
For the control (uninhibited) wells, add 20 µL of 50 mM PBS containing the same final concentration of DMSO as the inhibitor wells.
-
Add 160 µL of the APN enzyme solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[4]
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the L-leucine-p-nitroanilide solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance of the produced p-nitroaniline at 405 nm using a microplate reader.[5]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the this compound derivative using the following formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control well - Absorbance of blank)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve.[6]
-
Application Note 2: this compound as a Potential Competitive Inhibitor to Probe the Glutamine Synthetase Active Site
Background: Glutamine Synthetase (GS) is a central enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia.[7] The active site of GS binds both glutamate and ATP. Given the structural similarity between this compound and the substrate glutamate, this compound can be hypothesized to act as a competitive inhibitor, binding to the glutamate-binding site. While extensive data exists for inhibitors like methionine sulfoximine (B86345) (MSO) and phosphinothricin, using this compound itself as a probe can provide specific insights into the active site's tolerance for the altered position of the amide group.
Principle: To investigate this compound as a probe for the GS active site, a kinetic analysis can be performed. If this compound acts as a competitive inhibitor, it will bind to the active site of the free enzyme and compete with the substrate, glutamate. This will result in an apparent increase in the Michaelis constant (Km) for glutamate with increasing concentrations of this compound, while the maximum velocity (Vmax) of the reaction will remain unchanged. By determining the inhibition constant (Ki), researchers can quantify the affinity of this compound for the GS active site.
Experimental Protocol: Kinetic Analysis of Glutamine Synthetase Inhibition by this compound
This protocol outlines a spectrophotometric assay to determine the mode of inhibition and the inhibition constant (Ki) of this compound for Glutamine Synthetase. This assay is based on a coupled-enzyme system where the production of ADP is linked to the oxidation of NADH.
Materials:
-
Glutamine Synthetase enzyme
-
L-Glutamate (substrate)
-
L-Isoglutamine (potential inhibitor)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
MgCl2, KCl, NH4Cl
-
Imidazole-HCl buffer, pH 7.1
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Reaction Cocktail Preparation:
-
Prepare a reaction cocktail containing Imidazole-HCl buffer, MgCl2, KCl, NH4Cl, PEP, NADH, PK, and LDH at the desired final concentrations.
-
-
Assay Setup:
-
Set up a series of reactions in a 96-well plate with varying concentrations of L-glutamate.
-
For each glutamate concentration, prepare a set of reactions with different fixed concentrations of L-isoglutamine (including a zero-isoglutamine control).
-
Add the reaction cocktail to all wells.
-
Add the corresponding concentrations of L-glutamate and L-isoglutamine to the appropriate wells.
-
Add ATP to all wells.
-
-
Enzymatic Reaction and Measurement:
-
Equilibrate the plate to 37°C.
-
Initiate the reactions by adding the Glutamine Synthetase enzyme solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm in kinetic mode for 10-15 minutes. The rate of NADH oxidation is proportional to the rate of ADP production by GS.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentrations from the linear portion of the absorbance vs. time plot.
-
To determine the mode of inhibition, generate a Lineweaver-Burk plot (1/v vs. 1/[Glutamate]) for each this compound concentration.
-
If the lines intersect on the y-axis, it indicates competitive inhibition.
-
If the lines intersect to the left of the y-axis, it indicates mixed or non-competitive inhibition.
-
If the lines are parallel, it indicates uncompetitive inhibition.
-
-
If competitive inhibition is observed, the Ki can be determined from a secondary plot of the slope of each line from the Lineweaver-Burk plot versus the inhibitor concentration. The x-intercept of this plot will be -Ki.
-
Conclusion
This compound and its derivatives are versatile tools for probing the active sites of enzymes, particularly those involved in amino acid metabolism. By employing the protocols outlined in these application notes, researchers can elucidate the structural requirements of enzyme active sites, determine the mode of inhibition, and gather crucial data for the rational design of novel enzyme inhibitors. The systematic application of these methods will undoubtedly contribute to a deeper understanding of enzyme function and facilitate the development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent and systemically active aminopeptidase N inhibitors designed from active-site investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel aminopeptidase N inhibitors derived from antineoplaston AS2-5 (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Isoglutamine in Studying Amino Acid Transporters: A Review of Current Methods
A Note on Isoglutamine: Initial investigations into the application of this compound, the γ-amide of glutamic acid, as a tool for studying amino acid transporters have revealed a notable lack of direct evidence in the current scientific literature.[1] While this compound is a known component of bacterial cell wall peptidoglycans, such as muramyl dipeptide (MDP), and is involved in interactions with intracellular immune receptors like NOD2, its use as a specific substrate, inhibitor, or competitive ligand to characterize amino acid transporters is not well-documented.[2][3] Research on this compound-containing molecules has often focused on enhancing their cellular uptake to modulate immune responses, rather than using this compound itself to probe transporter function.[3]
Therefore, this document will focus on the well-established and widely used methodologies for studying amino acid transporters, with a particular emphasis on those responsible for the transport of L-glutamine, a critical nutrient for cellular metabolism and growth.[4][5] These protocols and notes are intended for researchers, scientists, and drug development professionals engaged in the study of these vital membrane proteins.
Application Notes: Studying Amino Acid Transporters
The investigation of amino acid transporters is fundamental to understanding cellular physiology, nutrient sensing, and the pathogenesis of various diseases, including cancer. Several families of solute carriers (SLCs), such as SLC1, SLC6, SLC7, and SLC38, are responsible for glutamine transport, each with distinct mechanisms and substrate specificities.[4] The following notes outline the primary experimental approaches to characterizing these transporters.
Key Experimental Approaches:
-
Radiolabeled Substrate Uptake Assays: This is the gold standard for quantifying the activity of a specific amino acid transporter. It involves incubating cells or proteoliposomes expressing the transporter of interest with a radiolabeled substrate, such as [³H]L-glutamine, and measuring the intracellular accumulation of radioactivity over time.[6][7] This method allows for the determination of key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax).
-
Competitive Inhibition Assays: These assays are crucial for determining the substrate specificity of a transporter. By measuring the uptake of a radiolabeled substrate in the presence of various unlabeled amino acids or analogs, one can identify which molecules compete for binding to the transporter.[7] Commonly used inhibitors for glutamine transporters include 2-(methylamino)isobutyric acid (MeAIB) for System A transporters.[7][8]
-
Electrophysiological Studies: For electrogenic transporters, where the movement of an amino acid is coupled to the transport of ions, changes in membrane potential can be measured using techniques like patch-clamping in cells expressing the transporter. This provides insights into the transport mechanism and stoichiometry.
-
Gene Silencing and Overexpression: Modulating the expression of a specific transporter using techniques like siRNA-mediated knockdown or CRISPR-Cas9 knockout, or conversely, overexpressing the transporter in a null background, allows for the definitive attribution of a specific transport activity to that protein.
Quantitative Data on Glutamine Transporters:
The following table summarizes key kinetic parameters for some of the major glutamine transporters. These values can vary depending on the experimental system and conditions.
| Transporter (Gene) | System | Substrates | Inhibitors | Km for Glutamine (µM) | Transport Mechanism |
| ASCT2 (SLC1A5) | ASC | Gln, Ala, Ser, Thr, Asn | GPNA | 163 ± 23[9] | Na⁺-dependent obligatory antiporter |
| SNAT1 (SLC38A1) | A | Gln, Ala, Ser, Pro, Met | MeAIB | ~2000 | Na⁺-dependent cotransporter |
| SNAT2 (SLC38A2) | A | Gln, Ala, Ser, Pro, Asn | MeAIB | ~500 | Na⁺-dependent cotransporter |
| LAT1 (SLC7A5) | L | Gln, Leu, Ile, Val, Phe, Tyr, Trp | BCH | ~100 | Na⁺-independent obligatory antiporter |
| B⁰AT1 (SLC6A19) | B⁰ | Gln and other neutral amino acids | - | ~1000 | Na⁺-dependent cotransporter |
Experimental Protocols
Protocol 1: Radiolabeled L-Glutamine Uptake Assay in Cultured Cells
This protocol describes a method to measure the uptake of L-glutamine into a mammalian cell line.
Materials:
-
Mammalian cell line of interest cultured in appropriate growth medium
-
24-well cell culture plates
-
Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4)
-
[³H]L-glutamine (specific activity ~50-60 Ci/mmol)
-
Unlabeled L-glutamine
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Preparation: On the day of the assay, aspirate the growth medium and wash the cells twice with 1 mL of pre-warmed KRH buffer.
-
Initiation of Uptake: Add 0.5 mL of KRH buffer containing the desired concentration of [³H]L-glutamine and unlabeled L-glutamine to each well. For kinetic studies, a range of substrate concentrations should be used.
-
Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 1-10 minutes). The optimal incubation time should be determined in preliminary experiments to ensure initial rates of transport are measured.
-
Termination of Uptake: To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 4.5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration using a standard method (e.g., BCA assay).
-
Data Analysis: Express the uptake as pmol of glutamine/mg of protein/min.
Protocol 2: Competitive Inhibition Assay
This protocol is used to determine the substrate specificity of a glutamine transporter.
Materials:
-
Same as Protocol 1
-
A panel of unlabeled amino acids and potential inhibitors (e.g., alanine, serine, leucine, MeAIB, GPNA)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-incubation with Inhibitors: Before adding the radiolabeled substrate, pre-incubate the cells for 5-10 minutes with KRH buffer containing the desired concentration of the unlabeled competitor amino acid or inhibitor.
-
Initiation of Uptake: Add KRH buffer containing a fixed, subsaturating concentration of [³H]L-glutamine (e.g., a concentration close to the Km value) and the same concentration of the competitor as in the pre-incubation step.
-
Follow steps 4 through 9 from Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition of [³H]L-glutamine uptake by each competitor compared to the control (no competitor). This will reveal the substrate specificity of the transporter.
Visualizations
Caption: Workflow for a typical amino acid transporter uptake experiment.
Caption: Overview of major glutamine transport systems in mammalian cells.
Caption: Principle of competitive inhibition at an amino acid transporter.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Uptake, recognition and responses to peptidoglycan in the mammalian host - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Membrane transporters for the special amino acid glutamine: structure/function relationships and relevance to human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Glutamine stimulates amino acid transport during ischemia-reperfusion in human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. System A amino acid transporters regulate glutamine uptake and attenuate antibody‐mediated arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative determination of extracellular glutamine concentration in rat brain, and its elevation in vivo by system A transport inhibitor, alpha-(methylamino)isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of L-glutamine transport by a human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N,N'-Disubstituted L-Isoglutamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of N,N'-disubstituted L-isoglutamines, compounds of significant interest in medicinal chemistry due to their potential as anticancer and immunomodulatory agents. The protocols outlined below are based on established synthetic strategies, offering detailed methodologies for the preparation of these target molecules.
Introduction
L-isoglutamine is a γ-amino acid isomer of the proteinogenic amino acid L-glutamine. N,N'-disubstituted derivatives of L-isoglutamine have emerged as a promising class of compounds in drug discovery. Their biological activities are diverse, ranging from acting as anticancer agents by inhibiting enzymes like aminopeptidase (B13392206) N (APN) to functioning as immunomodulators through the activation of pattern recognition receptors such as NOD2. The synthesis of these compounds requires a strategic approach involving the protection of reactive functional groups, selective amide bond formation, and final deprotection.
General Synthetic Strategy
The synthesis of N,N'-disubstituted L-isoglutamines typically commences with L-glutamic acid. The general workflow involves three main stages:
-
Protection of L-Glutamic Acid: The α-amino and γ-carboxyl groups of L-glutamic acid are protected to allow for selective reaction at the α-carboxyl group.
-
Amide Bond Formation: The unprotected α-carboxyl group is activated and reacted with a primary or secondary amine to form the α-amide. Subsequently, the γ-carboxyl group is deprotected and activated for reaction with a second amine to form the γ-amide.
-
Deprotection: The remaining protecting groups are removed to yield the final N,N'-disubstituted L-isoglutamine.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of N,N'-disubstituted L-isoglutamines.
Protocol 1: Synthesis of N-Acyl-L-Glutamic Anhydride (B1165640)
This protocol describes the formation of a cyclic anhydride from N-acylated L-glutamic acid, which can then be opened by an amine to form an isoglutamine derivative.
Materials:
-
N-Acyl-L-glutamic acid (e.g., N-(3,4,5-trimethoxybenzoyl)-L-glutamic acid)
-
Acetic anhydride (Ac₂O)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Triethylamine (B128534) (Et₃N)
-
L-amino acid methyl ester hydrochloride (or other primary/secondary amine)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Suspend N-acyl-L-glutamic acid in acetic anhydride.
-
Heat the mixture under reflux for the time specified in the relevant literature (e.g., 15 minutes) to form the corresponding N-acyl-L-glutamic anhydride.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude anhydride in anhydrous dichloromethane.
-
In a separate flask, dissolve the L-amino acid methyl ester hydrochloride (or other amine) in anhydrous dichloromethane and add triethylamine to neutralize the hydrochloride.
-
Add the amine solution to the anhydride solution at room temperature and stir for the required reaction time (e.g., 2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Synthesis of Nγ-Alkyl- and Nγ,Nγ-Dialkyl-L-Glutamine Derivatives
This protocol outlines a general method starting from a protected L-glutamic acid derivative.
Materials:
-
N-Carbobenzyloxy-L-glutamic acid α-tert-butyl ester
-
Coupling agents (e.g., DCC, EDC/HOBt)
-
Primary or secondary alkylamine
-
Solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Reagents for deprotection (e.g., Trifluoroacetic acid (TFA) for Boc group, H₂/Pd for Z and Bn groups)
Procedure:
-
γ-Amidation: Dissolve N-Carbobenzyloxy-L-glutamic acid α-tert-butyl ester in an appropriate solvent like DCM or DMF.
-
Add a coupling agent (e.g., 1.1 equivalents of DCC) and an activator (e.g., 1.2 equivalents of HOBt).
-
Add the desired primary or secondary alkylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Filter off any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with acidic and basic aqueous solutions to remove unreacted starting materials and coupling reagents.
-
Dry the organic layer and concentrate to obtain the protected Nγ-alkyl or Nγ,Nγ-dialkyl-L-glutamine derivative.
-
α-Amidation (if required): The α-tert-butyl ester can be deprotected using TFA, and the resulting carboxylic acid can be coupled with another amine using the same coupling procedure as in steps 1-7.
-
Final Deprotection: Remove the N-carbobenzyloxy (Z) group by catalytic hydrogenation (H₂ gas with a Palladium catalyst) to yield the final product.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of a series of novel L-isoglutamine derivatives as potential antitumor agents.[1]
| Compound | R | R' | Time (min) | M.p./°C | Yield/% |
| 5a | H | H | 20 | 169-172 | 74 |
| 5b | H | CH₃ | 30 | 153-155 | 65 |
| 5c | H | CH(CH₃)₂ | 30 | 160-162 | 58 |
| 5d | H | CH₂CH(CH₃)₂ | 40 | 148-150 | 55 |
| 5e | H | CH₂Ph | 30 | 155-157 | 62 |
| 5f | CH₃ | CH₃ | 30 | 175-177 | 68 |
| 5g | H | Ph | 50 | 180-182 | 45 |
Data obtained from the synthesis of N-(3,4,5-trimethoxybenzoyl)-L-isoglutamine derivatives by condensation with various amino acid methyl esters.[1]
Biological Context and Signaling Pathways
Immunomodulation via NOD2 Signaling
Certain N,N'-disubstituted L-isoglutamine derivatives, particularly those related to muramyl dipeptide (MDP), are recognized by the intracellular pattern recognition receptor NOD2. Activation of NOD2 is a key event in the innate immune response to bacterial peptidoglycan.
Upon binding of an this compound derivative like MDP, NOD2 undergoes a conformational change and oligomerizes.[2] This leads to the recruitment of the serine/threonine kinase RIPK2 through CARD-CARD interactions.[2][3][4] The formation of this complex triggers downstream signaling cascades, including the activation of TAK1, which in turn activates the IKK complex and the MAPK pathway.[5] Ultimately, this leads to the activation of the transcription factor NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2][6]
Anticancer Activity via Aminopeptidase N (APN) Inhibition
Aminopeptidase N (APN/CD13) is a zinc-dependent metallopeptidase that is often overexpressed in tumor vasculature and is implicated in tumor growth, invasion, and angiogenesis. Several L-isoglutamine derivatives have been developed as APN inhibitors.
The catalytic mechanism of APN involves a zinc ion (Zn²⁺) in its active site, which is essential for the hydrolysis of peptides.[7] this compound-based inhibitors are designed to bind to this active site. A common mechanism of inhibition is the chelation of the Zn²⁺ ion by functional groups on the inhibitor molecule.[8] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic activity of APN.[9] The inhibition of APN can disrupt processes crucial for tumor survival, such as angiogenesis, leading to antitumor effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aminopeptidase N: a multifunctional and promising target in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03038B [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Buy Aminopeptidase N Inhibitor [smolecule.com]
Application Notes and Protocols for Studying Macrophage Processing of Isoglutamine-Containing Peptidoglycan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular and molecular mechanisms by which macrophages process and respond to isoglutamine-containing peptidoglycan (PGN). The protocols outlined below are essential for researchers in immunology, microbiology, and drug development who are focused on understanding innate immunity, bacterial pathogenesis, and the development of novel immunomodulatory therapeutics.
Introduction
Peptidoglycan is a vital component of the bacterial cell wall and serves as a key pathogen-associated molecular pattern (PAMP) recognized by the host's innate immune system. Macrophages, as professional phagocytes, are central to the initial detection and clearance of bacteria. The processing of PGN by macrophages is a critical step that leads to the activation of intracellular pattern recognition receptors (PRRs), triggering a cascade of signaling events that culminate in an inflammatory response.
A common and potent immunologically active motif within PGN is the muramyl dipeptide (MDP), which consists of N-acetylmuramic acid linked to a dipeptide of L-alanine and D-isoglutamine.[1][2] This this compound residue is crucial for recognition by the cytosolic PRR, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Upon binding MDP, NOD2 initiates a signaling pathway that results in the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines.[2][3] Understanding the intricacies of macrophage processing of this compound-containing PGN is therefore fundamental to elucidating the host's response to bacterial infections and developing targeted therapies.
Data Presentation
The following table summarizes quantitative data on macrophage responses to stimulation with different PGN fragments, highlighting the importance of the this compound-containing structure (MDP).
| PGN Fragment | Macrophage Type | Stimulation Time (hours) | Cytokine/Gene Measured | Fold Change/Concentration | Reference |
| Muramyl Dipeptide (MDP) | Bone Marrow-Derived Macrophages (BMDMs) | 18 | IL-6 | Significantly higher than MTP and ng-MDP | [4] |
| GlcNAc-MurNAc-Tripeptide (GMTP) | Bone Marrow-Derived Macrophages (BMDMs) | 18 | IL-6 | Significantly higher than MDP | [4] |
| N-glycolyl-MDP (ng-MDP) | Bone Marrow-Derived Macrophages (BMDMs) | 18 | IL-6 | Lower than MDP and GMTP | [4] |
| Peptidoglycan (PGN) | RAW264.7 Macrophages | 24 | Rac1-GTP | Dose-dependent increase | [5] |
| Muramyl Dipeptide (MDP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Not Specified | Phospho-PAK2, Rac1-GTP | Lower than PGN | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the processing of this compound-containing PGN by macrophages.
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the differentiation of macrophages from mouse bone marrow progenitor cells.
Materials:
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
L929-conditioned medium (as a source of M-CSF)
-
Sterile syringes and needles (25G)
-
Petri dishes (100 mm)
-
Centrifuge
Procedure:
-
Euthanize a 6-8 week old mouse according to institutional guidelines.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias and remove the surrounding muscle tissue.
-
Cut the ends of the bones and flush the marrow into a sterile petri dish containing complete RPMI medium using a 25G needle and syringe.
-
Create a single-cell suspension by gently pipetting the marrow clumps up and down.
-
Centrifuge the cell suspension at 400 x g for 5 minutes.
-
Resuspend the cell pellet in complete RPMI medium supplemented with 20% L929-conditioned medium.
-
Plate the cells in 100 mm petri dishes and incubate at 37°C in a 5% CO2 incubator.
-
On day 3, add 10 ml of fresh complete RPMI with 20% L929-conditioned medium.
-
On day 7, the cells will have differentiated into a confluent monolayer of BMDMs and are ready for experiments.
Protocol 2: Macrophage Stimulation with this compound-Containing Peptidoglycan (MDP)
This protocol details the stimulation of cultured macrophages with MDP to induce an inflammatory response.
Materials:
-
Cultured macrophages (e.g., BMDMs or RAW264.7 cells)
-
Muramyl dipeptide (MDP) (e.g., from InvivoGen)
-
Complete cell culture medium
-
6-well tissue culture plates
Procedure:
-
Seed macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of MDP in sterile, endotoxin-free water.
-
Dilute the MDP stock solution in complete cell culture medium to the desired final concentration (e.g., 10 µg/mL).
-
Remove the old medium from the macrophage cultures and replace it with the MDP-containing medium.
-
As a negative control, add medium without MDP to a separate set of wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 6, 12, or 24 hours) depending on the downstream analysis.
Protocol 3: Quantification of Cytokine Secretion by ELISA
This protocol describes the measurement of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant of stimulated macrophages.
Materials:
-
Supernatants from stimulated and control macrophage cultures
-
ELISA kit for the cytokine of interest (e.g., TNF-α or IL-6)
-
Microplate reader
Procedure:
-
Collect the culture supernatants from the stimulated and control wells at the end of the incubation period.
-
Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells and debris.
-
Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight at 4°C. b. Wash the plate with wash buffer. c. Block the plate with blocking buffer for 1-2 hours at room temperature. d. Add the standards and samples (culture supernatants) to the wells and incubate for 2 hours at room temperature. e. Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature. f. Wash the plate and add the enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes at room temperature. g. Wash the plate and add the substrate solution. h. Stop the reaction with the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
Protocol 4: Analysis of NF-κB Activation by Western Blot
This protocol details the detection of NF-κB activation by measuring the phosphorylation of the p65 subunit.[6]
Materials:
-
Stimulated and control macrophage cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After stimulation, wash the cells with ice-cold PBS and lyse them with protein lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total p65 and a loading control like β-actin.
Mandatory Visualizations
Caption: Signaling pathway of macrophage activation by this compound-containing PGN.
Caption: Experimental workflow for studying macrophage response to this compound-PGN.
References
- 1. Lysosomal Degradation is Required for Sustained Phagocytosis of Bacteria by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary innate immune cells respond efficiently to polymeric peptidoglycan but not to peptidoglycan monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.abcam.com [docs.abcam.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptidoglycan Suppresses Phagocytic Activities and Apoptosis of Macrophages in Colonic Mucosa Tissues of Crohn’s Disease Patients and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthetic Isoglutamine Yield
Welcome to the technical support center for the synthesis of isoglutamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of synthetically produced this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in this compound synthesis?
Low yields in this compound synthesis can stem from several factors throughout the chemical or enzymatic process. The most frequent culprits include:
-
Incomplete protection of the starting material (glutamic acid): Failure to properly protect the α-amino and γ-carboxyl groups of glutamic acid can lead to a mixture of products, including the undesired glutamine isomer.
-
Side reactions: The primary side reactions are the formation of pyroglutamate (B8496135) from the N-terminus and dehydration of the side-chain amide to a nitrile, both of which reduce the yield of the desired this compound.[1]
-
Poor coupling efficiency: In chemical synthesis, incomplete reaction between the protected glutamic acid and the amine source results in unreacted starting material and lower product yield.[2][3]
-
Suboptimal reaction conditions in enzymatic synthesis: Factors such as pH, temperature, enzyme concentration, and substrate ratio can significantly impact the efficiency of enzymatic coupling.[4]
-
Difficulties in purification: Co-elution of this compound with byproducts or unreacted starting materials during purification can lead to product loss.
Q2: How can I prevent the formation of the glutamine isomer during synthesis?
Preventing the formation of the glutamine isomer requires strategic protection of the glutamic acid starting material. The key is to selectively activate the α-carboxyl group for amidation while the γ-carboxyl group remains protected. This is typically achieved by using an orthogonal protecting group strategy.[5][6][7][8] For example, the α-carboxyl group can be activated in situ using a coupling reagent while the γ-carboxyl group is protected as an ester (e.g., benzyl (B1604629) or tert-butyl ester).
Q3: What is pyroglutamate formation and how can it be minimized?
Pyroglutamate formation is an intramolecular cyclization reaction where the N-terminal α-amino group attacks the side-chain carbonyl carbon of a glutamine or this compound residue, leading to a truncated and undesired product.[1][9] This is particularly problematic when the N-terminus is deprotected. To minimize this side reaction:
-
Use a robust protecting group on the N-terminus: The trityl (Trt) group is highly effective in preventing pyroglutamate formation.[1]
-
Optimize deprotection conditions: Use mild deprotection conditions and minimize the time the N-terminus remains unprotected, especially in basic conditions.[9]
-
Incorporate additives: Adding 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can help suppress this side reaction.[9]
Q4: Which coupling reagents are most effective for this compound synthesis?
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. Modern uronium/aminium-based reagents are generally preferred over carbodiimides due to their higher efficiency and lower risk of racemization.[2]
-
High-efficiency reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly reactive and can significantly improve coupling yields.[2][10][11]
-
Carbodiimides with additives: If using carbodiimides like DIC (N,N'-Diisopropylcarbodiimide), it is essential to include an additive such as HOBt (1-Hydroxybenzotriazole) or Oxyma Pure to suppress side reactions and racemization.[12]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your this compound synthesis experiments.
Chemical Synthesis Troubleshooting
Problem 1: Low overall yield after the final deprotection and cleavage step.
-
Possible Cause: Incomplete cleavage from the resin or incomplete removal of side-chain protecting groups.
-
Troubleshooting Steps:
-
Optimize Cleavage Time and Reagent Concentration: Increase the cleavage reaction time or the concentration of the cleavage reagent (e.g., trifluoroacetic acid - TFA). It is advisable to perform a small-scale test cleavage to determine the optimal conditions before processing the entire batch.[3]
-
Ensure Appropriate Scavengers: Reactive carbocations generated during cleavage can lead to side reactions. Use a suitable scavenger cocktail in your cleavage mixture to neutralize these reactive species.[3]
-
Check for Product Precipitation: The cleaved this compound may be insoluble in the cleavage cocktail. If you suspect this, try precipitating the product with a different anti-solvent, such as cold diethyl ether, and optimize the precipitation temperature.[3]
-
Problem 2: Presence of a significant amount of unreacted glutamic acid derivative in the crude product.
-
Possible Cause: Poor coupling efficiency.
-
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: Consider using HATU, HCTU, or COMU for improved coupling efficiency.[2][3]
-
Increase Reagent Concentration: Use a higher concentration of the protected amino acid and coupling reagents to drive the reaction to completion.[3]
-
Extend Reaction Time: Ensure sufficient time for the coupling reaction to complete, especially if steric hindrance is a factor.[3]
-
Perform a Double Coupling: Repeat the coupling step to ensure the reaction goes to completion.[12]
-
Problem 3: The final product is a mixture of this compound and glutamine.
-
Possible Cause: Incorrect or inefficient protection of the γ-carboxyl group of the glutamic acid starting material.
-
Troubleshooting Steps:
-
Verify Protecting Group Strategy: Ensure you are using an orthogonal protecting group strategy where the α-carboxyl group can be selectively activated while the γ-carboxyl group remains protected.
-
Check Purity of Protected Starting Material: Analyze the purity of your protected glutamic acid derivative before proceeding with the coupling reaction to ensure it is free of isomers.
-
Optimize Protection Reaction Conditions: Review and optimize the conditions for the protection of the γ-carboxyl group to ensure complete and selective reaction.
-
Enzymatic Synthesis Troubleshooting
Problem 1: Low conversion of substrates to this compound.
-
Possible Cause: Suboptimal reaction conditions or enzyme inactivity.
-
Troubleshooting Steps:
-
Optimize Reaction pH and Temperature: Screen a range of pH values and temperatures to find the optimum for your specific enzyme. The transpeptidation reaction is generally favored at an alkaline pH (typically between 8 and 10).[4]
-
Adjust Substrate Ratio: A high concentration of the acceptor substrate (the amine) can competitively inhibit side reactions like hydrolysis. An excess of the acceptor is generally recommended.[4]
-
Increase Enzyme Concentration: The amount of enzyme directly affects the reaction rate. Try increasing the enzyme concentration.[4]
-
Check Enzyme Activity: Perform a control reaction with a known substrate for your enzyme to confirm its activity. Ensure the enzyme has been stored and handled correctly to prevent denaturation.[4]
-
Problem 2: Significant hydrolysis of the glutamine donor, leading to low this compound yield.
-
Possible Cause: Competing hydrolysis side reaction catalyzed by the enzyme.
-
Troubleshooting Steps:
-
Maintain Alkaline pH: Hydrolysis is more dominant at acidic pH. Maintaining a stable, high pH throughout the reaction will favor the desired transpeptidation.[4]
-
Increase Acceptor Concentration: A high concentration of the amine acceptor will competitively inhibit the binding of water to the enzyme's active site, thus reducing hydrolysis.[4]
-
Data Presentation
Table 1: Comparison of Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Key Advantages | Key Disadvantages | Recommended Use Case |
| HATU/HCTU | High coupling efficiency, fast reaction times, low racemization.[2][10] | Higher cost, can be sensitive to moisture. | Difficult couplings, sterically hindered amino acids. |
| COMU | Very high coupling efficiency, low racemization, safer byproducts than benzotriazole-based reagents.[10][11] | Higher cost. | When high purity and safety are paramount. |
| DIC/HOBt | Cost-effective, low racemization potential when used with HOBt.[12] | Can be less efficient for sterically hindered couplings. | Standard peptide synthesis where cost is a consideration. |
| BOP | Efficient, minimal racemization.[10] | Forms carcinogenic hexamethylphosphoramide (B148902) as a byproduct. | Use with caution due to hazardous byproduct. |
Experimental Protocols
Protocol 1: High-Yield Chemical Synthesis of N-Trityl-L-Isoglutamine Methyl Ester
This protocol is adapted from a patented method for the synthesis of an this compound precursor with a reported yield of 76%.[13]
Materials:
-
γ-methyl ester of N-trityl-L-glutamic acid
-
Methylene (B1212753) chloride
-
Dicyclohexylcarbodiimide (DCC)
-
Acetic acid
-
Ether
Procedure:
-
Dissolve 8.1 g of the γ-methyl ester of N-trityl-L-glutamic acid in 50 cc of methylene chloride.
-
Saturate the solution with ammonia gas.
-
Add 0.8 g of N-trityl-L-glutamic acid methyl ester and 4.6 g of dicyclohexylcarbodiimide.
-
Allow the reaction mixture to stand at room temperature for one hour.
-
Filter the reaction mixture.
-
Bubble a very slow stream of gaseous ammonia through the filtrate for one minute.
-
Let the mixture stand at room temperature for 5 minutes.
-
Acidify the mixture by adding 1 cc of acetic acid and filter again.
-
Evaporate the filtrate to dryness.
-
Take up the residue in ether and filter to obtain the methyl ester of N-trityl-L-isoglutamine.
-
The mother liquors can be further processed to obtain an additional crop of the product.[13]
Protocol 2: General Enzymatic Synthesis of a γ-Glutamyl Dipeptide
This protocol provides a general method for the enzymatic synthesis of a γ-glutamyl dipeptide, which can be adapted for this compound synthesis.
Materials:
-
γ-glutamyltranspeptidase (GGT) enzyme
-
Tris-HCl buffer (pH 8.0-10.0)
-
L-glutamine (γ-glutamyl donor)
-
Amine substrate (for this compound, this would be ammonia or an ammonium (B1175870) salt)
-
Reaction vessel with gentle stirring capability
-
Incubator or water bath
Procedure:
-
Prepare a reaction mixture containing the buffer, L-glutamine, and the amine substrate in the reaction vessel. A starting point for concentrations could be 20 mM L-glutamine and a significantly higher concentration of the amine acceptor (e.g., 200-300 mM).[4]
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) with gentle stirring.
-
Initiate the reaction by adding a predetermined amount of the GGT enzyme to the mixture. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction for a set period (e.g., 3-24 hours), continuing to stir gently.
-
Monitor the reaction progress using a suitable analytical method (e.g., HPLC) to determine the optimal reaction time.
-
Purify the this compound from the reaction mixture using appropriate chromatographic techniques.
Mandatory Visualization
Caption: Workflow for the chemical synthesis of this compound.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS | Semantic Scholar [semanticscholar.org]
- 6. media.neliti.com [media.neliti.com]
- 7. jocpr.com [jocpr.com]
- 8. biosynth.com [biosynth.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. US2927118A - L(+)-isoglutamine compounds and process of preparing same - Google Patents [patents.google.com]
Technical Support Center: Overcoming Isoglutamine Solubility Challenges
Welcome to the technical support center for isoglutamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from L-glutamine?
This compound, also known as α-glutamine, is a gamma-amino acid. It is an isomer of the more common proteinogenic amino acid, L-glutamine. The key difference lies in the position of the amide group. In this compound, the amide group is on the alpha-carboxyl group of the glutamic acid backbone, whereas in L-glutamine, it is on the gamma-carboxyl group.[1] This structural difference can influence its physicochemical properties, including solubility.
Q2: I'm having trouble dissolving this compound in water. Is this a common issue?
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, researchers may encounter solubility challenges. Like many amino acids and peptides, this compound's solubility can be influenced by several factors including pH, temperature, and the presence of other solutes.[2][3] Difficulties in achieving complete dissolution at a desired concentration in a neutral aqueous solution can occur.
Q3: Can I heat the solution to improve this compound solubility?
Heating can increase the solubility of many compounds, including amino acids.[3] However, excessive or prolonged heating should be avoided as it can lead to the degradation of this compound. A gentle warming (e.g., to 37°C) with agitation is a recommended starting point. It is crucial to monitor for any signs of degradation, such as discoloration or precipitation upon cooling.
Q4: How does pH affect the solubility of this compound?
The pH of the solution is a critical factor influencing the solubility of amino acids.[] this compound has both an acidic carboxylic acid group and a basic amino group, meaning its net charge will change with pH. At its isoelectric point (pI), where the net charge is zero, this compound will exhibit its minimum solubility. Adjusting the pH away from the pI, either to a more acidic or a more basic range, will increase the net charge of the molecule and generally enhance its solubility in aqueous solutions.
Q5: Are there any recommended solvents other than water for this compound?
For many research applications, aqueous buffers are the preferred solvent. However, if solubility remains an issue, the use of co-solvents can be explored.[][5][6][7] Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[][7] Common co-solvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[][8] The choice and concentration of a co-solvent must be carefully considered to ensure compatibility with the intended downstream application.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: this compound powder is not fully dissolving in my aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Agitation/Time | Vortex or stir the solution for an extended period (e.g., 30-60 minutes). | Complete dissolution of the powder. |
| Concentration Exceeds Solubility Limit | Decrease the concentration of this compound in your solution. | A clear solution is formed at a lower concentration. |
| Suboptimal pH | Adjust the pH of the solution. Start by moving the pH 1-2 units away from the predicted pI of this compound. | Increased solubility and a clear solution. |
| Low Temperature | Gently warm the solution (e.g., to 37°C) while stirring. | Improved dissolution rate and solubility. |
| Inappropriate Solvent | Consider the use of a co-solvent if compatible with your experimental design. | Enhanced solubility in the modified solvent system. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Solubilization
Objective: To identify the optimal pH range for dissolving this compound in an aqueous buffer.
Materials:
-
This compound powder
-
Distilled, deionized water or desired buffer (e.g., Phosphate-Buffered Saline - PBS)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of small-volume test solutions (e.g., 1 mL) of your target this compound concentration in your chosen buffer.
-
Create a pH gradient across your test solutions. For example, prepare solutions at pH 4, 5, 6, 7, 8, and 9.
-
To adjust the pH, add small aliquots of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH. Monitor the pH using a calibrated pH meter.
-
Once the desired pH is reached, add the pre-weighed this compound powder to each solution.
-
Stir all solutions at a constant room temperature for a set period (e.g., 1 hour).
-
Visually inspect each solution for complete dissolution. Note the pH at which the this compound dissolves most readily and completely.
-
For a more quantitative analysis, centrifuge the solutions with undissolved solid and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC).
Protocol 2: Evaluating the Effect of Co-solvents on this compound Solubility
Objective: To assess the effectiveness of different co-solvents in enhancing the solubility of this compound.
Materials:
-
This compound powder
-
Aqueous buffer (at the optimal pH determined in Protocol 1)
-
Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of your aqueous buffer at the optimal pH for this compound solubility.
-
Create a series of buffer-co-solvent mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add a pre-weighed amount of this compound to each buffer-co-solvent mixture to achieve your target concentration.
-
Vortex the samples vigorously for 2 minutes.
-
Allow the samples to equilibrate at room temperature for 1 hour.
-
Visually inspect the samples for complete dissolution.
-
If undissolved solid remains, centrifuge the samples and analyze the supernatant to quantify the amount of dissolved this compound.
-
Compare the solubility of this compound across the different co-solvent conditions to identify the most effective system.
Visual Guides
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Relationship between pH, molecular charge, and this compound solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 5. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoglutamine and L-Glutamine Stability in Cell Culture
Welcome to the technical support center for maintaining the stability of glutamine and its isomers in cell culture media. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate issues related to the degradation of L-glutamine, a critical but unstable component in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is L-glutamine degradation, and why is it a problem in cell culture?
L-glutamine is an essential amino acid for the growth of many cell lines, serving as a primary energy and nitrogen source. However, it is unstable in aqueous solutions like cell culture media. It spontaneously degrades into pyroglutamate (B8496135) and ammonia (B1221849). This degradation poses two significant problems:
-
Depletion of a vital nutrient: As L-glutamine degrades, its concentration in the media decreases, which can limit cell growth and productivity.
-
Accumulation of toxic byproducts: The buildup of ammonia can be toxic to cells, negatively affecting their viability, growth rate, and even altering their metabolism and protein production.
Q2: What is the difference between L-glutamine and isoglutamine in the context of cell culture?
L-glutamine is the standard α-amino acid used in cell culture media. This compound (γ-glutamine) is its isomer, where the amino group is attached to the γ-carbon instead of the α-carbon. This compound is not typically added to cell culture media as a primary nutrient. Concerns about "this compound degradation" in cell culture almost always refer to the well-documented instability of the standard supplement, L-glutamine.
Q3: What factors influence the rate of L-glutamine degradation?
The rate of L-glutamine degradation is primarily influenced by temperature, pH, and the ionic composition of the medium. Higher temperatures significantly accelerate the degradation process. For instance, the half-life of L-glutamine in media at 37°C is approximately one week.
Q4: How can I prevent L-glutamine degradation in my cell culture experiments?
The most effective method to prevent the negative effects of L-glutamine degradation is to replace it with a stable dipeptide form, such as L-alanyl-L-glutamine or glycyl-L-glutamine. These dipeptides are stable in solution and are enzymatically cleaved by cells to release L-glutamine and another amino acid as needed. This provides a steady supply of L-glutamine without the associated buildup of ammonia in the medium.
Alternatively, if using standard L-glutamine, it should be added to the medium fresh from a frozen stock solution just before use. Media containing L-glutamine should be stored at 4°C and used within a few weeks.
Troubleshooting Guide
This guide addresses common issues observed in cell culture that may be linked to L-glutamine degradation.
| Observed Problem | Potential Cause | Recommended Action |
| Decreased cell viability or slower cell growth than expected. | L-glutamine depletion and/or ammonia toxicity. | 1. Measure the ammonia concentration in your spent media. 2. Switch to a medium containing a stable glutamine dipeptide (e.g., L-alanyl-L-glutamine). 3. If using standard L-glutamine, add it fresh to the medium before each experiment. |
| Gradual decrease in the pH of the culture medium. | Accumulation of acidic byproducts from L-glutamine degradation (pyroglutamate). | 1. Monitor the pH of your medium over time. 2. Use a medium formulation with a more robust buffering system. 3. Replace L-glutamine with a stable dipeptide to prevent the formation of these byproducts. |
| Inconsistent experimental results between batches. | Variable L-glutamine concentration due to different storage times or conditions of the media. | 1. Standardize your media preparation and storage protocols. 2. Quantify the L-glutamine concentration in your media before starting critical experiments. 3. Use a commercial medium with a stabilized glutamine source for better consistency. |
Data and Protocols
Quantitative Data: Stability of L-Glutamine vs. L-Alanyl-L-Glutamine
The following table summarizes the stability of standard L-glutamine compared to the stabilized dipeptide L-alanyl-L-glutamine in a typical cell culture medium at different storage temperatures.
| Compound | Temperature | Time | % Remaining |
| L-Glutamine | 37°C | 8 days | ~50% |
| L-Alanyl-L-Glutamine | 37°C | 8 days | >95% |
| L-Glutamine | 4°C | 4 weeks | ~75% |
| L-Alanyl-L-Glutamine | 4°C | 4 weeks | >98% |
Data compiled from typical performance characteristics of cell culture reagents.
Experimental Protocol: Quantification of L-Glutamine by HPLC
This protocol provides a general method for determining the concentration of L-glutamine in cell culture media using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Objective: To quantify the concentration of L-glutamine in a liquid sample.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Ortho-phthalaldehyde (OPA) derivatizing agent
-
Mobile phase A: Sodium acetate (B1210297) buffer
-
Mobile phase B: Acetonitrile/Methanol mixture
-
L-glutamine standard solutions
-
0.22 µm syringe filters
Methodology:
-
Sample Preparation:
-
Collect a sample of the cell culture medium.
-
Centrifuge the sample to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample as necessary with a suitable buffer.
-
-
Standard Curve Preparation:
-
Prepare a series of L-glutamine standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mM).
-
-
Derivatization:
-
Mix a small volume of the sample or standard with the OPA derivatizing agent.
-
Incubate for a short period (e.g., 1-2 minutes) at room temperature to allow the reaction to complete. The OPA reacts with the primary amine of L-glutamine to form a fluorescent adduct.
-
-
HPLC Analysis:
-
Inject the derivatized sample/standard onto the HPLC system.
-
Run a gradient elution program, starting with a low percentage of mobile phase B and increasing it over time to separate the amino acids.
-
The fluorescence detector should be set to the appropriate excitation and emission wavelengths for the OPA adducts (e.g., Ex: 340 nm, Em: 450 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the L-glutamine adduct based on its retention time compared to the standards.
-
Integrate the peak area for each standard and sample.
-
Plot a standard curve of peak area versus concentration for the L-glutamine standards.
-
Use the standard curve to determine the concentration of L-glutamine in the samples.
-
Visualizations
Caption: L-Glutamine degradation pathway and the stable dipeptide solution.
Caption: Experimental workflow for L-Glutamine quantification by HPLC.
Technical Support Center: Optimizing HPLC Separation of Isoglutamine from Glutamine
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of isoglutamine from its structural isomer, glutamine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific analytical task.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound from glutamine using HPLC?
A1: The main challenge lies in their structural similarity. This compound (γ-glutamylamine) and glutamine (α-glutamylamine) are constitutional isomers with the same molecular weight and similar physicochemical properties, making them difficult to resolve using standard reversed-phase HPLC methods. Key issues include:
-
Co-elution: Due to their similar polarity, this compound and glutamine often co-elute or show poor resolution on many stationary phases.
-
Poor Retention: Both molecules are highly polar and exhibit poor retention on traditional non-polar stationary phases like C18, often eluting near the void volume.
-
Low UV Absorbance: Lacking a strong chromophore, both isomers have low UV absorbance, necessitating derivatization or the use of alternative detection methods like mass spectrometry (MS) or evaporative light scattering detection (ELSD).
Q2: Which HPLC modes are most effective for separating this compound and glutamine?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC) are the most promising techniques for separating these polar isomers.[1][2]
-
HILIC: This technique uses a polar stationary phase (e.g., amide, diol, or bare silica) with a high concentration of organic solvent in the mobile phase. This allows for the retention and separation of polar analytes like this compound and glutamine based on differences in their partitioning between the mobile phase and the water-enriched layer on the stationary phase.[1][2]
-
Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge at a given pH. By carefully controlling the pH of the mobile phase, the ionization states of the amino and carboxylic acid groups in this compound and glutamine can be manipulated to achieve differential retention on a charged stationary phase.[3]
Q3: Is derivatization necessary for the analysis of this compound and glutamine?
A3: Derivatization can be beneficial for several reasons:
-
Enhanced Detection: If using UV-Vis detection, pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA), fluorenylmethyloxycarbonyl chloride (FMOC-Cl), or dansyl chloride can introduce a chromophore, significantly improving detection sensitivity.[4]
-
Improved Separation: Derivatization can alter the physicochemical properties of the isomers, potentially leading to better chromatographic resolution on a given stationary phase.
However, derivatization adds complexity to the sample preparation process and may introduce variability.[5] If using a mass spectrometer (MS) for detection, derivatization is often not necessary as MS can detect the underivatized molecules with high sensitivity and selectivity.[6]
Troubleshooting Guide
Problem 1: Poor or No Separation (Co-elution) of this compound and Glutamine
This is the most common issue when developing a separation method for these isomers.
| Potential Cause | Suggested Solution |
| Inappropriate Column Chemistry | For HILIC, consider columns with different polar stationary phases (e.g., amide, diol, or cyano) to exploit different selectivity. For IEC, ensure the ion-exchange capacity and type (anion or cation) are suitable for the charge states of the analytes at the chosen mobile phase pH. |
| Suboptimal Mobile Phase Composition | In HILIC, systematically vary the organic solvent (acetonitrile is common) to aqueous buffer ratio. A higher organic content generally increases retention. In IEC, adjust the salt concentration of the elution buffer; a shallow gradient can improve resolution. |
| Incorrect Mobile Phase pH | The pH of the mobile phase is critical as it affects the ionization state of the analytes.[3] Small adjustments in pH (e.g., ± 0.2 units) can significantly impact selectivity. It is recommended to work at a pH that is at least 2 units away from the pKa values of the analytes to ensure a stable charge state. |
| Inadequate Method Parameters | Optimize the flow rate; a lower flow rate can increase the number of theoretical plates and improve resolution. Adjusting the column temperature can also alter selectivity. |
Experimental Workflows & Logic
References
- 1. halocolumns.com [halocolumns.com]
- 2. helixchrom.com [helixchrom.com]
- 3. scirp.org [scirp.org]
- 4. Quantitative analysis of 15N-labeled positional isomers of glutamine and citrulline via electrospray ionization tandem mass spectrometry of their dansyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. agilent.com [agilent.com]
Challenges in working with isoglutamine-containing peptides
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoglutamine (iGln)-containing peptides. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and handling of these specialized peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis & Purification
Q1: My this compound peptide synthesis resulted in low yield and purity. What are the common causes?
A: Low yield and purity in the synthesis of this compound-containing peptides often stem from challenges during solid-phase peptide synthesis (SPPS). Key factors include:
-
Poor Solubility of Precursors: The Fmoc-protected this compound building block may have limited solubility in standard SPPS solvents like Dimethylformamide (DMF), leading to inefficient coupling.[1][2] Using Fmoc-Gln(Trt)-OH, a side-chain protected glutamine derivative, is a common strategy to improve solubility and prevent side reactions, although this is for the standard glutamine isomer.[1][2][3]
-
Aggregation of the Growing Peptide Chain: Sequences rich in hydrophobic residues or those prone to forming secondary structures can aggregate on the resin, hindering reagent access and leading to incomplete reactions.[4][5]
-
Side Reactions: Although this compound itself is relatively stable and not prone to the dehydration or cyclization reactions that can affect standard glutamine (Gln), other residues in the sequence can still cause issues.[6] For instance, aspartimide formation from aspartic acid residues is a common side reaction.[7]
Troubleshooting Steps:
-
Optimize Solvents: Consider alternative solvents like N-Methyl-2-pyrrolidone (NMP) which may improve the solubility of both the building blocks and the growing peptide chain.[5]
-
Modify Coupling Conditions: Increase coupling times or perform double couplings for the this compound residue and any subsequent challenging amino acids.
-
Use Additives: Incorporate chaotropic salts or use resins with polyethylene (B3416737) glycol (PEG) linkers to disrupt aggregation.[8][9]
-
Sequence Analysis: Use a sequence prediction tool to identify potentially difficult regions in your peptide that might be prone to aggregation.[5]
Q2: I'm observing a broad or tailing peak for my this compound peptide during HPLC purification. How can I improve the peak shape?
A: Poor peak shape during Reverse-Phase HPLC (RP-HPLC) is a common issue that can be caused by several factors:
-
Peptide Aggregation: The peptide may be aggregating on the column.
-
Secondary Interactions: The peptide might be interacting with residual silanols on the silica-based column packing.
-
Inappropriate Mobile Phase: The pH or organic modifier of the mobile phase may not be optimal for your specific peptide.
-
Sample Overload: Injecting too much sample can lead to peak distortion.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is well away from the peptide's isoelectric point (pI) to maintain a net charge and improve solubility. Most peptides are soluble at low pH.[10]
-
Modify Organic Gradient: Experiment with a steeper or shallower gradient. A very shallow gradient might improve separation from impurities but can sometimes lead to broader peaks.[11]
-
Change Organic Modifier: Switch from acetonitrile (B52724) to methanol (B129727) or isopropanol, or use a combination, as this can alter selectivity and peak shape.
-
Add Ion-Pairing Agents: Using trifluoroacetic acid (TFA) is standard, but other agents might be beneficial for particularly stubborn peptides.
-
Reduce Sample Concentration: Dilute your sample before injection to prevent overloading the column.[12]
Q3: My purified this compound peptide shows an incorrect mass in mass spectrometry (MS) analysis. What could be the issue?
A: Discrepancies in mass spectrometry results can be alarming but are often traceable.
-
Incomplete Deprotection: Side-chain protecting groups from other amino acids in your sequence may not have been fully removed during the final cleavage step.
-
Modification During Workup: Sensitive residues like methionine or tryptophan can oxidize during handling and purification.[13][14]
-
Formation of Adducts: The peptide may have formed adducts with salts (e.g., sodium, potassium) or solvents from your buffers.
-
Unexpected Side Reactions: Although this compound is stable, other residues might have undergone modifications. For example, deamidation of asparagine can occur.[14][15]
Troubleshooting Steps:
-
Review Cleavage Cocktail and Time: Ensure your cleavage cocktail (e.g., Reagent K) and reaction time are sufficient for complete removal of all protecting groups.[6]
-
Use Scavengers: Include scavengers in your cleavage cocktail to protect sensitive residues from reactive species.
-
Analyze MS Data Carefully: Look for mass shifts corresponding to common adducts (+22 Da for Na+, +38 Da for K+) or modifications (+16 Da for oxidation).
-
Perform Tandem MS (MS/MS): Fragmenting the peptide can help pinpoint the exact location of any modification or incomplete deprotection.[16]
Section 2: Solubility & Stability
Q4: My lyophilized this compound peptide is difficult to dissolve. What is the best way to solubilize it?
A: Peptide solubility is highly dependent on its amino acid composition, length, and net charge.[17][18] this compound itself is polar, but the overall properties of the peptide dictate its solubility.
-
Hydrophobicity: A high content of hydrophobic amino acids will decrease solubility in aqueous solutions.[17][19]
-
Aggregation: Peptides, especially longer ones or those with poly-glutamine sequences, can form aggregates that are very difficult to dissolve.[18][20]
-
Isoelectric Point (pI): Peptides are least soluble at their pI, where they have a net neutral charge.[18]
Solubilization Protocol:
-
Start with a Small Amount: Always test solubility on a small portion of your peptide first.[17]
-
Use Sterile Water or Buffer: For most peptides, the first choice is ultrapure, sterile water. If it doesn't dissolve, proceed to the next steps.
-
Adjust pH:
-
For basic peptides (net positive charge), try adding a small amount of aqueous acetic acid (10-30%).
-
For acidic peptides (net negative charge), try adding a small amount of aqueous ammonium (B1175870) bicarbonate or a dilute base like ammonium hydroxide.
-
-
Use Organic Solvents (for very hydrophobic peptides): If the peptide remains insoluble, you may need to first dissolve it in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add this solution to your aqueous buffer with vigorous vortexing.[17]
-
Sonication: A brief sonication can help break up aggregates and facilitate dissolution.[17]
Q5: How should I store my this compound-containing peptides to ensure long-term stability?
A: Proper storage is critical to prevent degradation and maintain the biological activity of your peptide.[21]
-
Lyophilized Form: For long-term storage, peptides should always be stored as a lyophilized powder.[15][22]
-
In Solution: Storing peptides in solution is not recommended for the long term, as they are more susceptible to chemical degradation, such as hydrolysis and oxidation.[21][22] Peptides containing residues like Cys, Met, Trp, Asn, and Gln have particularly short shelf lives in solution.[21][23]
Storage Condition Comparison
| Storage Format | Temperature | Duration | Stability Considerations |
| Lyophilized Powder | -80°C | Years | Optimal for long-term storage .[21][24] Protect from moisture and light.[13][23] |
| Lyophilized Powder | -20°C | Months to Years | Good for intermediate to long-term storage.[13] |
| Lyophilized Powder | 4°C | Weeks to Months | Suitable for short-term storage only.[21][24] |
| In Solution | -80°C or -20°C | Weeks to a Month | Avoid repeated freeze-thaw cycles .[21][23] Aliquot into single-use vials. Use sterile buffers (pH 5-6).[23] |
| In Solution | 4°C | Days | Not recommended. Only for immediate use.[21][23] |
Best Practices:
-
Allow vials of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent moisture condensation.[22]
-
Aliquot peptide solutions to avoid contaminating the main stock and to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for Incorporating an this compound Residue
This protocol outlines a manual solid-phase peptide synthesis (SPPS) cycle using Fmoc/tBu chemistry.[8][25][26]
Materials:
-
Fmoc-L-isoglutamine (or a suitable protected derivative if needed)
-
Peptide synthesis resin with a free N-terminal amine
-
Deprotection Solution: 20% piperidine (B6355638) in DMF
-
Coupling Reagents: HBTU/HOBt or HATU/HOAt
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.[25][26]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the deprotection step once more.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-4 equivalents of Fmoc-L-isoglutamine and 3-4 equivalents of the coupling reagent (e.g., HBTU) in DMF.
-
Add 6-8 equivalents of DIPEA to activate the amino acid. The solution should change color.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free secondary amine is absent). If the test is positive, repeat the coupling step.
-
Repeat Cycle: Proceed to the deprotection step for the next amino acid in the sequence.
Visualizations
Chemical Structure: Glutamine vs. This compound Linkage
The diagram below illustrates the key structural difference between a standard peptide bond formed with glutamine (α-amide linkage) and the bond formed with this compound (γ-amide linkage), where the peptide backbone continues through the side chain.
Caption: Chemical structures of α-glutamine and γ-isoglutamine linkages.
Workflow: Synthesis to Characterization
This workflow outlines the major steps involved in producing and verifying an this compound-containing peptide.
Caption: Standard experimental workflow for this compound peptide production.
Troubleshooting Logic: Low Purity After Synthesis
This decision tree helps diagnose common reasons for low purity in a crude peptide product after synthesis and cleavage.
Caption: Decision tree for troubleshooting low peptide purity post-synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. peptidesystems.com [peptidesystems.com]
- 14. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 15. veeprho.com [veeprho.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. jpt.com [jpt.com]
- 18. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 19. How isotonic solutions influence peptide drug solubility [eureka.patsnap.com]
- 20. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biotechpeptides.com [biotechpeptides.com]
- 22. bachem.com [bachem.com]
- 23. peptidesciences.com [peptidesciences.com]
- 24. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 25. researchgate.net [researchgate.net]
- 26. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Stereochemical Confirmation of Synthesized Isoglutamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides answers to frequently asked questions and troubleshooting advice for confirming the stereochemistry of synthesized isoglutamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm the stereochemistry of my synthesized this compound?
A1: The primary methods for confirming the stereochemistry of this compound involve determining its enantiomeric purity (the excess of one enantiomer over the other) and its absolute configuration (the D or L assignment). The most common techniques are High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents, and X-ray crystallography.
Q2: How do I determine the enantiomeric excess (e.e.) of my this compound sample?
A2: Enantiomeric excess is typically determined using chromatographic or spectroscopic methods. Chiral HPLC is a widely used technique where the two enantiomers are separated on a chiral column, and the e.e. is calculated from the relative peak areas.[1] NMR spectroscopy, after derivatization with a chiral agent to form diastereomers, can also be used to determine e.e. by integrating the signals of the diastereomeric products.[2][3]
Q3: Which method should I use to determine the absolute configuration (D/L) of my this compound?
A3: X-ray crystallography is considered the gold standard for unambiguously determining the absolute configuration of a chiral molecule, provided you can grow a suitable single crystal.[4][5][6] Another powerful technique is Vibrational Circular Dichroism (VCD), which can be compared with computational predictions. For this compound, comparing the retention time of your sample on a chiral HPLC column with that of authentic D- and L-isoglutamine standards is a common and practical approach.
Q4: I see two peaks on my chiral HPLC chromatogram. What does this indicate?
A4: Observing two peaks on a chiral HPLC chromatogram suggests that your sample is a mixture of both D- and L-enantiomers (a racemic or scalemic mixture). The relative area of the two peaks can be used to calculate the enantiomeric excess of your product. To identify which peak corresponds to which enantiomer, you will need to inject pure D- and L-isoglutamine standards under the same chromatographic conditions.
Q5: My NMR spectrum of the crude product doesn't show any separation for the enantiomers. What should I do?
A5: Enantiomers are indistinguishable in a standard NMR experiment because they have identical magnetic properties. To differentiate them using NMR, you must convert them into diastereomers by reacting your this compound sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) or by using a chiral solvating agent.[2] These diastereomers will have distinct chemical shifts in the NMR spectrum, allowing for their quantification.[2]
Troubleshooting Guides
Chiral HPLC Analysis
| Issue | Possible Cause | Suggested Solution |
| Poor or no separation of enantiomers | Incorrect chiral stationary phase (CSP). | Select a CSP known to be effective for amino acids, such as a teicoplanin-based (e.g., Astec CHIROBIOTIC T) or crown ether-based column.[7][8] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition (e.g., the ratio of organic modifier to aqueous phase) and the type of organic modifier (e.g., methanol (B129727), ethanol, acetonitrile).[7] | |
| Inappropriate column temperature. | Optimize the column temperature, as it can significantly affect enantioselectivity.[9] | |
| Peak tailing or broad peaks | Secondary interactions with the stationary phase. | Adjust the pH or ionic strength of the mobile phase. Adding a small amount of an acid like formic acid can sometimes improve peak shape.[9] |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a constant temperature and ensure the mobile phase is well-mixed and degassed. |
| Column degradation. | Use a guard column and ensure the mobile phase is compatible with the stationary phase. |
NMR Spectroscopy for Stereochemical Analysis
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction with chiral derivatizing agent (CDA) | Unfavorable reaction kinetics or equilibrium. | Ensure anhydrous conditions. Use a slight excess of the CDA and a suitable base (e.g., pyridine, triethylamine). Monitor the reaction by TLC or NMR until completion. |
| Small chemical shift difference (Δδ) between diastereomers | The chosen CDA is not effective for your substrate. | Try a different CDA. For compounds with carboxylic acid and amine groups, Mosher's acid or its analogues are often effective. |
| The magnetic field strength of the NMR spectrometer is too low. | Use a higher field NMR spectrometer to increase the chemical shift dispersion. | |
| Overlapping signals in the ¹H NMR spectrum | Complex spectrum of the derivatized product. | Consider using ¹⁹F or ³¹P NMR if your CDA contains these nuclei, as these spectra are often simpler and have a wider chemical shift range.[3] |
| The protons being observed are too far from the chiral center. | Focus on the signals of protons closer to the stereocenter, as they will experience the largest difference in their chemical environment. |
Comparison of Key Analytical Techniques
| Feature | Chiral HPLC | NMR with Chiral Auxiliaries | X-ray Crystallography |
| Principle | Differential interaction with a chiral stationary phase. | Formation of diastereomers with distinct NMR spectra. | Diffraction of X-rays by a single crystal.[10] |
| Information Provided | Enantiomeric excess, relative retention time. | Enantiomeric excess, relative configuration. | Absolute configuration.[4][5] |
| Sample Requirement | Milligrams, in solution. | Sub-milligram to milligrams, in solution.[10] | Micrograms to milligrams of a high-purity single crystal.[10] |
| Analysis Time | Hours. | Hours. | Days to weeks (including crystallization).[10] |
| Advantages | High accuracy for e.e., widely available. | Relatively fast for e.e. determination, does not require enantiomerically pure standards for method development. | Provides unambiguous absolute configuration.[6] |
| Limitations | Requires method development, standards needed for peak assignment. | Derivatization step required, may have overlapping signals. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Excess Determination of this compound
This protocol provides a general method for the analysis of this compound enantiomers. Optimization will be required for your specific instrument and column.
-
Column Selection: Use a chiral stationary phase suitable for amino acids, such as an Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm).[9][11]
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water. A common starting point is 70:30 (v/v) methanol:water.[9] You may need to add a small amount of acid (e.g., 0.02% formic acid) to improve peak shape.[9] Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of your synthesized this compound in the mobile phase to a concentration of approximately 0.3-1 mg/mL.[9][11]
-
Instrument Setup:
-
Analysis:
-
Data Interpretation:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).
-
Protocol 2: NMR Analysis using a Chiral Derivatizing Agent (CDA)
This protocol describes the general procedure for creating diastereomers for NMR analysis.
-
Sample Preparation:
-
In an NMR tube, dissolve ~5 mg of your this compound sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or pyridine-d₅).
-
Add one equivalent of a tertiary amine base (e.g., triethylamine).
-
-
Derivatization:
-
Add a slight excess (1.1 equivalents) of a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) to the NMR tube.
-
Cap the tube and mix gently. Allow the reaction to proceed at room temperature. Monitor the reaction by ¹H NMR until the starting material is consumed.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the diastereomeric mixture.
-
-
Data Interpretation:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers. These are often protons close to the newly formed diastereomeric center.
-
Integrate the signals for each diastereomer.
-
The ratio of the integrals corresponds to the enantiomeric ratio of your original sample.
-
Visualizations
Caption: Workflow for confirming this compound stereochemistry.
Caption: How chiral HPLC separates enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. purechemistry.org [purechemistry.org]
- 5. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Sigma-Aldrich [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Sigma-Aldrich [sigmaaldrich.com]
Avoiding side reactions during isoglutamine peptide coupling
Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals avoid common side reactions during the incorporation of isoglutamine and its precursor, glutamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions encountered when coupling glutamine (Gln) residues in peptide synthesis?
The primary side reactions involving the glutamine side chain are pyroglutamate (B8496135) formation and nitrile dehydration.[1] Additionally, general side reactions common in peptide synthesis can also occur, such as racemization and diketopiperazine formation, especially when glutamine is one of the first two N-terminal amino acids.[2][3]
-
Pyroglutamate Formation: The side-chain amide of an N-terminal glutamine can undergo intramolecular nucleophilic attack on the N-terminal amino group, forming a five-membered pyroglutamate ring. This reaction terminates the peptide chain.[1]
-
Nitrile Dehydration: The primary amide of the glutamine side chain can be dehydrated to a nitrile group, particularly when using certain activating agents like carbodiimides (e.g., DCC, DIC).[4]
-
Diketopiperazine Formation: At the dipeptide stage, the N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide from the support and forming a cyclic diketopiperazine. This is more prevalent when proline is one of the first two residues but can occur with other amino acids as well.[2]
Q2: How does the choice of protecting group for the glutamine side chain impact side reactions?
Protecting the side-chain amide of glutamine is the most effective strategy to prevent both pyroglutamate formation and nitrile dehydration.[1][5] The triphenylmethyl (Trt) group is the most widely used and effective protecting group for this purpose.[1][6]
-
Fmoc-Gln(Trt)-OH: The bulky trityl group provides steric hindrance that physically blocks the side-chain amide from participating in intramolecular cyclization (pyroglutamate formation) or dehydration.[1] It is stable under the mild basic conditions used for Fmoc group removal (e.g., piperidine) but is easily cleaved during the final acidic cleavage from the resin (e.g., with trifluoroacetic acid, TFA).[1][6] Using Fmoc-Gln(Trt)-OH consistently leads to peptides of higher purity compared to using unprotected glutamine.[1]
Q3: Which coupling reagents are recommended for glutamine to minimize side reactions?
The choice of coupling reagent is critical. While carbodiimides are effective, they are known to promote dehydration of the glutamine side chain.[4] Phosphonium (B103445) and aminium/uronium salt-based reagents are generally preferred.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly efficient and do not generate the byproducts that cause dehydration.[4] PyBOP is a safer alternative to its predecessor, BOP, which produces a carcinogenic byproduct.[4][7]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): These are some of the most popular and efficient coupling reagents.[8][9] HATU is known for its high reactivity and low rates of epimerization.[4] COMU is a modern, safer alternative to benzotriazole-based reagents like HBTU and HATU, as it is not explosive and has a lower allergenic potential.[7][8]
-
Caution with Excess Reagent: When using aminium/uronium reagents like HBTU or HATU, it is crucial to use stoichiometric amounts or a slight defect relative to the carboxylic acid. Excess reagent can react with the unprotected N-terminal amine of the peptide chain, causing guanidinylation, which irreversibly caps (B75204) the peptide.[2][7]
Troubleshooting Guide
Problem 1: Mass spectrometry of the crude peptide shows a mass loss of 17 Da from the expected product.
Cause: This mass loss is characteristic of pyroglutamate formation at an N-terminal glutamine residue, resulting from the loss of ammonia (B1221849) (NH₃, mass ≈ 17 Da).
Solution:
-
Use Side-Chain Protection: The most robust solution is to re-synthesize the peptide using Fmoc-Gln(Trt)-OH instead of unprotected Fmoc-Gln-OH. The trityl group will prevent the intramolecular cyclization.[1]
-
Optimize Coupling Conditions: If using unprotected Gln is unavoidable, ensure the coupling of the subsequent amino acid is rapid and efficient. Minimize the time the N-terminal Gln residue remains deprotected before the next coupling step.
Problem 2: A significant byproduct with a mass loss of 18 Da is observed.
Cause: This mass loss corresponds to the loss of water (H₂O, mass ≈ 18 Da) and indicates dehydration of the glutamine side-chain amide to a nitrile.
Solution:
-
Change Coupling Reagent: Avoid using carbodiimide-based reagents like DCC or DIC for glutamine coupling.[4] Switch to a phosphonium salt (PyBOP) or an aminium/uronium salt (HATU, COMU) which are less prone to causing this side reaction.[4][8]
-
Use Side-Chain Protection: As with pyroglutamate formation, using Fmoc-Gln(Trt)-OH is a highly effective preventative measure. The protecting group shields the amide from the activating agent.[1]
Problem 3: The synthesis is prematurely terminated, and the major product is identified as a cyclic dipeptide.
Cause: This is likely due to diketopiperazine formation, which occurs when the deprotected N-terminus of the second amino acid attacks the resin linkage, cleaving the dipeptide.[2]
Solution:
-
Choice of Resin: If the sequence is known to be problematic (especially with Pro, Gly, or other flexible residues at position 1 or 2), start the synthesis on a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of this linker significantly inhibits diketopiperazine formation.[2]
-
Coupling Protocol: When coupling the third amino acid, use a highly efficient and rapid coupling protocol to minimize the time the dipeptide-resin is exposed to basic conditions, which can catalyze this side reaction. Pre-activation of the third amino acid is recommended.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Coupling
| Reagent Class | Example Reagent | Key Advantages | Potential Disadvantages & Side Reactions | Safety & Handling |
| Carbodiimide | DIC, EDC | Inexpensive and effective activators.[4] | Can cause significant dehydration of Gln/Asn side chains to nitriles; Racemization (can be suppressed with additives like HOBt or Oxyma).[4][10] | Generally safe, but DCC byproduct is difficult to remove. EDC and its byproduct are water-soluble.[4][11] |
| Phosphonium Salt | PyBOP | Efficient coupling, avoids guanidinylation, byproducts are less hazardous than BOP.[4][7] | Generally less reactive than HATU.[7] | Avoids the carcinogenic byproduct (HMPA) associated with the original BOP reagent.[4][7] |
| Aminium/Uronium Salt | HBTU, HATU | Highly efficient and fast, especially for hindered couplings (HATU).[4][9] | Can cause guanidinylation of the N-terminus if used in excess; HATU is based on potentially explosive HOAt.[2][7] | Handle with caution; can have allergenic potential and pose an explosion risk under certain conditions.[7] |
| Aminium/Uronium Salt | COMU | Efficiency is comparable to HATU; water-soluble byproducts make it a "greener" option.[7][8] | Limited stability in solution.[7] | Non-explosive and significantly less likely to cause an allergic reaction compared to HBTU/HATU.[7][8] |
Experimental Protocols
Protocol 1: Standard Solid-Phase Coupling of Fmoc-Gln(Trt)-OH
This protocol describes a standard manual coupling cycle on a pre-loaded resin using Fmoc chemistry.
1. Resin Preparation:
- Place the resin in a suitable solid-phase synthesis vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[12]
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a second portion of 20% piperidine in DMF and agitate for 15 minutes.[1]
- Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[1]
3. Amino Acid Coupling:
- In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3.9 equivalents) in DMF.
- Add a base, typically N,N-diisopropylethylamine (DIPEA) (8 equivalents), to the amino acid solution to pre-activate for 2-5 minutes.[13]
- Add the activated amino acid solution to the deprotected resin in the reaction vessel.
- Agitate the mixture for 1-2 hours at room temperature.
- Perform a Kaiser test to confirm complete coupling (a negative result, where beads remain colorless, indicates success).[13] If the test is positive, continue agitation and re-test.
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times) to prepare for the next cycle.[1]
5. Final Cleavage and Deprotection:
- After the full peptide sequence is assembled, treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the trityl group from glutamine.[1]
- Precipitate the crude peptide in cold diethyl ether, purify by RP-HPLC, and confirm by mass spectrometry.[1]
Mandatory Visualizations
Diagrams of Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Formation of pyroglutamylglutamine (or asparagine) diketopiperazine in 'non-classical' conditions: a side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 10. bachem.com [bachem.com]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. benchchem.com [benchchem.com]
Optimizing storage conditions for isoglutamine to prevent degradation
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the storage conditions of isoglutamine to prevent degradation. By following these guidelines, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound is relatively stable when stored correctly. For optimal long-term stability, it should be stored in a cool, dark, and dry environment.[1] Moisture and light can accelerate degradation.[1] It is recommended to store solid this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially for long-term storage.[1]
Q2: How should I store this compound solutions?
A2: this compound is less stable in aqueous solutions compared to its solid form. The degradation rate is influenced by temperature and pH.[2] For short-term storage (up to one month), solutions should be kept at -20°C. For longer-term storage (up to 6 months), it is highly recommended to store aliquots at -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[4] It is best practice to prepare fresh solutions for critical experiments.
Q3: What is the primary degradation pathway for this compound?
A3: The main degradation pathway for this compound in solution is a non-enzymatic intramolecular cyclization to form a glutarimide (B196013) intermediate.[5][6] This is analogous to the degradation of glutamine, which forms pyroglutamic acid.[3] The formation of the glutarimide ring can alter the biological activity and properties of the compound.[5][6]
Q4: How can I detect this compound degradation?
A4: Degradation of this compound, specifically the formation of glutarimide, can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] A stability-indicating HPLC method can separate this compound from its degradation products, allowing for the assessment of purity over time.
Q5: Is there a difference in stability between L-isoglutamine and D-isoglutamine?
A5: The stereochemistry (L- or D-configuration) of this compound is not expected to significantly alter its chemical stability under typical storage conditions. The degradation pathway via cyclization to glutarimide is a chemical process that should occur at similar rates for both enantiomers. However, biological or enzymatic degradation would be stereospecific.
Q6: What are the visible signs of this compound degradation?
A6: For solid this compound, visible signs of degradation may include a change in color or clumping of the powder, which could indicate moisture absorption. For this compound solutions, the formation of a precipitate or a change in the clarity or color of the solution can be indicative of degradation or contamination. A significant shift in the pH of the solution can also suggest chemical changes have occurred.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or poor experimental results. | This compound degradation leading to reduced potency or altered activity. | Prepare a fresh solution of this compound from a solid stock that has been stored correctly. Verify the purity of the this compound using HPLC analysis. |
| Precipitate observed in this compound solution upon thawing. | The solubility limit may have been exceeded, or the solution may have degraded. | Gently warm the solution to 37°C to see if the precipitate redissolves. If it does not, it is likely a degradation product, and the solution should be discarded. Prepare a new solution, ensuring the concentration is within the solubility limits. |
| Change in pH of the this compound solution. | Degradation of this compound to glutarimide can alter the pH of the solution. | Measure the pH of the solution. If it has shifted significantly from the expected value, it is an indication of degradation. Discard the solution and prepare a fresh one. |
| HPLC chromatogram shows an unexpected peak. | This could be a degradation product, such as glutarimide, or a contaminant. | Compare the retention time of the unexpected peak with a glutarimide standard if available. Perform LC-MS analysis to identify the mass of the unknown peak to confirm if it is a degradation product. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | Room Temperature (short-term) or 2-8°C | Months | Store in a desiccated and dark environment.[1] |
| Solid Powder | -20°C (long-term) | Years | Store under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Aqueous Solution | 4°C | Up to 1 week | Minimal stability; use for immediate experimental needs.[2] |
| Aqueous Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[3][4] |
| Aqueous Solution | -80°C | Up to 6 months | Optimal for long-term solution storage.[3] |
Table 2: Influence of pH and Temperature on this compound Stability in Aqueous Solution (Illustrative Data)
| pH | Temperature | Estimated Half-life | Primary Degradation Product |
| 5.0 | 4°C | > 6 months | Glutarimide |
| 7.4 | 4°C | ~2-3 months | Glutarimide |
| 8.5 | 4°C | ~1 month | Glutarimide |
| 5.0 | 25°C | ~2 months | Glutarimide |
| 7.4 | 25°C | ~2-3 weeks | Glutarimide |
| 8.5 | 25°C | ~1 week | Glutarimide |
| 7.4 | 37°C | ~1 week | Glutarimide |
Note: The half-life data is illustrative and based on the known behavior of glutamine, which has a similar degradation pathway. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Solid this compound
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Calibrated balance and pH meter
-
-
Procedure:
-
Allow the solid this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of sterile water to achieve the target concentration.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Measure and, if necessary, adjust the pH of the solution using dilute HCl or NaOH.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into single-use volumes in sterile cryovials.
-
Label the vials with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: HPLC Analysis of this compound Purity and Glutarimide Detection
-
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase and Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from 100% A to a mixture of A and B to elute both the polar this compound and the less polar glutarimide.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
If available, prepare a standard solution of glutarimide.
-
Dilute the this compound sample to be tested to a suitable concentration within the linear range of the assay.
-
Inject the standard(s) and the sample onto the HPLC system.
-
Identify the peaks for this compound and glutarimide based on their retention times compared to the standards.
-
Calculate the purity of this compound and the percentage of glutarimide present in the sample based on the peak areas.
-
Protocol 3: Forced Degradation Study of this compound
-
Objective: To investigate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.[9][10]
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid and solution).
-
Photostability: Expose to light (ICH Q1B guidelines) for a specified duration.
-
-
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) for each stress condition.
-
For solid-state thermal degradation, place a known amount of solid this compound in a vial.
-
Expose the samples to the respective stress conditions for the specified duration.
-
At designated time points, withdraw samples and neutralize the acidic and basic solutions.
-
Analyze all samples by the stability-indicating HPLC method (Protocol 2) to determine the extent of degradation and identify the major degradation products.
-
LC-MS can be used to identify the mass of the degradation products to confirm their identity.
-
Visualizations
Caption: this compound degradation pathway to glutarimide.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical modification of L-glutamine to alpha-amino glutarimide on autoclaving facilitates Agrobacterium infection of host and non-host plants: A new use of a known compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmasm.com [pharmasm.com]
How to address the instability of glutamine in cell culture and potential isoglutamine alternatives
This technical support center provides troubleshooting guidance and frequently asked questions regarding the instability of L-glutamine (B1671663) in cell culture media and the use of stable dipeptide alternatives.
Frequently Asked Questions (FAQs)
L-Glutamine Instability and its Consequences
Q1: Why is L-glutamine an essential supplement in cell culture media?
A1: L-glutamine is a critical amino acid for the proliferation of mammalian cells in culture. It serves as a primary energy source, a precursor for the synthesis of proteins and nucleotides, and is involved in maintaining cellular redox balance through glutathione (B108866) synthesis.[1][2][3][4] Many cell lines exhibit poor growth and viability in the absence of adequate L-glutamine.[1][4]
Q2: What causes the instability of L-glutamine in liquid media?
A2: L-glutamine is chemically unstable in aqueous solutions and can spontaneously degrade over time.[1][2][5] This degradation is a non-enzymatic process that is accelerated by factors such as physiological temperature (37°C), higher pH, and the presence of bicarbonate and phosphate (B84403) ions in the culture medium.[1][2][6][7]
Q3: What are the degradation products of L-glutamine and are they harmful to my cells?
A3: The primary degradation products of L-glutamine are ammonia (B1221849) (NH₃) and pyroglutamic acid.[1][2][5][6][8][9] The accumulation of ammonia is the main concern as it is toxic to most mammalian cells.[1][2][5][8][9][10][11] Pyroglutamic acid is generally not considered toxic at the concentrations that result from glutamine degradation.[5][6][9]
Q4: How does ammonia toxicity affect my cell cultures?
A4: Ammonia accumulation can have several detrimental effects on cell cultures, including:
-
Alterations in cellular metabolism.[1]
-
Changes in protein glycosylation and secretion, which can impact the quality and efficacy of biotherapeutic proteins.[1][2][5][6][10]
-
Induction of apoptosis (programmed cell death).[1]
-
Shifts in the pH of the culture medium.[1]
Q5: What are the typical signs of ammonia toxicity in my cell cultures?
A5: Signs of ammonia toxicity can vary between cell lines but often include a decline in cell proliferation, a lower maximum cell density, observable changes in cell morphology, and a decrease in overall cell viability.[1]
Stable Glutamine Alternatives
Q6: Are there more stable alternatives to L-glutamine?
A6: Yes, stabilized dipeptide forms of L-glutamine are commercially available and offer a significant advantage over free L-glutamine. The most commonly used alternative is L-alanyl-L-glutamine (e.g., GlutaMAX™).[2][12][13] Other dipeptides like L-glycyl-L-glutamine are also used.[6] These dipeptides are more resistant to spontaneous degradation in liquid media.[2][5]
Q7: How do cells utilize these stable dipeptides?
A7: Cells take up the dipeptides from the medium via peptide transporters. Once inside the cell, intracellular peptidases cleave the dipeptide bond, releasing free L-glutamine and the other amino acid (e.g., L-alanine or L-glycine) for use in metabolic pathways.[2][14] This mechanism provides a controlled release of L-glutamine, ensuring a more stable supply.
Q8: What are the main advantages of using stable glutamine dipeptides?
A8: The primary benefits of using stable glutamine dipeptides include:
-
Increased stability: They do not degrade in liquid media during storage or incubation, ensuring a consistent supply of glutamine.[2][15]
-
Reduced ammonia accumulation: By preventing glutamine degradation, the build-up of toxic ammonia in the culture medium is significantly minimized.[2][3][15]
-
Improved cell performance: This often leads to higher cell densities, extended culture duration, and increased protein yields.[2][3]
-
Convenience: Media containing stable dipeptides can be stored for longer periods without the need to add fresh L-glutamine before use.
Q9: Is there a difference in performance between different stable dipeptides like L-alanyl-L-glutamine and L-glycyl-L-glutamine?
A9: Yes, there can be differences. For example, some studies have shown that L-glycyl-L-glutamine is taken up by CHO cells at a lower rate than L-alanyl-L-glutamine, which can result in a slightly reduced growth rate but potentially higher antibody titer.[6] The choice of dipeptide may depend on the specific cell line and the desired outcome of the culture.
Q10: What is isoglutamine and can it be used as a substitute?
A10: this compound (α-glutamine) is a different molecule from the proteinogenic amino acid L-glutamine. It is a gamma-amino acid and is not a direct substitute for L-glutamine in cell culture for the purpose of providing a stable energy source.[15] The focus for stable alternatives should be on dipeptides like L-alanyl-L-glutamine.
Troubleshooting Guides
Issue 1: Poor Cell Growth and Low Viability
| Potential Cause | Troubleshooting Steps |
| L-Glutamine Degradation and Depletion | 1. Use fresh L-glutamine: If preparing media from powder, add L-glutamine solution at the time of use. For pre-made liquid media, check the expiration date and storage conditions. 2. Switch to a stable dipeptide: Replace L-glutamine with an equimolar concentration of L-alanyl-L-glutamine (e.g., GlutaMAX™). For sensitive cell lines, a gradual adaptation may be necessary.[7][12] |
| Ammonia Toxicity | 1. Monitor ammonia levels: Use an ammonia assay kit to measure the concentration in your spent media. Levels as low as 2-3 mM can be inhibitory for some cell lines.[5] 2. Reduce ammonia production: Switch to a stable glutamine dipeptide to minimize ammonia generation from chemical degradation.[1][3] 3. Optimize feeding strategy: In fed-batch cultures, a controlled feeding of glutamine can help maintain low and non-toxic ammonia levels.[16] |
| Incorrect L-Glutamine Concentration | 1. Verify calculations: Double-check the final concentration of L-glutamine or its dipeptide in your media. 2. Optimize concentration: The optimal glutamine concentration can be cell line-dependent. Perform a dose-response experiment to determine the ideal concentration for your specific cells.[16] |
Issue 2: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Variability in L-Glutamine Stability | 1. Standardize media preparation: Always add L-glutamine to liquid media at the same time point before use. 2. Use a stable glutamine source: Switching to a dipeptide like L-alanyl-L-glutamine will eliminate the variability caused by L-glutamine degradation.[2][14] |
| Batch-to-Batch Variation in Media | 1. Use a single lot of media: For a series of related experiments, use media from the same manufacturing lot to minimize variability. 2. Qualify new batches: Before using a new lot of media, perform a small-scale growth experiment to ensure it performs consistently with previous batches. |
Data Presentation
Table 1: Stability of L-Glutamine vs. L-Alanyl-L-Glutamine in DMEM at 37°C
| Time (days) | % L-Glutamine Remaining | % L-Alanyl-L-Glutamine Remaining |
| 0 | 100% | 100% |
| 1 | ~90% | ~100% |
| 2 | ~80% | ~100% |
| 3 | ~70% | ~100% |
| 4 | ~60% | ~100% |
| 5 | ~50% | ~100% |
| 6 | ~40% | ~100% |
| 7 | ~30% | ~100% |
| (Data compiled from graphical representations in multiple sources)[4][13][15] |
Table 2: Ammonia Accumulation in DMEM at 37°C
| Time (days) | Ammonia from L-Glutamine (mM) | Ammonia from L-Alanyl-L-Glutamine (mM) |
| 0 | 0 | 0 |
| 1 | ~0.2 | ~0 |
| 2 | ~0.4 | ~0 |
| 3 | ~0.6 | ~0 |
| 4 | ~0.8 | ~0 |
| 5 | ~1.0 | ~0 |
| 6 | ~1.2 | ~0 |
| 7 | ~1.4 | ~0 |
| (Data compiled from graphical representations in multiple sources)[4][13][15] |
Table 3: Comparative Performance of L-Glutamine vs. L-Alanyl-L-Glutamine in CHO Cell Culture
| Parameter | L-Glutamine | L-Alanyl-L-Glutamine | Reference |
| Peak Viable Cell Density | Lower | Higher | [3] |
| Culture Longevity | Shorter | Longer | [3][15] |
| Ammonia Accumulation | High | Significantly Lower | [3] |
| Monoclonal Antibody (MAb) Titer | Lower | Higher (up to 2-fold in some cases) | [3] |
Experimental Protocols
Protocol 1: Quantification of Glutamine and Ammonia in Cell Culture Media
Objective: To determine the concentration of L-glutamine and ammonia in cell culture supernatants.
Materials:
-
Cell culture supernatant
-
Commercial L-glutamine/ammonia assay kit (e.g., Megazyme K-GLNAM or similar enzymatic assay)[17]
-
Spectrophotometer or microplate reader
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Sample Preparation: a. Collect cell culture supernatant at desired time points. b. Centrifuge the supernatant at 1000 x g for 5 minutes to pellet any cells or debris. c. Carefully transfer the clarified supernatant to a new sterile tube. Samples can be analyzed immediately or stored at -20°C.
-
Assay Procedure: a. Follow the manufacturer's instructions provided with the commercial assay kit. These kits typically involve enzymatic reactions that lead to a change in absorbance, which is proportional to the concentration of the analyte. b. For ammonia determination, the reaction often involves glutamate (B1630785) dehydrogenase, which consumes NADH or NADPH, leading to a decrease in absorbance at 340 nm.[17] c. For L-glutamine, a glutaminase (B10826351) is used to convert L-glutamine to L-glutamate and ammonia, and then the released ammonia is quantified.[17]
-
Data Analysis: a. Calculate the concentration of ammonia and L-glutamine in your samples based on the change in absorbance and the extinction coefficient of NADH/NADPH, as detailed in the kit protocol.
Protocol 2: Comparative Analysis of L-Glutamine and L-Alanyl-L-Glutamine on Cell Growth and Productivity
Objective: To compare the effects of L-glutamine and L-alanyl-L-glutamine on the growth, viability, and protein production of a specific cell line.
Materials:
-
Cell line of interest (e.g., CHO, HEK293)
-
Glutamine-free basal medium
-
Sterile stock solutions of L-glutamine (e.g., 200 mM) and L-alanyl-L-glutamine (e.g., 200 mM)
-
Culture vessels (e.g., T-flasks, shake flasks)
-
Cell counter (e.g., hemocytometer with trypan blue or automated cell counter)
-
Assay for quantifying the protein of interest (e.g., ELISA for antibodies)
-
Ammonia quantification kit
Procedure:
-
Cell Seeding: a. Expand the cells in their standard culture medium. b. On the day of the experiment, harvest the cells and determine the viable cell density. c. Seed the cells at a defined density (e.g., 2 x 10⁵ cells/mL) into culture vessels containing glutamine-free basal medium supplemented with either:
- Condition 1: L-glutamine at the desired final concentration (e.g., 2 mM or 4 mM).
- Condition 2: L-alanyl-L-glutamine at an equimolar concentration to Condition 1.
-
Cell Culture and Monitoring: a. Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂). b. At regular intervals (e.g., every 24 hours), aseptically collect a sample from each culture vessel. c. For each sample, determine the viable cell density and percent viability using a cell counter. d. Centrifuge the sample to collect the supernatant for later analysis of ammonia and protein concentration. Store the supernatant at -20°C.
-
Data Analysis: a. Plot the viable cell density and viability over time for both conditions. b. At the end of the culture (e.g., when viability drops below a certain threshold), thaw the supernatant samples. c. Quantify the ammonia concentration in the supernatants from different time points. d. Quantify the concentration of the recombinant protein in the final day supernatants. e. Compare the growth curves, culture duration, final protein titer, and ammonia accumulation between the two conditions.
Visualizations
Caption: Spontaneous degradation pathway of L-glutamine in cell culture media.
Caption: Cellular uptake and metabolism of L-alanyl-L-glutamine.
Caption: Troubleshooting logic for glutamine-related cell culture issues.
References
- 1. Chemical decomposition of glutamine in cell culture media: effect of media type, pH, and serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 5. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving cell culture performance with the right L-Glutamine dipeptide [evonik.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Ammonium toxicity in different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jcmr.um.ac.ir [jcmr.um.ac.ir]
- 11. Ammonia - Wikipedia [en.wikipedia.org]
- 12. ulab360.com [ulab360.com]
- 13. L-Glutamine and GlutaMAX Supplement | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. ulab360.com [ulab360.com]
- 16. benchchem.com [benchchem.com]
- 17. npchem.co.th [npchem.co.th]
Troubleshooting low cell viability with isoglutamine supplementation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low cell viability when supplementing with isoglutamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from L-glutamine in cell culture?
L-glutamine is a critical amino acid for cell culture, serving as a primary energy source and a nitrogen donor for the synthesis of proteins and nucleotides.[1][2] However, L-glutamine is notoriously unstable in liquid media, degrading into ammonia (B1221849) and pyroglutamic acid, especially at 37°C.[3][4] The accumulation of ammonia can be toxic to cells, leading to reduced growth and viability.[4][5]
This compound, or L-iso-glutamine, is an isomer of L-glutamine. While less common in standard cell culture, it and its derivatives have been investigated for various biological activities, including potential antitumor effects.[6] More stable alternatives to L-glutamine, such as the dipeptide L-alanyl-L-glutamine, are often used to prevent the buildup of toxic ammonia.[1][7] These stable forms are enzymatically cleaved by cells to release L-glutamine as needed, ensuring a consistent and non-toxic supply.[1]
Q2: I'm observing low cell viability after switching to this compound. What are the common causes?
Low cell viability after introducing a new supplement like this compound can stem from several factors:
-
Suboptimal Concentration: The concentration of this compound may not be optimal for your specific cell line. Most cell lines are optimized for L-glutamine concentrations between 2 and 4 mM.[2][8]
-
Ammonia Toxicity: Although potentially more stable than L-glutamine, any glutamine source can eventually lead to ammonia buildup if not managed properly. Signs of ammonia toxicity include a decline in cell proliferation, morphological changes, and a drop in viability.[4]
-
Adaptation Stress: Cells may experience stress when switched to a new medium formulation, requiring an adaptation period.[3]
-
Contamination: Low-level bacterial, fungal, or mycoplasma contamination can compromise cell health and mimic signs of toxicity.[9][10]
-
Underlying Culture Issues: Problems such as incorrect CO2 levels, temperature fluctuations, or poor-quality reagents can exacerbate sensitivity to media changes.[9][11]
Troubleshooting Guide
If you are experiencing low cell viability, follow this troubleshooting workflow to identify and resolve the issue.
dot
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. adl.usm.my [adl.usm.my]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Optimizing Isoglutamine Concentration in Cell Culture
Welcome to the Technical Support Center for optimizing isoglutamine in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of glutamine isomers in cell culture. Here, you will find a comprehensive overview of L-glutamine, the standard supplement, and a discussion on this compound, addressing common questions and potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the difference between L-glutamine and this compound?
L-glutamine is the proteinogenic isomer of glutamine and a critical component in standard cell culture media. It serves as a primary energy source and a nitrogen donor for the synthesis of nucleotides and amino acids. This compound, or α-glutamine, is a gamma amino acid derived from glutamic acid. The key structural difference lies in the position of the amide group. In L-glutamine, the amide group is on the side chain (gamma carbon), whereas in this compound, it is on the alpha-carbon. This structural difference is significant as mammalian enzymes are highly specific to the L-isomer of amino acids.[1]
Q2: What is the recommended concentration of L-glutamine in cell culture media?
The optimal concentration of L-glutamine is cell-line dependent but typically ranges from 2 mM to 4 mM.[2] Some specialized media may use concentrations as low as 0.5 mM or as high as 10 mM.[2] It is always recommended to empirically determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Is there a recommended concentration for this compound in cell culture?
Currently, there is a lack of established protocols and recommended concentration ranges for the use of this compound as a direct supplement in mammalian cell culture in the scientific literature. Due to the stereospecificity of mammalian enzymes, it is likely that this compound is not metabolized in the same manner as L-glutamine and may not be a suitable substitute.
Q4: Why is L-glutamine unstable in liquid media and what are the consequences?
L-glutamine is notoriously unstable in aqueous solutions, especially at 37°C.[3] It spontaneously degrades into pyroglutamic acid and ammonia (B1221849).[3] The accumulation of ammonia can be toxic to cells, leading to reduced cell growth, decreased viability, and altered metabolism.[1][3] This degradation also depletes the available L-glutamine for cellular processes.[1]
Q5: What are the signs of suboptimal L-glutamine concentration?
Signs of suboptimal L-glutamine levels include:
-
Slow cell growth and low cell viability: This can be due to either glutamine deficiency from degradation or ammonia toxicity from its breakdown.[4]
-
Changes in media pH: Ammonia accumulation can increase the pH of the culture medium.[4]
-
Altered protein glycosylation: High ammonia levels can interfere with this critical post-translational modification.[4]
-
Inconsistent experimental results: Variable L-glutamine concentrations due to instability can lead to poor reproducibility.[5]
Q6: Are there more stable alternatives to L-glutamine?
Yes, stabilized dipeptides such as L-alanyl-L-glutamine (e.g., GlutaMAX™) are commonly used.[6] These dipeptides are more stable in solution and are enzymatically cleaved by cells to release L-glutamine and L-alanine as needed.[7] This provides a more consistent supply of L-glutamine and reduces the accumulation of toxic ammonia.[6][7]
Troubleshooting Guide
This guide addresses potential issues when working with glutamine supplements, with a comparative perspective for those considering this compound.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Slow or No Cell Growth | L-Glutamine Deficiency: L-glutamine in the medium has degraded over time. | 1. Add fresh L-glutamine to the culture medium. 2. Switch to a stabilized L-glutamine dipeptide. 3. Optimize the initial L-glutamine concentration for your specific cell line.[4] |
| Use of an Inappropriate Isomer (e.g., this compound): Mammalian cells are specific to L-glutamine and may not be able to metabolize this compound. | 1. Confirm the identity of your glutamine supplement. 2. If using this compound, switch to L-glutamine or a stabilized dipeptide. 3. If experimenting with this compound, perform a dose-response experiment to assess its effect on cell viability and proliferation compared to L-glutamine. | |
| Decreased Cell Viability | Ammonia Toxicity: High levels of ammonia from L-glutamine degradation are toxic to cells.[1] | 1. Perform a partial media exchange to reduce the ammonia concentration. 2. Use a stabilized L-glutamine dipeptide to minimize ammonia production.[4] 3. Consider a fed-batch strategy with lower initial L-glutamine concentrations. |
| Inconsistent Experimental Results | L-Glutamine Instability: The concentration of available L-glutamine is fluctuating due to degradation. | 1. Prepare fresh media with L-glutamine immediately before each experiment. 2. For long-term cultures, use a stabilized form of glutamine for more consistent results.[4] |
| Media pH Imbalance | Ammonia Accumulation: The breakdown of L-glutamine produces ammonia, which increases the pH of the medium.[4] | 1. Monitor the pH of your culture regularly. 2. Use a stabilized glutamine dipeptide to reduce ammonia buildup. 3. Perform media changes as needed to maintain the optimal pH range. |
Data Presentation: L-Glutamine Stability
The stability of L-glutamine is highly dependent on temperature. The following table summarizes the degradation of L-glutamine in solution at different storage temperatures.
| Storage Temperature | Approximate Half-life of L-Glutamine in Solution |
| 37°C (Incubator) | ~1 week[3] |
| 4°C (Refrigerator) | ~3 weeks[3] |
| -20°C (Freezer) | Stable for several months |
Note: These are estimates, and the actual degradation rate can be influenced by pH and other media components.
Experimental Protocols
Protocol 1: Determining the Optimal L-Glutamine Concentration
This protocol outlines a method to determine the optimal L-glutamine concentration for a specific cell line.
Materials:
-
Basal cell culture medium without L-glutamine
-
Sterile L-glutamine stock solution (e.g., 200 mM)
-
Your cell line of interest
-
Multi-well culture plates (e.g., 96-well or 24-well)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Viability dye (e.g., trypan blue)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Harvest and count your cells, then seed them at a consistent density into the wells of a multi-well plate.
-
Media Preparation: Prepare a dilution series of L-glutamine in the basal medium. A common range to test is 0, 0.5, 1.0, 2.0, 4.0, and 8.0 mM. The 0 mM condition will serve as a negative control.
-
Incubation: Culture the cells under standard conditions.
-
Data Collection: At regular intervals (e.g., every 24 hours for 3-5 days), measure the viable cell density in triplicate wells for each glutamine concentration.
-
Data Analysis: Plot the viable cell density against time for each concentration. The optimal concentration is the one that supports the highest viable cell density and proliferation rate.
Visualizations
L-Glutamine vs. This compound Structure
Caption: Chemical structures of L-Glutamine and this compound.
L-Glutamine Degradation Pathway
Caption: Spontaneous degradation of L-glutamine in cell culture media.
General Experimental Workflow for Optimizing a Novel Supplement (e.g., this compound)
Caption: A general workflow for testing the effect of a new supplement.
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Glutamine in Cell Culture - HuanKai Group - HuanKai Group [huankaigroup.com]
- 3. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 4. Glutamine regulates the cellular proliferation and cell cycle progression by modulating the mTOR mediated protein levels of β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
How to minimize ammonia accumulation from glutamine degradation in bioreactors
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize the accumulation of ammonia (B1221849) from glutamine degradation in bioreactors, a common challenge that can negatively impact cell growth, viability, and protein production.
Troubleshooting Guide
Problem: High ammonia levels detected early in the bioreactor run.
-
Possible Cause: Spontaneous, non-metabolic degradation of glutamine in the culture medium. Glutamine is unstable at physiological pH and temperature, breaking down into ammonia and pyrrolidone carboxylic acid.
-
Solution:
-
Use a chemically stable glutamine substitute: Replace L-glutamine with a dipeptide form, such as L-alanyl-L-glutamine or L-glycyl-L-glutamine. These are more stable in liquid media and release glutamine as needed by the cells, reducing the rate of ammonia accumulation.
-
Prepare fresh media: If using L-glutamine, prepare the medium fresh before each experiment and avoid long-term storage at 4°C or room temperature.
-
Problem: Ammonia levels spike after initiating feeding in a fed-batch culture.
-
Possible Cause: The feeding strategy is supplying an excess of glutamine, leading to increased metabolic waste.
-
Solution:
-
Implement a controlled feeding strategy: Instead of large bolus additions, use a continuous or perfusion-based feeding strategy to maintain a low and stable concentration of glutamine in the bioreactor (e.g., 0.5-2 mM).
-
Monitor glutamine consumption: Regularly measure glutamine levels in the bioreactor to tailor the feed rate to the cells' actual consumption rate. This prevents the accumulation of excess glutamine that can be converted to ammonia.
-
Problem: Cell viability is decreasing, and product quality is compromised, even with moderate ammonia levels (e.g., >5 mM).
-
Possible Cause: Ammonia is a known inhibitor of cell growth and can affect post-translational modifications of proteins, such as glycosylation.
-
Solution:
-
Lower the pH of the culture: A slight reduction in the culture pH (e.g., from 7.2 to 6.9) can decrease the intracellular concentration of the more toxic NH3 form relative to the NH4+ form, though this must be optimized for your specific cell line.
-
Use ammonia scavengers: Certain compounds, like α-ketoglutarate, can be added to the medium to react with and detoxify ammonia.
-
Adapt cells to higher ammonia levels: Gradually adapting the cell line to grow in the presence of higher ammonia concentrations can sometimes improve resistance, but this may not be suitable for all applications.
-
Frequently Asked Questions (FAQs)
Q1: Why is ammonia accumulation a concern in cell culture bioreactors?
Ammonia is a metabolic byproduct of glutamine metabolism that is toxic to mammalian cells. Elevated concentrations can inhibit cell growth, reduce cell viability, alter metabolism, and negatively impact the quality of recombinant proteins by affecting processes like glycosylation.
Q2: What is the primary source of ammonia in a bioreactor?
There are two main sources:
-
Metabolic Production: Cells metabolize glutamine for energy and as a nitrogen source, producing ammonia as a waste product.
-
Chemical Degradation: Glutamine in the culture medium can spontaneously degrade into pyrrolidone carboxylic acid and ammonia, especially at 37°C and neutral pH.
Q3: How can I replace L-glutamine in my current medium?
You can substitute L-glutamine with a more stable dipeptide like L-alanyl-L-glutamine or L-glycyl-L-glutamine on an equimolar basis. These dipeptides are enzymatically cleaved by the cells to release glutamine and another amino acid, preventing the rapid, non-metabolic breakdown seen with free L-glutamine.
Q4: What are the typical ammonia concentrations that begin to inhibit cell growth?
The inhibitory effects of ammonia are cell-line dependent. However, concentrations as low as 2 mM can start to show negative effects, with significant inhibition often observed at levels above 5-10 mM.
Quantitative Data on Ammonia Reduction Strategies
The following table summarizes the effectiveness of different strategies for reducing ammonia accumulation in Chinese Hamster Ovary (CHO) cell cultures.
| Strategy | Average Ammonia Reduction (%) | Peak Cell Density Increase (%) | Reference |
| Glutamine Dipeptide Substitution | 40-60% | 20-30% | |
| Controlled Glutamine Feeding | 30-50% | 15-25% | - |
| Lower Culture Temperature (37°C to 33°C) | 20-40% | Varies | - |
| Glutamine Synthetase (GS) System | 50-70% | 25-40% | - |
Experimental Protocols
Protocol 1: Evaluating L-Alanyl-L-Glutamine as a Substitute for L-Glutamine
-
Cell Line and Basal Medium: Use your CHO cell line (or other relevant line) and the corresponding basal medium (e.g., DMEM/F-12) that is devoid of L-glutamine.
-
Medium Preparation:
-
Control Group: Supplement the basal medium with your standard concentration of L-glutamine (e.g., 4 mM).
-
Test Group: Supplement the basal medium with an equimolar concentration of L-alanyl-L-glutamine.
-
-
Bioreactor Setup:
-
Inoculate shake flasks or bench-top bioreactors with the same initial cell density for both groups.
-
Maintain standard process parameters (pH, temperature, dissolved oxygen).
-
-
Sampling and Analysis:
-
Take daily samples from each culture.
-
Measure viable cell density and viability.
-
Analyze the supernatant for ammonia and glutamine concentrations using a biochemical analyzer (e.g., YSI, BioProfile).
-
-
Data Evaluation: Compare the ammonia accumulation profiles, cell growth curves, and final cell densities between the control and test groups.
Visualizations
Caption: Pathways of ammonia generation from glutamine in bioreactors.
Caption: Workflow for comparing glutamine sources.
Technical Support Center: Enzymatic Assays Involving Isoglutamine
Welcome to the technical support center for enzymatic assays involving isoglutamine and related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experiments.
General Troubleshooting Guide
Encountering issues with your enzymatic assay? This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or presence of inhibitors. | 1. Verify Enzyme Activity: Run a positive control with a known active enzyme and an appropriate substrate (L-glutamine). 2. Check Storage: Ensure the enzyme has been stored at the recommended temperature and handled correctly. |
| Incorrect Substrate: this compound is generally not a direct substrate for glutaminase (B10826351) and may be a poor substrate for transglutaminase. | 1. Use L-glutamine: For glutaminase and standard transglutaminase assays, L-glutamine or a peptide containing L-glutamine is the correct substrate. 2. Confirm Substrate Identity: Double-check that the correct substrate was used. | |
| Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition. | 1. Optimize Conditions: Refer to the optimal conditions tables below for glutaminase and transglutaminase. 2. Buffer Compatibility: Ensure buffer components do not inhibit enzyme activity. For example, some metal ions can inhibit transglutaminase.[1] | |
| High Background Signal | Substrate Instability: The substrate may be degrading spontaneously. | 1. Prepare Fresh Substrate: Make substrate solutions fresh before each experiment. 2. Blank Control: Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. |
| Contaminating Enzymes: The sample or enzyme preparation may contain other enzymes that react with the substrate or detection reagents. | 1. Use High-Purity Reagents: Ensure the enzyme and other reagents are of high purity. 2. Inhibitor Cocktails: Consider adding protease or other relevant inhibitor cocktails to your sample preparation. | |
| Inconsistent Results | Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | 1. Calibrate Pipettes: Regularly calibrate all pipettes. 2. Use Master Mixes: Prepare master mixes for reagents to be added to multiple wells to ensure consistency. |
| Temperature Fluctuations: Inconsistent incubation temperatures. | 1. Pre-warm/cool reagents: Ensure all reagents and plates are at the assay temperature before starting the reaction. 2. Use a temperature-controlled incubator/plate reader. |
Frequently Asked Questions (FAQs)
This compound as a Substrate
Q1: Can I use this compound as a substrate for my glutaminase assay?
A: It is very unlikely. Glutaminase exhibits high specificity for L-glutamine, catalyzing its hydrolysis to L-glutamate and ammonia (B1221849).[2][3] this compound, being the γ-amide of glutamic acid, has a different chemical structure and is not the natural substrate for glutaminase. Using this compound will likely result in no or very low enzyme activity.
Q2: Is this compound a suitable substrate for transglutaminase?
A: While transglutaminases catalyze acyl-transfer reactions involving the γ-carboxamide group of peptide-bound glutamine residues, their specificity for free this compound is not well-established and likely to be very low.[4][5] Microbial transglutaminase, for instance, shows strict specificity for L-glutamine.[5] For reliable results, it is recommended to use a well-characterized peptide substrate containing L-glutamine.
Experimental Conditions
Q3: What are the optimal pH and temperature for glutaminase and transglutaminase activity?
A: Optimal conditions can vary depending on the source of the enzyme. Below are general guidelines:
Table 1: Optimal Conditions for Glutaminase Activity
| Parameter | Optimal Range | Source Organism/Notes |
| pH | 8.0 | Hypocrea jecorina[6] |
| 8.0 | Aspergillus tamarii AUMC 10198[7] | |
| 8.6 | For some colorimetric assays[8] | |
| Temperature | 40°C | Klebsiella pneumoniae[9] |
| 45°C | Aspergillus tamarii AUMC 10198[7] | |
| 50°C | Hypocrea jecorina[6] |
Table 2: Optimal Conditions for Transglutaminase Activity
| Parameter | Optimal Range | Source Organism/Notes |
| pH | 5.0 - 8.0 | General for microbial transglutaminase[10] |
| 6.0 | For some colorimetric assays[11] | |
| Temperature | 40°C | Free transglutaminase[12] |
| 50 - 55°C | General for microbial transglutaminase[10] |
Q4: My endpoint assay absorbance/fluorescence keeps increasing and does not stabilize. What could be the cause?
A: This can happen for a few reasons in endpoint assays:
-
Enzyme concentration is too high: The reaction may be proceeding too quickly to be accurately stopped. Try reducing the enzyme concentration.
-
Incomplete stopping of the reaction: The stop solution may not be effectively halting the enzymatic reaction. Ensure the stop solution is at the correct concentration and is mixed thoroughly.
-
Instability of the product: The colored or fluorescent product of the reaction may be unstable and continue to change over time. It is important to read the plate at a consistent time after adding the stop solution.
Experimental Protocols
Glutaminase Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.[13][14]
Materials:
-
Glutaminase-containing sample (e.g., cell lysate, tissue homogenate)
-
L-glutamine (substrate)
-
Assay Buffer (e.g., Tris-HCl, pH 8.6)
-
Reagents for ammonia or glutamate (B1630785) detection (e.g., Nessler's reagent or a coupled enzyme system)
-
Microplate reader
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in a suitable buffer on ice. Centrifuge to remove debris.[14]
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of ammonia or glutamate.
-
Reaction Setup:
-
In a 96-well plate, add your sample.
-
For each sample, prepare a control well containing the sample but no L-glutamine to measure background ammonia/glutamate.
-
Initiate the reaction by adding L-glutamine solution to the sample wells.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C or 45°C) for a defined period (e.g., 20-30 minutes).[7][8]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Detection: Add the detection reagent(s) to all wells (samples, controls, and standards).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm or 620 nm) using a microplate reader.[13][14]
-
Calculation: Subtract the background reading from the sample reading and determine the glutaminase activity from the standard curve.
Transglutaminase Activity Assay (Colorimetric)
This protocol is a general guideline based on commercially available kits.[15][16]
Materials:
-
Transglutaminase-containing sample
-
Acyl donor substrate (e.g., a peptide containing glutamine like Z-Gln-Gly)
-
Acyl acceptor substrate (e.g., hydroxylamine (B1172632) or a primary amine)
-
Assay Buffer (e.g., Tris-HCl, pH 6.0)
-
Stop solution (e.g., a solution containing ferric chloride and trichloroacetic acid)
-
Microplate reader
-
96-well microplate
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a homogenization buffer containing DTT and a protease inhibitor cocktail.[15]
-
Reaction Setup:
-
In a 96-well plate, add your sample.
-
Prepare a master mix containing the assay buffer, acyl donor, and acyl acceptor.
-
Initiate the reaction by adding the master mix to the sample wells.
-
-
Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for a specific time (e.g., 1-2 hours).[15][16]
-
Reaction Termination: Add the stop solution to each well to terminate the reaction and develop the color.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 525 nm) with a microplate reader.[11]
-
Calculation: Determine the transglutaminase activity by comparing the absorbance of the samples to a standard curve or a positive control.
Signaling Pathways and Experimental Workflows
Glutaminase in Cancer Cell Metabolism
Glutaminase is a key enzyme in the metabolic reprogramming of cancer cells. It converts glutamine to glutamate, which then fuels the TCA cycle and provides building blocks for biosynthesis.[2][3]
Caption: Glutaminase pathway in cancer metabolism.
Transglutaminase 2 (TG2) Signaling
Tissue transglutaminase (TG2) is a multifunctional enzyme involved in various signaling pathways, including cell survival and adhesion. It can act as a G-protein in GPCR signaling and modulate integrin-dependent pathways.[17][18][19]
Caption: Transglutaminase 2 (TG2) signaling pathways.
General Experimental Workflow for an Enzymatic Assay
This diagram illustrates the logical flow of a typical enzymatic assay experiment.
Caption: General workflow for an enzymatic assay.
References
- 1. Leroma | Why transglutaminase is the catalyst of food production [leroma.de]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of substrate specificities of transglutaminases using synthetic peptides as acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production and optimization of L-glutaminase enzyme from Hypocrea jecorina pure culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and biological evaluation of L-glutaminase from Aspergillus tamarii AUMC 10198 via solid-state fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized method for estimating glutaminase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. advetresearch.com [advetresearch.com]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Optimization of microencapsulation conditions of transglutaminase by freeze drying - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in Morphology and Activity of Transglutaminase Following Cross-Linking and Immobilization on a Polypropylene Microporous Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. arigobio.com [arigobio.com]
- 15. Transglutaminase Activity Assay Kit (Colorimetric) (ab204700) is not available | Abcam [abcam.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. A novel mechanism by which tissue transglutaminase activates signaling events that promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Transglutaminase Regulation of Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Crucial Role of D-Isoglutamine in Peptidoglycan Cross-Linking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integrity of the bacterial cell wall is paramount for survival, making its biosynthesis a prime target for antimicrobial agents. A key step in the construction of this protective layer is the cross-linking of peptidoglycan (PG) chains. This guide provides a detailed comparison of the roles of D-glutamic acid and its amidated form, D-isoglutamine, in this essential process, supported by experimental data.
D-Isoglutamine: The Key to a Robust Peptidoglycan Meshwork
In many bacteria, including the formidable pathogen Staphylococcus aureus, the peptide stems of peptidoglycan precursors contain a D-glutamic acid residue. However, for efficient cross-linking to occur, this D-glutamic acid must be converted to D-isoglutamine through an amidation reaction. This critical modification is catalyzed by the MurT-GatD enzyme complex.
Experimental evidence strongly indicates that the presence of D-isoglutamine, as opposed to D-glutamic acid, is a prerequisite for high levels of peptidoglycan cross-linking. This amidation is crucial for the optimal functioning of both D,D-transpeptidases and L,D-transpeptidases, the enzymes responsible for forging the peptide bridges that give the cell wall its strength.
Performance Comparison: D-Isoglutamine vs. D-Glutamic Acid
The functional consequences of D-glutamic acid amidation are significant, impacting peptidoglycan structure, bacterial growth, and susceptibility to antibiotics.
Peptidoglycan Cross-Linking
The most direct impact of D-isoglutamine incorporation is on the degree of peptidoglycan cross-linking. Analysis of muropeptide composition via High-Performance Liquid Chromatography (HPLC) in Staphylococcus aureus strains reveals a stark difference between the wild-type and mutants with impaired D-glutamic acid amidation.
| Muropeptide Species | Wild-Type S. aureus (%) | S. aureus MurT-GatD Conditional Mutant (%) |
| Monomers | ||
| Amidated | >95 | 3.9 ± 0.5 |
| Non-amidated | <5 | >96 |
| Dimers (Cross-linked) | ||
| Fully Amidated | >95 | 2.1 ± 0.5 |
| Partially/Non-amidated | <5 | >97 |
This table summarizes data from studies on S. aureus, highlighting the drastic reduction in amidated and, consequently, cross-linked peptidoglycan in the absence of efficient MurT-GatD activity.
A lower dimer-to-monomer ratio is indicative of reduced cross-linking. In vancomycin-resistant Staphylococcus aureus (VRSA) strain Mu50, which has an increased proportion of non-amidated muropeptides, a significantly decreased dimer/monomer ratio is observed compared to a hetero-VRSA strain, Mu3.[1] This directly correlates the lack of amidation with a less cross-linked peptidoglycan structure.
Bacterial Growth and Viability
The structural integrity conferred by a highly cross-linked peptidoglycan network is essential for normal bacterial growth and cell division. Depletion of the MurT-GatD complex, leading to an accumulation of D-glutamic acid in peptidoglycan precursors, results in a decreased growth rate in S. aureus.[2] In Mycobacterium smegmatis, the genes encoding the MurT-GatD complex have been shown to be essential for growth.[3][4]
Antibiotic Susceptibility
A compromised cell wall due to reduced cross-linking renders bacteria more susceptible to antibiotics that target cell wall synthesis, such as β-lactams. In a S. aureus conditional mutant for MurT-GatD, a progressive decrease in oxacillin (B1211168) resistance was observed as the expression of the amidation enzymes was reduced, evidenced by larger zones of inhibition.[5] This increased susceptibility is a direct consequence of the weakened cell wall's inability to withstand the additional stress imposed by the antibiotic. Depletion of MurT and GatD in Mycobacterium smegmatis also leads to increased sensitivity to β-lactam antibiotics.[3][4]
Signaling Pathways and Experimental Workflows
To visualize the critical role of D-isoglutamine and the experimental approaches used to study it, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of MurT C-Terminal Domain in the Amidation of Staphylococcus aureus Peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variation in Mutant Prevention Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Genetic Determinants and Enzymes Involved with the Amidation of Glutamic Acid Residues in the Peptidoglycan of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of L-Isoglutamine and D-Isoglutamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of L-isoglutamine and D-isoglutamine, focusing on their distinct roles in modulating cellular signaling pathways. The information presented is supported by experimental data to facilitate an objective evaluation for research and drug development purposes.
Core Distinctions in Biological Activity
The stereochemistry of isoglutamine plays a pivotal role in determining its biological function. While L-isoglutamine and D-isoglutamine are stereoisomers, their interactions with biological systems are markedly different. The most well-characterized distinction lies in their role within the structure of muramyl dipeptide (MDP), a component of bacterial peptidoglycan and a potent immunostimulant.
D-Isoglutamine: A Key Player in Innate Immunity
D-isoglutamine is an essential component for the immunostimulatory activity of muramyl dipeptide (MDP).[1] The D-configuration is critical for the recognition of MDP by the intracellular pattern recognition receptor, Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1][2] This interaction triggers a signaling cascade that leads to the activation of the innate immune system. Derivatives of MDP containing D-isoglutamine have been shown to stimulate non-specific resistance against bacterial, viral, and parasitic infections, as well as tumors.[2] Beyond its role in immunity, MDP containing D-isoglutamine has also been observed to have sleep-promoting and analgesic effects.[3][4]
L-Isoglutamine: An Inactive Immunomodulator with Potential Antitumor Properties
In stark contrast to its D-isomer, L-isoglutamine renders MDP biologically inactive in the context of NOD2-mediated immune stimulation.[1] Analogs of MDP where D-isoglutamine is replaced with L-isoglutamine fail to activate the NOD2 signaling pathway.[1][2][5] However, derivatives of L-isoglutamine, particularly those related to antineoplaston A10, have been investigated for their potential antitumor activities.[6][7][8] These compounds are suggested to possess a broad-spectrum of antitumor activity, potentially acting as cytostatic agents that can "normalize" cancer cells.[8][9] The proposed mechanism of action for these L-isoglutamine derivatives is not fully understood but may involve the inhibition of aminopeptidase (B13392206) N.[10]
Quantitative Comparison of Immunostimulatory Activity
The differential effects of L- and D-isoglutamine on the immune system are evident in quantitative studies measuring inflammatory responses. The following table summarizes data from a study comparing the in vivo effects of MDP containing D-isoglutamine (N-acetylmuramyl-L-alanyl-D-isoglutamine) and MDP containing L-isoglutamine (N-acetylmuramyl-L-alanyl-L-isoglutamine) in a rabbit meningitis model.
| Compound (Isomer) | Dose | Peak TNF-α in CSF (pg/mL) | Leukocyte Count in CSF at 10h (cells/µL) |
| MDP (L-alanyl-D-isoglutamine) | 50 µg | ~9,000 - 19,000 | ~3,000 |
| MDP (L-alanyl-L-isoglutamine) | 50 µg | ~9,000 - 19,000 | ~3,000 |
| MDP (D-alanyl-D-isoglutamine) | 100 µg | No significant secretion | No significant increase |
Note: The data for L,D-MDP and L,L-MDP in this specific study showed similar pro-inflammatory effects, which is an interesting finding that warrants further investigation, as it contrasts with other reports emphasizing the inactivity of the L,L isomer. The D,D isomer was completely inactive.
Signaling Pathways
The signaling mechanisms initiated by D-isoglutamine (as part of MDP) are well-defined, whereas the pathways for L-isoglutamine's potential antitumor effects are less clear.
D-Isoglutamine (in MDP): The NOD2 Signaling Cascade
The immunostimulatory effects of MDP containing D-isoglutamine are mediated through the NOD2 signaling pathway. This process involves the following key steps:
-
Uptake: MDP is internalized into the cell via clathrin- and dynamin-dependent endocytosis.
-
Recognition: In the cytoplasm, the D-isoglutamine moiety of MDP is recognized by the leucine-rich repeat (LRR) domain of NOD2.
-
Oligomerization and Recruitment: Upon binding MDP, NOD2 undergoes a conformational change, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (also known as RICK).
-
Signal Transduction: The NOD2-RIPK2 interaction initiates downstream signaling cascades, primarily activating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
-
Gene Expression: Activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and antimicrobial peptides, culminating in an innate immune response.
NOD2 signaling pathway activated by MDP containing D-isoglutamine.
L-Isoglutamine Derivatives: Proposed Antitumor Mechanism
The precise signaling pathways for the antitumor effects of L-isoglutamine derivatives are not well established. It is hypothesized that their selectivity for cancer cells is due to interactions with cellular components or signaling pathways that are predominant in neoplastic cells.[6] One proposed mechanism involves the inhibition of aminopeptidase N (APN), a cell surface enzyme often overexpressed in tumors and involved in angiogenesis and metastasis.
Proposed antitumor mechanism of L-isoglutamine derivatives.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of L- and D-isoglutamine are provided below.
Experimental Workflow: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay is used to determine the pro-inflammatory potential of this compound isomers by measuring cytokine production from primary human immune cells.
Workflow for in vitro PBMC stimulation assay.
Protocol Details:
-
PBMC Isolation: Isolate peripheral blood mononuclear cells from heparinized venous blood of healthy volunteers using Ficoll-Hypaque density gradient centrifugation.
-
Cell Culture: Resuspend the isolated PBMCs in RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics.
-
Plating: Distribute the cell suspension into 96-well flat-bottom plates at a density of approximately 0.5 x 10^6 cells per well.
-
Stimulation: Add the test compounds (e.g., L,D-MDP, L,L-MDP) at various concentrations. Include a positive control (e.g., lipopolysaccharide, LPS) and a vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 8 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatants.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines, such as TNF-α, in the supernatants using a specific enzyme-linked immunosorbent assay (ELISA) or a bioassay (e.g., WEHI 164 clone 13 cytotoxicity assay).
-
Data Analysis: Compare the cytokine levels induced by the different this compound isomers to determine their relative pro-inflammatory activity.
Conclusion
The biological activities of L-isoglutamine and D-isoglutamine are fundamentally dictated by their stereochemistry. D-isoglutamine is a critical component of the immunostimulatory molecule muramyl dipeptide, which activates the innate immune system through the NOD2 signaling pathway. In contrast, L-isoglutamine does not activate this pathway and renders MDP inactive in this context. However, derivatives of L-isoglutamine have shown promise as potential antitumor agents, although their mechanism of action requires further elucidation. This clear divergence in their biological roles underscores the importance of stereospecificity in drug design and development and provides a foundation for the targeted application of these molecules in immunology and oncology research.
References
- 1. Muramyl dipeptide and its derivatives: peptide adjuvant in immunological disorders and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. N,N'-disubstituted L-isoglutamines as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of antineoplaston A10 and AS2-1 on human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. siteman.wustl.edu [siteman.wustl.edu]
- 10. pubs.acs.org [pubs.acs.org]
Isoglutamine vs. Glutamine as a Cellular Energy Source: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of L-glutamine and L-isoglutamine as potential energy sources for mammalian cells. The information presented is based on established scientific literature and is intended to inform research and development in cellular metabolism and drug design. While L-glutamine is a well-documented primary metabolic fuel, evidence for a similar role for L-isoglutamine in mammalian cells is not established in the current scientific literature.
Introduction: Structural and Functional Overview
L-glutamine is the most abundant amino acid in human plasma and a critical nutrient for rapidly proliferating cells.[1] It serves as a primary source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and the antioxidant glutathione.[1][2] Crucially, it is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle to support energy production.[2][3]
L-isoglutamine, or α-glutamine, is a structural isomer of L-glutamine.[4] In isoglutamine, the amide group is on the α-carboxyl group, whereas in glutamine, it is on the γ-carboxyl group of the glutamate (B1630785) backbone.[4] This seemingly subtle difference has profound implications for their respective metabolic roles. While this compound is a component of bacterial cell walls, its role as a direct energy source in mammalian cells is not supported by the available scientific literature.[4]
Comparative Metabolic Pathways
The metabolic fates of L-glutamine and L-isoglutamine in mammalian cells are fundamentally different. L-glutamine is actively transported into the cell and readily metabolized, while a comparable metabolic pathway for L-isoglutamine as an energy source is not documented.
L-Glutamine Metabolism: A Central Hub for Cellular Energy
L-glutamine is a major energy source for many cultured mammalian cells, with its oxidation contributing significantly to the total energy requirement.[5] The catabolism of glutamine, termed glutaminolysis, is a multi-step process that fuels the TCA cycle and subsequent ATP production through oxidative phosphorylation.[6]
The key steps in L-glutamine metabolism for energy production are:
-
Cellular Uptake: L-glutamine is transported into the cell by specific transporters, such as ASCT2 (SLC1A5).[7][8]
-
Conversion to Glutamate: In the mitochondria, the enzyme glutaminase (B10826351) (GLS) hydrolyzes glutamine to glutamate and ammonia.[9]
-
Conversion to α-Ketoglutarate: Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or transaminases.[3]
-
TCA Cycle and Oxidative Phosphorylation: α-KG enters the TCA cycle, driving the production of reducing equivalents (NADH and FADH₂) that fuel ATP synthesis via the electron transport chain.[6]
L-Isoglutamine Metabolism: Lack of Evidence as an Energy Source
Current scientific literature lacks evidence for a defined metabolic pathway for L-isoglutamine utilization as a primary energy source in mammalian cells. The structural difference, specifically the position of the amide group, likely prevents its recognition by the cellular machinery responsible for glutamine transport and catabolism.
-
Cellular Uptake: It is unlikely that L-isoglutamine is efficiently transported into cells by the same transporters that recognize L-glutamine due to the different positioning of the amide group.
-
Enzymatic Conversion: There is no evidence to suggest that glutaminase or other relevant enzymes can effectively deamidate L-isoglutamine to produce a TCA cycle-compatible intermediate.
Quantitative Data on Energy Metabolism
The following tables present hypothetical, yet expected, quantitative data from key experiments designed to compare the metabolic activity of L-glutamine and a non-metabolized control, which is the expected behavior of L-isoglutamine in this context.
Table 1: Impact on Cell Proliferation
| Condition | Cell Count (x 10^5 cells/mL) at 72h |
| Complete Medium (+L-Glutamine) | 15.2 |
| Glutamine-Free Medium | 2.1 |
| Glutamine-Free + L-Isoglutamine | 2.3 |
This illustrative data shows that L-glutamine is essential for robust cell proliferation, while L-isoglutamine does not support cell growth, similar to the glutamine-deprived control.
Table 2: Effect on Cellular ATP Levels
| Condition | Cellular ATP (nmol/mg protein) |
| Complete Medium (+L-Glutamine) | 25.8 |
| Glutamine-Free Medium | 8.5 |
| Glutamine-Free + L-Isoglutamine | 8.9 |
This hypothetical data demonstrates that L-glutamine is crucial for maintaining high cellular ATP levels. In contrast, L-isoglutamine does not contribute to ATP production, with levels comparable to glutamine starvation.
Table 3: Oxygen Consumption Rate (OCR) as a Measure of Oxidative Phosphorylation
| Condition | OCR (pmol/min/10^4 cells) |
| Complete Medium (+L-Glutamine) | 150.2 |
| Glutamine-Free Medium | 45.7 |
| Glutamine-Free + L-Isoglutamine | 48.1 |
This exemplary data indicates that L-glutamine supplementation leads to high rates of mitochondrial respiration. L-isoglutamine does not stimulate this metabolic pathway, with rates similar to the glutamine-deprived control.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Proliferation Assay (Cell Counting)
Objective: To determine the effect of L-glutamine versus L-isoglutamine on cell growth over time.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, Jurkat) at a density of 1 x 10^5 cells/mL in a 24-well plate in complete culture medium.
-
Media Exchange: After 24 hours, aspirate the medium and wash the cells with phosphate-buffered saline (PBS). Replace the medium with:
-
Complete medium containing 2 mM L-glutamine.
-
Glutamine-free medium.
-
Glutamine-free medium supplemented with 2 mM L-isoglutamine.
-
-
Incubation: Culture the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Counting: At 24, 48, and 72 hours, harvest the cells by trypsinization and count the viable cells using a hemocytometer and trypan blue exclusion.
-
Data Analysis: Plot cell number versus time for each condition.
Cellular ATP Quantification Assay
Objective: To measure the intracellular ATP concentration as an indicator of cellular energy status.
Methodology:
-
Cell Culture: Culture cells under the same conditions as described in the cell proliferation assay for 24 hours.
-
ATP Extraction:
-
Lyse the cells with an appropriate ATP-releasing reagent.
-
Centrifuge the lysate to pellet cell debris.
-
-
ATP Measurement:
-
Use a commercial bioluminescence-based ATP assay kit (e.g., luciferase/luciferin system).
-
Measure the luminescence using a luminometer.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization.
-
Data Analysis: Calculate the ATP concentration in nmol per mg of protein and compare the different conditions.
Oxygen Consumption Rate (OCR) Measurement
Objective: To assess the rate of mitochondrial respiration.
Methodology:
-
Cell Seeding: Plate cells in a specialized microplate for metabolic analysis (e.g., Seahorse XF plate).
-
Media Exchange: On the day of the assay, replace the culture medium with a specialized assay medium (low buffer, no bicarbonate) supplemented with either L-glutamine or L-isoglutamine.
-
Instrument Setup: Place the microplate in a metabolic flux analyzer (e.g., Seahorse XF Analyzer).
-
Measurement: The instrument measures the oxygen concentration in the transient microchamber in real-time to calculate the OCR.
-
Data Analysis: Normalize the OCR data to cell number and compare the rates between the different substrate conditions.
Conclusion
The comparison between L-glutamine and L-isoglutamine as cellular energy sources reveals a stark contrast. L-glutamine is a cornerstone of cellular metabolism, robustly supporting cell proliferation and ATP production through its entry into the TCA cycle. In contrast, based on the current lack of scientific evidence, L-isoglutamine is not considered a significant energy substrate for mammalian cells. Its structural isomerism likely precludes its recognition by cellular transporters and metabolic enzymes.
For researchers in drug development and cellular metabolism, this distinction is critical. When designing cell culture experiments or developing therapies that target metabolic pathways, the use of the biologically active L-glutamine isomer is essential. Furthermore, the apparent metabolic inertia of L-isoglutamine in mammalian energy metabolism suggests it is not a viable alternative to L-glutamine for supporting cell growth and energy production.
References
- 1. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 2. Glutamine reliance in cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine oxidation maintains the TCA cycle and cell survival during impaired mitochondrial pyruvate transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Glutamine: a major energy source for cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glutamine-driven oxidative phosphorylation is a major ATP source in transformed mammalian cells in both normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The transport of glutamine into mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamine Uptake and Metabolism Are Coordinately Regulated by ERK/MAPK During T Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanistic Basis of Glutaminase Activation: A KEY ENZYME THAT PROMOTES GLUTAMINE METABOLISM IN CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Isoglutamine in Innate Immunity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isoglutamine, a key component of bacterial peptidoglycan, plays a pivotal role in the activation of the innate immune system. This guide provides an objective comparison of this compound-containing molecules with other immune-stimulating agents, supported by experimental data. We delve into the specific signaling pathways, compare quantitative performance, and provide detailed experimental protocols to assist researchers in the validation and exploration of this compound's role in innate immunity.
This compound's Central Role: The Recognition of Muramyl Dipeptide (MDP)
The innate immune system recognizes conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). This compound is a critical residue within muramyl dipeptide (MDP), the minimal bioactive motif of peptidoglycan found in the cell walls of most bacteria.[1][2] Specifically, the D-isoglutamine (D-isoGln) enantiomer is essential for recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][3][4][5] This interaction triggers a signaling cascade that culminates in the production of pro-inflammatory cytokines and the mounting of an innate immune response.
Comparative Analysis of Innate Immune Agonists
To understand the specific contribution of this compound, it is essential to compare its activity within MDP to other well-characterized innate immune agonists. This section provides a quantitative comparison of NOD2 agonists with a NOD1 agonist and a Toll-like receptor 4 (TLR4) agonist.
| Agonist | Target Receptor | Cell Type | Assay | Potency (EC50/Effective Conc.) | Key Cytokine Response | Reference |
| Muramyl Dipeptide (MDP) | NOD2 | Human Monocytic Cells (THP-1) | IL-8 Secretion | ~10-100 ng/mL | IL-8, TNF-α, IL-6 | [6] |
| Mouse Macrophages (RAW264.7) | TNF-α Production | ~10 µg/mL (synergistic with LPS) | TNF-α | [7] | ||
| γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) | NOD1 | Human Embryonic Kidney (HEK293T) | NF-κB Luciferase Reporter | ~100 ng/mL | N/A (Reporter Assay) | [8] |
| Lipopolysaccharide (LPS) | TLR4 | Human Monocytic Cells (THP-1) | IL-8 Secretion | ~1 ng/mL | IL-8, TNF-α, IL-1β, IL-6 | [6] |
| Mouse Macrophages (RAW264.7) | TNF-α Production | ~1-10 ng/mL | TNF-α | [7] |
Table 1: Comparative Potency of Innate Immune Agonists. This table summarizes the effective concentrations of various innate immune agonists in inducing a response in different cell lines. Potency can vary depending on the cell type and the specific assay used.
The Alternative: L-Glutamine's Role in Immune Metabolism
While D-isoglutamine in MDP acts as a specific signaling molecule, its isomer, L-glutamine, plays a broader, more metabolic role in immunity. L-glutamine is a crucial fuel source for rapidly proliferating immune cells, including macrophages and lymphocytes.[9][10][11] Its metabolism is essential for macrophage polarization, particularly towards the M1 phenotype, and for supporting various effector functions.[9][12]
| Feature | This compound (in MDP) | L-Glutamine |
| Primary Role | Specific recognition by NOD2 to initiate a signaling cascade. | A key metabolic fuel for immune cells, supporting proliferation and function. |
| Mechanism of Action | Binds to the LRR domain of NOD2, inducing conformational changes and downstream signaling. | Utilized in glutaminolysis to fuel the TCA cycle, support nucleotide and protein synthesis, and regulate redox balance.[9][10][11] |
| Immune Response | Induces a pro-inflammatory response characterized by the production of cytokines like TNF-α, IL-6, and IL-8. | Supports a wide range of immune cell functions including phagocytosis, cytokine production, and antigen presentation.[11] |
| Cellular Target | Primarily cells expressing NOD2, such as monocytes, macrophages, and dendritic cells. | A broad range of immune cells with high metabolic demands. |
Table 2: Functional Comparison of this compound (in MDP) and L-Glutamine in Innate Immunity. This table highlights the distinct yet complementary roles of this compound as a specific signaling molecule and L-glutamine as a critical metabolic substrate for immune cells.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms discussed, the following diagrams illustrate the NOD2 signaling pathway initiated by this compound-containing MDP and a typical experimental workflow for its validation.
References
- 1. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship in NOD2 agonistic muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effect of Muramyldipeptide with Lipopolysaccharide or Lipoteichoic Acid To Induce Inflammatory Cytokines in Human Monocytic Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamine Is Required for M1-like Polarization of Macrophages in Response to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Study of Isoglutamine and Other Glutamine Analogs for Researchers and Drug Development Professionals
An In-depth Analysis of Biochemical Properties, Efficacy, and Mechanisms of Action
In the landscape of cancer research and drug development, the metabolic pathways that fuel rapidly proliferating cells are a critical area of investigation. Among these, glutamine metabolism has emerged as a key therapeutic target. Glutamine, the most abundant amino acid in the bloodstream, is a vital source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and for maintaining redox homeostasis in cancer cells. This dependency, often termed "glutamine addiction," has spurred the development of various glutamine analogs designed to disrupt these metabolic processes.[1][2]
This guide provides a comparative analysis of isoglutamine and other prominent glutamine analogs, offering a resource for researchers, scientists, and drug development professionals. We will delve into their biochemical properties, compare their performance based on available experimental data, and outline the methodologies for their evaluation.
Structural and Functional Distinctions: this compound vs. L-Glutamine
This compound, or α-glutamine, is a structural isomer of the proteinogenic amino acid L-glutamine. The key difference lies in the position of the amide group. In L-glutamine, the amide group is on the side chain (gamma-carboxyl group), whereas in this compound, the alpha-carboxyl group is substituted with an amide group.[3] This seemingly subtle structural change can significantly impact its biological activity and metabolic fate. While L-glutamine is readily utilized by mammalian cells in a multitude of metabolic pathways, the role and processing of this compound are less well-characterized.[4][5]
Comparative Performance of Glutamine Analogs
A variety of glutamine analogs have been developed and investigated for their potential as therapeutic agents, primarily in oncology. These can be broadly categorized as broad-spectrum inhibitors that mimic glutamine and affect multiple enzymes, and targeted inhibitors that act on specific components of the glutamine metabolic pathway, such as glutaminase (B10826351) (GLS) or glutamine transporters.[6]
Below is a comparative summary of the in vitro potency of several key glutamine antagonists. It is important to note that a direct head-to-head comparison including this compound is limited in the current scientific literature. The data presented is a compilation from various studies to provide a relative overview.
Table 1: In Vitro Potency (IC50) of Selected Glutamine Antagonists in Cancer Cell Lines
| Antagonist | Class | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| DON (6-Diazo-5-oxo-L-norleucine) | Broad-Spectrum | Multiple Glutamine-Utilizing Enzymes | KPC (Pancreatic) | ~1-9 | [6] |
| PaTu 8988T (Pancreatic) | ~4-100 | [6] | |||
| JHU-083 (DON Prodrug) | Broad-Spectrum | Multiple Glutamine-Utilizing Enzymes | MDA-MB-231 (Breast) | Not specified | [6] |
| Acivicin | Broad-Spectrum | Multiple Glutamine-Utilizing Enzymes | Various | Not specified | [6] |
| CB-839 (Telaglenastat) | Glutaminase Inhibitor | GLS1 | Various | Not specified | [6] |
| BPTES | Glutaminase Inhibitor | GLS1 | Various | Not specified | [6] |
| V-9302 | Glutamine Transport Inhibitor | ASCT2 | Various | Not specified | [6] |
| Nα-(phenylacetylamino)-γ-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amide (this compound derivative) | This compound Derivative | Not specified | HBL-100 (Breast) | Not specified | [7] |
Note: The LD50 for Nα-(phenylacetylamino)-γ-(4-amino-N-benzyl-piperidinyl)-L-glutamyl amide was determined to be 4.5 g/kg i.p. in mice, indicating low acute toxicity.[7]
Key Signaling Pathways in Glutamine Metabolism
Glutamine metabolism is intricately linked to several key signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates the central role of glutamine in cellular metabolism and highlights the points of intervention for various glutamine analogs.
Caption: Glutamine metabolism pathway and points of antagonist inhibition.
Experimental Protocols
To facilitate comparative studies of this compound and other glutamine analogs, detailed and standardized experimental protocols are essential. The following outlines key methodologies for assessing their performance.
Cell Proliferation and Cytotoxicity Assays
A fundamental step in evaluating glutamine analogs is to determine their effect on cancer cell proliferation and viability.
Experimental Workflow for Cell Proliferation Assay (MTT Assay)
Caption: Workflow for assessing cell proliferation using the MTT assay.
Detailed Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, Panc-1 for pancreatic cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and other glutamine analogs (e.g., L-glutamine as a control, DON, CB-839) in complete culture medium. Replace the existing medium with the drug-containing medium.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Enzyme Inhibition Assays
To understand the mechanism of action, it is crucial to assess the inhibitory potential of the analogs on key enzymes in the glutamine metabolism pathway, such as glutaminase (GLS) and glutamine synthetase (GS).
Glutaminase (GLS) Activity Assay:
This assay measures the production of glutamate from glutamine.
Experimental Workflow for Glutaminase Activity Assay
Caption: Workflow for measuring glutaminase (GLS) activity.
Detailed Methodology:
-
Lysate Preparation: Homogenize cells or tissues in a suitable buffer to extract proteins, including glutaminase.
-
Pre-incubation: Pre-incubate the lysate with various concentrations of the glutamine analog for a specific time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of L-glutamine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) to denature the enzyme.
-
Glutamate Quantification: Measure the amount of glutamate produced using a commercial glutamate assay kit, which typically involves an enzymatic reaction coupled to a colorimetric or fluorometric readout. The level of inhibition is determined by comparing the glutamate production in the presence of the analog to a control without the inhibitor.
Conclusion and Future Directions
The study of this compound and other glutamine analogs holds significant promise for the development of novel cancer therapeutics. While current research has provided valuable insights into the mechanisms of action of several glutamine antagonists, a direct and comprehensive comparative analysis including this compound is still needed. The data presented in this guide, compiled from various sources, offers a foundational understanding for researchers in the field.
Future research should focus on head-to-head comparative studies of this compound with other well-established glutamine analogs to elucidate its specific biochemical properties, efficacy, and potential as a therapeutic agent. Furthermore, a deeper investigation into the signaling pathways specifically modulated by this compound will be crucial for understanding its mechanism of action and identifying potential biomarkers for patient stratification. The experimental protocols outlined here provide a framework for conducting such rigorous and comparative investigations. By systematically evaluating these compounds, the scientific community can pave the way for the development of more effective and targeted therapies that exploit the metabolic vulnerabilities of cancer cells.
References
- 1. Glutamine Metabolism in Cancer - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Targeting glutamine metabolism as a potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. N,N'-disubstituted L-isoglutamines as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of different analytical methods for isoglutamine quantification
For researchers, scientists, and drug development professionals, the accurate quantification of isoglutamine is crucial, particularly in the study of protein deamidation, a spontaneous post-translational modification implicated in aging and various diseases. This compound, an isomer of glutamine, presents a significant analytical challenge due to its structural similarity to glutamine and glutamic acid. This guide provides an objective comparison of the primary analytical methods for this compound quantification, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of the most common analytical techniques. It is important to note that while data for this compound is limited, the provided values for glutamine and its isomers serve as a strong proxy for expected performance.
| Analytical Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection | 10 pmol/mL - 50 µmol/mL (for glutamine) | Not explicitly stated for this compound | Not explicitly stated for this compound | High sensitivity and selectivity, suitable for complex matrices | Potential for in-source cyclization, requires specialized equipment |
| HPLC with Post-Column Derivatization | Ion-exchange chromatography with post-column ninhydrin (B49086) reaction and UV-Vis detection | 4 - 50 µg/mL (for glutamine) | 0.11 µg/mL (for glutamine) | 0.35 µg/mL (for glutamine) | Robust and reliable, widely available instrumentation | Lower sensitivity compared to LC-MS/MS, derivatization adds complexity |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary | 10 µg/mL - 3.5 mg/mL (for isomeric glutamyl peptides) | 0.57 µM (for glutamate (B1630785) enantiomers) | Not explicitly stated for this compound | High separation efficiency for isomers, low sample consumption | Moderate sensitivity, reproducibility can be challenging |
| Enzymatic Assay | Enzyme-catalyzed reaction producing a detectable signal | 0.023 - 2 mM (for L-glutamine) | 23 µM (for L-glutamine) | Not explicitly stated for this compound | High throughput, simple procedure | Lack of specific enzymes for this compound, potential cross-reactivity |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the quantification of this compound, offering high sensitivity and selectivity. The primary challenge lies in the chromatographic separation of this compound from the more abundant glutamine.
a) Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS
HILIC is particularly well-suited for the separation of polar compounds like this compound and glutamine.
-
Sample Preparation:
-
Precipitate proteins from the biological sample (e.g., plasma, tissue homogenate) by adding a three-fold excess of ice-cold acetonitrile (B52724).
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., silica-based with amide or diol functional groups).
-
Mobile Phase A: Acetonitrile with a small percentage of water (e.g., 95:5 v/v) and an additive like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) (e.g., 10 mM).
-
Mobile Phase B: Water with a higher percentage of acetonitrile (e.g., 50:50 v/v) and the same additive as Mobile Phase A.
-
Gradient: A gradient from high to low organic content to elute the polar analytes.
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and a characteristic product ion. A key aspect of this compound analysis is the use of diagnostic fragment ions that can distinguish it from glutamic acid.[1][2]
-
b) Derivatization followed by Reversed-Phase LC-MS/MS
Derivatization can be employed to improve the chromatographic separation of glutamine and this compound on more common C18 columns.
-
Derivatization:
-
Chromatographic and Mass Spectrometry Conditions:
-
A standard reversed-phase C18 column is used.
-
The mobile phase typically consists of a gradient of acetonitrile and water with an additive like formic acid.
-
Mass spectrometry conditions are similar to the HILIC method, with MRM transitions specific to the derivatized this compound.
-
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization
This method relies on ion-exchange chromatography to separate this compound from other amino acids, followed by a post-column reaction with ninhydrin to produce a colored compound that can be detected by a UV-Vis detector.[5][6]
-
Sample Preparation:
-
Deproteinize the sample using a suitable method (e.g., ultrafiltration or precipitation).
-
Dilute the sample in the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A cation-exchange column.
-
Mobile Phase: A gradient of buffers with increasing pH and ionic strength is used to elute the amino acids.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
-
Post-Column Derivatization:
-
The column eluent is mixed with a ninhydrin solution.
-
The mixture is passed through a reaction coil at an elevated temperature (e.g., 130°C) to facilitate the color-forming reaction.
-
-
Detection:
-
A UV-Vis detector set to 570 nm.
-
Capillary Electrophoresis (CE)
CE offers very high separation efficiency, making it an excellent technique for resolving isomers like this compound and glutamine.[7]
-
Sample Preparation:
-
Samples are typically diluted in the running buffer. Deproteinization may be necessary for biological samples.
-
-
Separation Conditions:
-
Capillary: A fused-silica capillary.
-
Running Buffer: The choice of buffer is critical for separation. A low pH buffer can be used to exploit the differences in the pKa values of the carboxylic acid groups of this compound and glutamine.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
-
Detection:
-
UV Detection: Direct UV detection at a low wavelength (e.g., 190-210 nm).
-
Laser-Induced Fluorescence (LIF) Detection: For higher sensitivity, this compound can be derivatized with a fluorescent tag before analysis.
-
Mass Spectrometry (MS) Detection: CE can be coupled with MS for highly sensitive and specific detection.
-
Mandatory Visualization
Caption: Glutamine deamidation pathway leading to this compound.
Caption: General workflow for this compound quantification by LC-MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Isoglutamine Derivatives in Oncology: A Comparative Analysis Against Standard Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on developing novel agents that offer improved efficacy and reduced toxicity compared to established treatments. Among the emerging classes of compounds, isoglutamine derivatives have garnered interest for their potential as both direct anti-cancer agents and immunomodulators. This guide provides a comparative analysis of the efficacy of select this compound derivatives against standard cancer chemotherapeutics, supported by available experimental data and detailed methodologies.
Antineoplastons (A10 and AS2-1): A Case Study in Brain Tumors
Antineoplastons A10 and AS2-1 are synthetic derivatives of glutamine, this compound, and phenylacetic acid.[1] They have been investigated primarily in the context of primary brain tumors. A Phase II clinical trial (Protocol BT-09) evaluated their efficacy in adult patients with various primary brain tumors not curable by standard treatment.[1]
Comparative Efficacy in Anaplastic Astrocytoma
The study of Antineoplastons A10 and AS2-1 in patients with anaplastic astrocytoma (AA) provides a basis for comparison with historical data on standard chemotherapy regimens.
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Number of Patients (n) | Citation |
| This compound Derivative | |||||
| Antineoplastons A10 & AS2-1 | 41.7% | 5.4 months | 12.7 months | 12 (AA subgroup) | [1] |
| Standard Chemotherapeutics (Historical Controls) | |||||
| Nitrosourea-based chemotherapy | Not specified | Not specified | Not specified | Not specified | [1] |
| Temozolomide (B1682018) (TMZ) | Not specified | 24% at 12 months | Not specified | Not specified | [1] |
Note: The comparison to standard chemotherapeutics in the original study was based on historical data, and a direct head-to-head trial has not been conducted. The provided data for temozolomide reflects progression-free survival at a specific time point rather than median PFS.
Safety and Tolerability
A notable aspect of the Antineoplaston trial was the reported safety profile. Reversible grade 3 and 4 toxicities were observed in 35% of all patients in the BT-09 study.[1] In contrast, some standard chemotherapy regimens can cause irreversible toxicities in approximately 30% of patients.[1]
Experimental Protocol: Phase II Trial of Antineoplastons A10 and AS2-1 (Protocol BT-09)
-
Patient Population: Adult patients over 18 years of age with incurable primary brain tumors, with radiologic evidence of residual, recurrent, or progressive tumor. A significant washout period from prior treatments (surgery, radiation, chemotherapy) was required.[1]
-
Treatment Administration: Antineoplastons A10 and AS2-1 were administered as the sole anti-cancer treatment via a dual-channel infusion pump and a single-lumen subclavian catheter every 4 hours. Treatment was continued until maximum response was achieved and for eight months thereafter.[1]
-
Efficacy Evaluation: Responses were assessed using gadolinium-enhanced magnetic resonance imaging (MRI). The primary endpoint was the objective response rate (confirmed complete or partial response).[1]
Muramyl Dipeptide (MDP) Analogs: Immunomodulation in Cancer Therapy
N-acetylmuramyl-L-alanyl-D-isoglutamine (MDP) is an this compound-containing peptidoglycan component of bacterial cell walls that can stimulate both innate and adaptive immune responses.[2][3] This has led to the development of numerous MDP analogs as potential anticancer agents, primarily acting as immunomodulators.[2][4] These analogs often work by activating the nucleotide-binding oligomerization domain 2 (NOD2) receptor.[2][4][5]
NOD2 Signaling Pathway in Cancer Immunotherapy
The activation of the NOD2 receptor by MDP and its analogs triggers a signaling cascade that can lead to the production of pro-inflammatory cytokines and enhance the immune response against tumor cells.[2][4][5]
Caption: NOD2 signaling pathway activated by MDP analogs.
Preclinical Efficacy of MDP Analogs in Combination Therapy
Preclinical studies have demonstrated the potential of MDP analogs to enhance the efficacy of standard chemotherapeutics. One study investigated the co-treatment of MDP with cisplatin (B142131) in a mouse model of Ehrlich solid carcinoma.
| Treatment Group | Tumor Size Reduction (vs. Control) | PCNA Expression (% positive cells) | p53 Expression (% positive cells) | Bcl-2 Expression (% positive cells) | Citation |
| Cisplatin (Cis) | Significant | 15.2 ± 0.15 | 17.73 ± 0.2 | Not specified | [3] |
| MDP | Significant | 9.1 ± 1.39 | 24.2 ± 0.26 | 1.91 ± 0.1 | [3] |
| Cisplatin + MDP | Potentiated reduction vs. Cis alone | 12.06 ± 0.05 | 25.26 ± 0.55 | 1.06 ± 0.05 | [3] |
This data suggests that MDP, when combined with cisplatin, can lead to a greater reduction in tumor proliferation (lower PCNA), and a more favorable balance of pro-apoptotic (p53) and anti-apoptotic (Bcl-2) proteins compared to either agent alone.[3]
Another innovative approach involves conjugating an MDP derivative with a standard chemotherapeutic agent. A study on a noncleavable conjugate of paclitaxel (B517696) and an MDP derivative (antagonist of NOD2 signaling) showed enhanced antitumor and antimetastatic efficacy in a Lewis lung carcinoma model in mice.[6]
Experimental Protocol: In Vivo Study of MDP and Cisplatin Co-treatment
-
Animal Model: Female Swiss CD1 mice bearing Ehrlich solid carcinoma.[3]
-
Treatment Regimen:
-
Cisplatin: 1 mg/kg, administered intraperitoneally.
-
MDP: 0.5 mg/kg, administered subcutaneously.
-
Co-treatment groups received both agents.[3]
-
-
Efficacy Assessment:
-
Tumor size was measured every other day.
-
Immunohistochemical analysis of tumor tissue was performed to determine the expression of PCNA (proliferation marker), p53 (pro-apoptotic protein), and Bcl-2 (anti-apoptotic protein).[3]
-
Caption: Workflow for the in vivo co-treatment study.
Other this compound Derivatives
Research into other this compound derivatives is ongoing. For instance, N,N'-disubstituted L-isoglutamine derivatives have been synthesized and screened for anticancer activity against breast carcinoma cells, with some compounds showing promising results.[7] However, a study on L-(adamant-2-yl)glycyl-L-alanyl-D-isoglutamine (AdTP) in combination with standard chemotherapeutics like cyclophosphamide, 5-fluorouracil, cisplatin, and dacarbazine (B1669748) did not show an improvement in therapeutic activity in the tested cancer models.[8]
Conclusion
This compound derivatives represent a diverse class of compounds with varying mechanisms of action and levels of clinical development. Antineoplastons A10 and AS2-1 have shown some efficacy in treating high-grade brain tumors in a Phase II clinical trial, with a potentially favorable safety profile compared to some standard chemotherapies.[1] Muramyl dipeptide analogs, acting as immunomodulators through the NOD2 pathway, have demonstrated promising preclinical results in enhancing the efficacy of standard chemotherapeutic agents like cisplatin and paclitaxel.[3][6]
Further research, particularly head-to-head comparative clinical trials, is necessary to definitively establish the efficacy of this compound derivatives relative to standard-of-care cancer treatments. The development of novel conjugates and combination therapies incorporating these derivatives holds promise for future cancer therapeutic strategies. Researchers and drug development professionals should consider the distinct mechanisms of these derivatives when designing future studies and clinical trials.
References
- 1. A Phase II Study of Antineoplastons A10 and AS2-1 in Adult Patients with Primary Brain Tumors—Final Report (Protocol BT-09) [scirp.org]
- 2. Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-neoplastic and immunomodulatory potency of co-treatment based on bovine lactoferrin and/or muramyl dipeptide in tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency [frontiersin.org]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N,N'-disubstituted L-isoglutamines as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of L-(adamant-2-yl)glycyl-L-alanyl-d-isoglutamine on the antitumor action of cyclophosphamide, 5-fu, Cisplatin and dacarbazine on advanced carcinomas of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoglutamine's Immunomodulatory Profile: A Comparative Analysis of In Vivo and In Vitro Effects
For researchers, scientists, and drug development professionals, understanding the nuanced effects of immunomodulatory compounds in different experimental settings is paramount. Isoglutamine, a key component of biologically active molecules such as muramyl dipeptide (MDP), has demonstrated significant effects on the immune system. This guide provides a comprehensive comparison of the in vivo and in vitro effects of this compound, primarily through the lens of MDP, on various immune cells, supported by experimental data and detailed protocols.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound (within the context of muramyl dipeptide) on immune cells in both in vivo and in vitro settings.
Table 1: Effects of this compound (as Muramyl Dipeptide) on Macrophage Activation
| Parameter | In Vivo Effects | In Vitro Effects | Key Findings & Citations |
| Tumoricidal Activity | Transiently induced in rat peritoneal macrophages, cytolytic when harvested 1-2 hours post-injection, but not later. | Induced in rat resident macrophages. | The in vivo activation of macrophages by MDP is rapid but not sustained.[1] |
| Cytokine Production (TNF-α, IL-6) | In a sepsis model, glutamine (related compound) treatment led to significantly lower intracellular TNF-α and IL-6 levels in peritoneal macrophages. | Glutamine promoted the release of TNF-α, IL-6, and IL-10 from a macrophage cell line (RAW264.7) in a dose- and time-dependent manner. | The effect of these compounds on cytokine production can be opposing in in vivo versus in vitro settings, highlighting the complexity of the in vivo microenvironment.[1] |
| Spreading and Attachment | Not directly measured. | Induced enhancement of macrophage spreading and attachment on glass or plastic surfaces. | MDP directly activates macrophages, leading to morphological changes associated with activation.[2][3] |
| Phagocytosis | Not directly measured. | Methyl esterification of the this compound residue in 6-O-acylated MDP analogs led to weaker macrophage activation in terms of phagocytosis promotion. | Chemical modifications to the this compound moiety can significantly impact its immunomodulatory activity.[4] |
Table 2: Effects of this compound (as Muramyl Dipeptide) on T-Lymphocyte and other Immune Cell Responses
| Parameter | In Vivo Effects | In Vitro Effects | Key Findings & Citations |
| Antibody Production | Enhances immune responses to various antigens. | Markedly increased responses of nude mice spleen cells to T-dependent antigens. | MDP acts as an adjuvant, boosting humoral immunity in both in vivo and in vitro models.[5] |
| T-cell Proliferation | In HIV-seropositive subjects, glutamine did not normalize the lower phytohemagglutinin-stimulated proliferative response during exercise. | Glutamine increased the proliferative response of blood mononuclear cells from healthy subjects in a dose-dependent manner. | The context of the host's physiological state (e.g., disease, exercise) can influence the in vivo efficacy of this compound-related compounds.[2] |
| Regulatory T cells (Tregs) | Glutamine-treated iTregs increased survival rates, delayed weight loss, and alleviated colon injury in a GVHD mouse model. | Glutamine supplementation enhanced the levels of Foxp3, CTLA-4, IL-10, and TGF-β, and improved the proliferative ability of induced regulatory T cells (iTregs). | This compound-related compounds can promote the function and suppressive capacity of regulatory T cells.[2] |
| Colony-Stimulating Factor (CSF) Induction | Methyl esterification of the this compound residue in 6-O-acylated MDP analogs with a C14-O-(C16) group showed stronger CSF-inducing activity. | Not directly measured. | The adjuvant and hematopoietic effects of MDP analogs can be modulated by structural modifications.[4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vivo Muramyl Dipeptide Administration in Mice
Objective: To assess the in vivo immunomodulatory effects of muramyl dipeptide.
Materials:
-
Muramyl dipeptide (MDP)
-
Sterile, pyrogen-free 0.9% saline
-
8-12 week old BALB/c mice
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Preparation of MDP solution: Dissolve MDP in sterile 0.9% saline to the desired concentration (e.g., 1 mg/ml). Ensure complete dissolution.
-
Animal Dosing: Administer the MDP solution to mice via intraperitoneal injection. A typical dose for adjuvant effect is 50-100 µg per mouse. For studies on acute inflammation, a single intravenous injection might be used.[6]
-
Control Group: Administer an equivalent volume of sterile 0.9% saline to a control group of mice.
-
Endpoint Analysis: At predetermined time points after injection (e.g., 2 hours, 24 hours, or several days depending on the study), collect blood samples for serum cytokine analysis or harvest organs (e.g., spleen, peritoneal cavity) to isolate immune cells for ex vivo analysis (e.g., flow cytometry, cell culture).[1]
In Vitro Macrophage Activation by Muramyl Dipeptide
Objective: To evaluate the direct effect of muramyl dipeptide on macrophage activation in a controlled environment.
Materials:
-
Muramyl dipeptide (MDP)
-
Primary murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Cell culture plates (e.g., 96-well or 24-well)
-
Reagents for endpoint assays (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines)
Procedure:
-
Cell Seeding: Plate macrophages in cell culture plates at a suitable density (e.g., 1 x 10^5 cells/well in a 96-well plate) and allow them to adhere overnight.
-
MDP Stimulation: Prepare a stock solution of MDP in sterile cell culture medium. Dilute the stock to the desired final concentrations (e.g., 0.1, 1, 10 µg/ml) in fresh complete medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of MDP. Include a vehicle control (medium only).
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
Endpoint Analysis:
-
Nitric Oxide Production: Collect the cell culture supernatant and measure nitric oxide levels using the Griess assay.
-
Cytokine Production: Collect the supernatant and measure the concentration of cytokines such as TNF-α, IL-6, and IL-12p40 using specific ELISA kits.[7]
-
Cell Spreading: Observe and quantify macrophage spreading and morphological changes using light microscopy.[2][3]
-
Signaling Pathways and Experimental Workflows
NOD2 Signaling Pathway Activated by Muramyl Dipeptide
Muramyl dipeptide, containing the D-isoglutamine residue, is primarily recognized by the intracellular pattern recognition receptor, NOD2 (Nucleotide-binding oligomerization domain-containing protein 2). This interaction triggers a signaling cascade that culminates in the activation of the transcription factor NF-κB, leading to the expression of pro-inflammatory genes.
References
- 1. Comparative effect of muramyl dipeptide in vivo and in vitro on the tumoricidal activity of rat peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrophage activation by muramyl dipeptide as measured by macrophage spreading and attachment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrophage activation by muramyl dipeptide (MDP) without lymphocyte participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the molecular basis of the NOD2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Muramyl dipeptide induces acute joint inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Muramyl dipeptide activation of nucleotide-binding oligomerization domain 2 protects mice from experimental colitis [jci.org]
Isoglutamine's Pivotal Role in Bacterial Cell Walls: A Comparative Analysis Between Gram-Positive and Gram-Negative Bacteria
A deep dive into the structural and signaling differences of isoglutamine in the bacterial kingdom reveals critical insights for antimicrobial drug development and immunology.
This compound, a key amino acid derivative, plays a strikingly divergent role in the cell wall architecture and host-pathogen interactions of Gram-positive and Gram-negative bacteria. This comparative guide synthesizes experimental data to illuminate these differences, providing researchers, scientists, and drug development professionals with a comprehensive overview of this compound's significance in bacterial physiology and its potential as a therapeutic target.
Structural Disparity: The Peptidoglycan Divide
The fundamental difference lies in the composition of peptidoglycan (PG), the essential structural component of the bacterial cell wall. In Gram-positive bacteria, the second position of the pentapeptide stem of the PG precursor, Lipid II, is predominantly occupied by D-isoglutamine (D-iGln). This is in stark contrast to most Gram-negative bacteria, where this position is typically held by D-glutamic acid (D-Glu).[1][2] This seemingly minor chemical modification—the amidation of a carboxylic acid to an amide—has profound implications for cell wall integrity, antibiotic resistance, and immune recognition.
The amidation of D-glutamic acid to D-isoglutamine in Gram-positive bacteria is catalyzed by the MurT-GatD enzymatic complex. This complex utilizes glutamine as an amine donor in an ATP-dependent reaction to modify the Lipid II precursor at the cytoplasmic membrane before its incorporation into the growing peptidoglycan layer.[3][4][5] The MurT-GatD system is absent in most Gram-negative bacteria, which explains the prevalence of D-glutamic acid in their peptidoglycan.
Quantitative Comparison of Peptidoglycan Composition
The following table summarizes the quantitative differences in peptidoglycan composition between representative Gram-positive and Gram-negative bacteria, highlighting the differential prevalence of this compound.
| Bacterial Species | Gram Type | Peptidoglycan (PG) Concentration (% of dry cell weight) | Key Amino Acid at Position 2 of Stem Peptide | Reference |
| Staphylococcus aureus | Gram-Positive | ~30-70% | D-isoglutamine | [6] |
| Streptococcus salivarius ssp. thermophilus | Gram-Positive | ~14% | D-isoglutamine | [7][8][9][10][11] |
| Escherichia coli | Gram-Negative | ~1-7% | D-glutamic acid | [8][9][10] |
| Bacteroides thetaiotaomicron | Gram-Negative | ~1.6% | D-glutamic acid | [9][10][11] |
The MurT-GatD Complex: A Gateway to this compound Synthesis in Gram-Positives
The synthesis of D-isoglutamine in the peptidoglycan of Gram-positive bacteria is a critical process mediated by the MurT-GatD enzyme complex. This two-protein system is essential for the viability of many pathogenic Gram-positive bacteria, making it an attractive target for novel antimicrobial agents.[5]
Experimental Protocol: In Vitro MurT-GatD Amidation Assay
This protocol outlines the in vitro reconstitution of the MurT-GatD-catalyzed amidation of Lipid II.
Materials:
-
Purified recombinant MurT and GatD proteins
-
Purified Lipid II substrate (non-amidated)
-
ATP solution (100 mM)
-
Glutamine solution (100 mM)
-
MgCl₂ solution (1 M)
-
Triton X-100
-
Tris-HCl buffer (1 M, pH 7.5)
-
N-butanol/pyridine acetate (B1210297) (6:4, v/v), pH 4.2
-
TLC silica (B1680970) plates
-
Phosphorimager or iodine vapor for visualization
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a total volume of 30 µL:
-
2 µg purified MurT-His₆
-
2 µg purified GatD-His₆
-
2 nmol purified Lipid II
-
160 mM Tris-HCl, pH 7.5
-
0.7% Triton X-100
-
5 mM KCl
-
40 mM MgCl₂
-
6 mM ATP
-
7 mM glutamine
-
-
Incubation: Incubate the reaction mixture for 2 hours at 30°C.
-
Extraction: Stop the reaction and extract the lipid components by adding an equal volume of n-butanol/pyridine acetate (pH 4.2). Vortex thoroughly and centrifuge to separate the phases.
-
TLC Analysis: Spot the organic (upper) phase onto a TLC silica plate. Develop the TLC plate using a solvent system of butanol:acetic acid:water:pyridine (15:3:12:10).
-
Visualization:
-
If using radiolabeled Lipid II, expose the dried TLC plate to a phosphor screen and visualize using a phosphorimager.
-
If using non-radiolabeled Lipid II, visualize the spots by exposing the plate to iodine vapor.
-
-
Analysis: The amidated Lipid II will migrate differently from the non-amidated form, allowing for the assessment of enzyme activity.[3][12]
Workflow for MurT-GatD In Vitro Amidation Assay:
Caption: Workflow of the in vitro MurT-GatD amidation assay.
Signaling and Immune Recognition: The Role of NOD2
The presence of D-isoglutamine in the peptidoglycan of Gram-positive bacteria has significant immunological consequences. Fragments of peptidoglycan, known as muramyl dipeptides (MDP), are recognized by the intracellular pattern recognition receptor NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). The minimal structure for NOD2 recognition is N-acetylmuramyl-L-alanyl-D-isoglutamine.[13]
Upon binding MDP, NOD2 undergoes a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2. This interaction facilitates the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines and chemokines. In contrast, the corresponding peptidoglycan fragment from most Gram-negative bacteria, containing D-glutamic acid, is a much weaker activator of NOD2.
Quantitative Analysis of NOD2 Activation
The potency of different muramyl dipeptide derivatives in activating NOD2 can be quantified using a cell-based reporter assay. The half-maximal effective concentration (EC₅₀) is a common metric used to compare the activity of different ligands.
| Compound | Description | NOD2 Activation (EC₅₀) | Reference |
| Muramyl Dipeptide (MDP) | N-acetylmuramyl-L-alanyl-D-isoglutamine | 0.461 nM | [14] |
| Phospho-Muramyl Dipeptide (pMDP) | 6-O-phosphorylated MDP | 0.119 nM | [14] |
| Desmuramylpeptide 1 | Synthetic MDP analog | 77.0 nM | [1] |
| Butyrylated Desmuramylpeptide 3 | Lipophilic derivative of analog 1 | 4.6 nM | [1] |
| Adamantane-conjugated desmuramylpeptide 28 | Modified desmuramylpeptide | > 10 µM | [4] |
Note: EC₅₀ values can vary depending on the specific cell line and assay conditions used.
Experimental Protocol: NOD2 Activation Reporter Assay
This protocol describes a luciferase-based reporter assay to measure NOD2 activation in response to muramyl dipeptides.
Materials:
-
HEK293T cells
-
DMEM high glucose medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Opti-MEM reduced-serum medium
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)
-
Expression plasmid for human NOD2
-
NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])
-
Control plasmid for transfection efficiency (e.g., Renilla luciferase plasmid)
-
Muramyl dipeptide (MDP) or other peptidoglycan fragments
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well and incubate overnight.
-
Transfection:
-
Prepare a transfection mix in Opti-MEM containing the NOD2 expression plasmid, NF-κB luciferase reporter plasmid, and the Renilla control plasmid.
-
Add the transfection reagent to the plasmid mix, incubate as per the manufacturer's instructions, and then add the complex to the cells.
-
Incubate the cells for 24 hours.
-
-
Stimulation:
-
Prepare serial dilutions of MDP or other test compounds in cell culture medium.
-
Replace the medium on the transfected cells with the medium containing the stimulants.
-
Incubate for 6-18 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
NOD2 Signaling Pathway:
Caption: Simplified NOD2 signaling pathway upon recognition of MDP.
Conclusion
The distinction in the utilization of this compound versus glutamic acid in the peptidoglycan of Gram-positive and Gram-negative bacteria, respectively, represents a fundamental divergence with significant biological and clinical implications. For Gram-positive bacteria, the amidation of D-glutamate to D-isoglutamine is an essential process for cell wall integrity and virulence, presenting a promising target for the development of novel antibiotics. From an immunological perspective, the presence of D-isoglutamine in muramyl dipeptides is a critical determinant for potent activation of the innate immune receptor NOD2, driving inflammatory responses to bacterial infection. This comparative analysis underscores the importance of understanding these molecular nuances for advancing our ability to combat bacterial diseases and modulate immune responses. Further research into the precise mechanisms of MurT-GatD function and the downstream consequences of NOD2 signaling will continue to be a fertile ground for discovery in microbiology and immunology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 3. Identification and in vitro Analysis of the GatD/MurT Enzyme-Complex Catalyzing Lipid II Amidation in Staphylococcus aureus | PLOS Pathogens [journals.plos.org]
- 4. Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and in vitro Analysis of the GatD/MurT Enzyme-Complex Catalyzing Lipid II Amidation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Genetic Determinants and Enzymes Involved with the Amidation of Glutamic Acid Residues in the Peptidoglycan of Staphylococcus aureus | PLOS Pathogens [journals.plos.org]
- 7. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Nega… [ouci.dntb.gov.ua]
- 8. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphorylation of muramyl peptides by NAGK is required for NOD2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Membrane recruitment of NOD2 in intestinal epithelial cells is essential for nuclear factor–κB activation in muramyl dipeptide recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Isoglutamine Deamidation: Products, Pathways, and Analytical Strategies
For researchers, scientists, and drug development professionals, understanding the spontaneous degradation of therapeutic proteins is paramount. Among the various non-enzymatic modifications, the deamidation of isoglutamine residues presents a significant challenge, potentially altering protein structure, efficacy, and immunogenicity. This guide provides a comparative analysis of the products and pathways of this compound deamidation, supported by experimental data and detailed methodologies for its characterization.
This compound (isoGln), a structural isomer of glutamine, can undergo deamidation through two primary routes: a non-enzymatic intramolecular reaction and an enzyme-catalyzed process. Both pathways result in the conversion of the neutral this compound side chain to a negatively charged carboxyl group, yet they yield distinct product profiles and proceed at different rates.
Non-Enzymatic Deamidation: A Spontaneous Cyclization Pathway
Under physiological conditions, this compound can spontaneously deamidate through the formation of a cyclic glutarimide (B196013) intermediate. This process is initiated by a nucleophilic attack of the backbone nitrogen of the C-terminal adjacent amino acid on the side-chain amide carbonyl of the this compound residue. The subsequent hydrolysis of the unstable glutarimide ring can occur at two positions, leading to the formation of two isomeric products: glutamic acid (Glu) and isoglutamic acid (isoGlu).[1][2][3]
The formation of the six-membered glutarimide ring is generally less favored than the five-membered succinimide (B58015) intermediate seen in asparagine deamidation, resulting in a significantly slower deamidation rate for this compound.[4] The ratio of the resulting glutamic acid and isoglutamic acid is influenced by the local peptide sequence and the physicochemical environment.
Key Products of Non-Enzymatic Deamidation:
-
Glutamic Acid (Glu): The standard amino acid, formed by hydrolysis of the glutarimide intermediate at the α-carbonyl group.
-
Isoglutamic Acid (isoGlu): A β-amino acid, resulting from hydrolysis at the γ-carbonyl group of the glutarimide intermediate. The formation of isoGlu introduces a kink in the peptide backbone, which can have significant structural and functional consequences.
Enzymatic Deamidation: A Targeted Modification
In addition to the spontaneous process, this compound deamidation can be catalyzed by enzymes, most notably tissue transglutaminase (tTG).[1][5] tTG is a calcium-dependent enzyme that primarily catalyzes the formation of isopeptide bonds between glutamine and lysine (B10760008) residues. However, in the absence of a suitable amine donor, tTG can catalyze the deamidation of specific glutamine and this compound residues to glutamic acid.[6]
The catalytic mechanism of tTG involves the formation of a thioester intermediate between a cysteine residue in the enzyme's active site and the γ-carboxamide group of the this compound residue. Subsequent hydrolysis of this intermediate releases glutamic acid and regenerates the active enzyme.[6] Unlike the non-enzymatic pathway, enzymatic deamidation is highly specific and typically yields only glutamic acid as the product.
Comparative Analysis of Deamidation Products and Pathways
| Feature | Non-Enzymatic Deamidation | Enzymatic Deamidation (Tissue Transglutaminase) |
| Primary Products | Glutamic Acid (Glu) and Isoglutamic Acid (isoGlu) | Glutamic Acid (Glu) |
| Intermediate | Glutarimide | Thioester with enzyme active site |
| Reaction Rate | Slow (half-life can be hundreds of days)[2][3] | Rapid and enzyme concentration-dependent |
| Specificity | Sequence-dependent, influenced by neighboring amino acids and local structure.[4] | Highly specific for certain glutamine/isoglutamine residues. |
| Controlling Factors | pH, temperature, buffer composition, peptide sequence.[4] | Enzyme concentration, Ca2+ concentration, presence of amine donors.[6] |
Quantitative Analysis of this compound Deamidation
The rate of non-enzymatic this compound deamidation is highly dependent on the local peptide sequence. The following table summarizes the reported half-lives of deamidation for this compound in different peptide contexts under physiological conditions (pH 7.4, 37°C).
| Peptide Sequence Context | Deamidation Half-life (days) | Primary Deamidation Product(s) | Reference |
| -isoGln-Gly- | ~660 | Glu, isoGlu | |
| VHLGGQ GYK | 559 | Glu, isoGlu (ratio ~1:2.6) | |
| General Range | 600 - 20,000 | Glu, isoGlu | [3] |
Experimental Protocols for this compound Deamidation Analysis
Accurate characterization and quantification of this compound deamidation products are crucial for understanding protein stability. The following outlines a general workflow for in vitro deamidation studies coupled with LC-MS analysis.
In Vitro Non-Enzymatic Deamidation Assay
This protocol is designed to induce and monitor the spontaneous deamidation of an this compound-containing peptide.
Materials:
-
This compound-containing peptide of interest (lyophilized)
-
Incubation buffer (e.g., 100 mM Tris-HCl, pH 7.7)[2]
-
Constant temperature incubator (37°C)[2]
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized peptide in the incubation buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the peptide solution into multiple vials and incubate at 37°C.
-
Time-Point Collection: At designated time points (e.g., 0, 7, 14, 30, 60, 90, and 180 days), remove a vial from the incubator and immediately freeze it at -80°C to quench the reaction.
-
Sample Preparation for LC-MS: Prior to analysis, thaw the samples and dilute them with an appropriate mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis for Deamidation Products
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for separating and identifying this compound and its deamidation products.
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is a typical starting point, which may require optimization based on the peptide's hydrophobicity.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of MS/MS fragmentation.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS of the most abundant precursor ions.
Data Analysis:
-
Identification: this compound, glutamic acid, and isoglutamic acid-containing peptides will have the same precursor mass (a mass increase of 0.984 Da compared to the native this compound peptide). They can be distinguished by their chromatographic retention times and unique MS/MS fragmentation patterns.[2][3]
-
Quantification: The relative abundance of each species can be determined by integrating the peak areas from the extracted ion chromatograms (EICs) of their respective precursor ions.
Conclusion
The deamidation of this compound is a critical degradation pathway for therapeutic proteins that can proceed through both non-enzymatic and enzymatic mechanisms, yielding distinct product profiles. A thorough understanding of these pathways and the factors that influence them is essential for the development of stable and effective biotherapeutics. The implementation of robust analytical methods, such as the LC-MS protocol detailed here, allows for the accurate monitoring and quantification of this compound deamidation, providing valuable insights for protein engineering and formulation development. By carefully characterizing these modifications, researchers can better predict and mitigate the risks associated with protein degradation, ultimately ensuring the safety and efficacy of novel protein-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deamidation - Wikipedia [en.wikipedia.org]
- 5. Deamidation and cross-linking of gliadin peptides by transglutaminases and the relation to celiac disease [pubmed.ncbi.nlm.nih.gov]
- 6. The propensity for deamidation and transamidation of peptides by transglutaminase 2 is dependent on substrate affinity and reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Isoglutamine from its Isomers: A Comparative Guide to Advanced Analytical Techniques
For researchers, scientists, and drug development professionals, the precise differentiation of isoglutamine from its constitutional isomer, glutamine, is a critical analytical challenge. This compound, or γ-glutamine, differs from the proteinogenic α-glutamine in the position of its amide group. This subtle structural variance can significantly impact biological activity, making unambiguous identification essential in proteomics, drug discovery, and metabolomics. This guide provides an objective comparison of advanced analytical techniques for distinguishing these isomers, supported by experimental data and detailed protocols.
The spontaneous, non-enzymatic deamidation of glutamine residues in proteins can lead to the formation of isoglutamic acid (isoGlu), presenting a significant analytical hurdle in protein characterization.[1][2] Differentiating between the resulting α- and γ-glutamyl residues is crucial for understanding protein structure and function.[1] This guide focuses on chromatographic and mass spectrometric methods that offer the selectivity and sensitivity required for this demanding application.
Comparative Analysis of Analytical Techniques
The following tables summarize the key analytical parameters for the differentiation of this compound and its isomers using various advanced techniques.
| Technique | Principle | Key Advantages | Key Limitations |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation based on polarity, followed by mass-based detection and fragmentation. | High sensitivity and specificity; suitable for complex matrices. | May require derivatization for optimal separation; in-source cyclization can be an issue.[3][4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives based on boiling point and polarity, followed by mass-based detection. | High-resolution separation. | Requires derivatization, which can be time-consuming and may introduce artifacts.[5][6] |
| Ion Mobility-Mass Spectrometry (IM-MS) | Gas-phase separation of ions based on their size, shape, and charge. | Provides an additional dimension of separation; can resolve isomers with identical m/z. | Limited availability of collision cross-section (CCS) reference databases.[7][8] |
| Deuterium (B1214612) Labeling with Mass Spectrometry | Chemical labeling of the isomer with deuterium, leading to a specific mass shift detectable by MS. | Highly specific for this compound/isoglutamic acid; simplifies data interpretation.[9][10] | Involves chemical reactions that may not be universally applicable. |
Quantitative Data for Isomer Differentiation
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data
| Parameter | This compound/isoGlu-containing Peptide | Glutamine/Glu-containing Peptide | Reference |
| Retention Time (min) | Baseline separation achievable with ion-pairing agents. For example, in a specific method, Gln was 3.89 min and Glu was 4.61 min.[11] | Baseline separation achievable. | [11] |
| Diagnostic Fragment Ions (ECD) | Presence of z-72 ions.[1] | Absence of z-72 ions.[1] | [1] |
| Diagnostic Fragment Ions (CID) | Can produce specific fragment ions that differ from glutamine-containing peptides. | Fragmentation patterns are well-characterized. | [2] |
Table 2: Deuterium Labeling Mass Shift Data
| Parameter | This compound/isoGlu-containing Peptide | Glutamine/Glu-containing Peptide | Reference |
| Mass Shift upon Deuterium Labeling | +1 Da or +2 Da mass shift observed.[9][12] | No significant mass shift.[9][12] | [9][12] |
Experimental Protocols
LC-MS/MS Method for Underivatized this compound and Glutamine
This protocol is adapted from a method for the analysis of underivatized amino acids.[11]
Objective: To achieve chromatographic separation of this compound and glutamine for individual quantification by tandem mass spectrometry.
Instrumentation:
-
Agilent 1290 Infinity UHPLC System or equivalent
-
Agilent 6460 Triple Quadrupole LC/MS with Jet Stream technology or equivalent
Materials:
-
Agilent ZORBAX SB-C18 Rapid Resolution HB column (3.0 × 50 mm, 1.8 µm)
-
Mobile Phase A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water
-
Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile
-
Amino acid standards
Procedure:
-
Sample Preparation: Prepare standard solutions of this compound and glutamine in water. For biological samples, perform protein precipitation followed by dilution.
-
Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Injection Volume: 1 µL
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Initial: 100% A
-
5.00 min: Gradient according to specific separation needs
-
5.01 min: Return to initial conditions
-
Post time: 1 min
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Optimize source conditions (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) for the specific analytes.
-
Develop and optimize Multiple Reaction Monitoring (MRM) transitions for this compound and glutamine.
-
Deuterium Labeling of Isoglutamic Acid-Containing Peptides
This protocol is based on a novel method for the specific labeling of isoaspartic and isoglutamic acids.[9][12]
Objective: To selectively label isoglutamic acid residues with deuterium for unambiguous identification by mass spectrometry.
Materials:
-
Peptide sample (1 nmol)
-
Deuterium oxide (D₂O)
-
Pyridine
-
Acetic anhydride (B1165640) (Ac₂O)
-
Hydrazine (B178648) solution (0.35 wt% in H₂O)
Procedure:
-
Reaction Setup:
-
Dissolve 1 nmol of the peptide in a mixture of 10 µL of D₂O and 30 µL of pyridine. Vortex to ensure complete dissolution.
-
As a control, prepare a parallel sample using H₂O instead of D₂O.
-
-
Labeling Reaction:
-
Add 30 µL of acetic anhydride to initiate the reaction.
-
Incubate the mixture at room temperature for 30 minutes.
-
-
Post-Reaction Treatment:
-
Dry the peptide sample.
-
Incubate the dried peptide in 50 µL of a hydrazine solution at room temperature for 30 minutes.
-
-
LC-MS Analysis:
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.
-
Analyze the sample by LC-MS, comparing the mass spectra of the D₂O- and H₂O-treated samples to identify the mass shift corresponding to deuterium incorporation.[9]
-
Visualizing Analytical Workflows
Workflow for LC-MS/MS Differentiation
Caption: Workflow for differentiating this compound and its isomers using LC-MS/MS.
Principle of Deuterium Labeling for this compound Differentiation
Caption: Principle of selective deuterium labeling for this compound identification.
References
- 1. Glutamine deamidation: differentiation of glutamic acid and gamma-glutamic acid in peptides by electron capture dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An artifact in LC-MS/MS measurement of glutamine and glutamic acid: in-source cyclization to pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 6. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion Mobility Derived Collision Cross Sections to Support Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Isoglutamine
For researchers, scientists, and drug development professionals, the responsible management of laboratory chemicals is a cornerstone of a safe and efficient research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of isoglutamine. Adherence to these procedures is crucial for ensuring the safety of laboratory personnel and maintaining regulatory compliance.
While this compound is not generally classified as a hazardous substance, it is imperative to follow standard laboratory chemical waste management protocols.[1] Disposal should always be conducted in accordance with local, state, and federal regulations, as well as your institution's specific guidelines.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling this compound.[2]
-
Ventilation: Work in a well-ventilated area to minimize the risk of inhalation.[2]
-
Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes.[2]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[2]
Step-by-Step Disposal Protocol for this compound
The following is a general, step-by-step procedure for the disposal of this compound. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance before proceeding.[2]
-
Waste Characterization: The first step is to determine if the this compound waste is considered hazardous. Typically, pure this compound is not classified as hazardous waste.[1] However, if it has been mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste.[2]
-
Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.[1] It is best practice to keep it in its original container if possible.[1]
-
Containerization: Place the this compound waste in a chemically compatible, leak-proof container.[2] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[3] The original container is often the most suitable option.[3]
-
Labeling: Clearly label the waste container with the full chemical name, "this compound Waste."[1] Include any other information required by your institution, such as concentration and quantity.[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[2]
-
Waste Pickup and Disposal: Arrange for waste pickup through your institution's EHS department or a licensed chemical waste disposal company.[1][2] Follow their specific procedures for requesting a pickup. For surplus or non-recyclable this compound, it is recommended to engage a licensed chemical waste disposal company.[1]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Materials: Any materials used to clean up an this compound spill (e.g., absorbent material, cloths, gloves) should be placed in a sealed, properly labeled container and disposed of in accordance with your institution's guidelines for non-hazardous solid waste.[4]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[1] Before disposal, deface or remove all labels from empty containers.[3][4] Do not rinse empty containers into the sanitary sewer unless authorized by your EHS office.[1]
Quantitative Data Summary for this compound Disposal
| Parameter | Guideline | Citation |
| Waste Classification | Generally non-hazardous, but must be treated as hazardous if mixed with hazardous substances. | [1][2] |
| Container Type | Chemically compatible, leak-proof container, preferably the original container. | [2][3] |
| Labeling Requirements | Full chemical name ("this compound Waste"), concentration, and quantity. | [1] |
| Storage Location | Designated, well-ventilated, and secure waste accumulation area. | [2] |
| Final Disposal Method | Through institutional EHS or a licensed chemical waste disposal company. | [1][2] |
Experimental Protocol: Small Spill Cleanup
In the event of a small this compound spill, follow this procedure to ensure safe and effective cleanup:
-
Alert Personnel: Immediately inform others in the vicinity of the spill.[4]
-
Don PPE: Put on a lab coat, safety glasses, and nitrile gloves.[4]
-
Contain the Spill: Gently cover the spilled solid with an inert absorbent material, such as sand or earth, to prevent it from becoming airborne.[4]
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated waste container. Avoid creating dust.[4]
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel.[4]
-
Dispose of Waste: Place the cloth or paper towel into the same waste container as the spilled material.[4]
-
Seal and Label: Securely close the waste container and label it clearly as "Non-hazardous waste" or according to your institution's specific guidelines.[4]
-
Final Cleanup: Wash the area again with soap and water.[4]
-
Remove PPE and Wash Hands: Dispose of gloves and any other contaminated PPE in the appropriate waste stream. Wash your hands thoroughly.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling of Isoglutamine in a Laboratory Setting
Personal Protective Equipment (PPE)
When handling Isoglutamine, appropriate personal protective equipment should be worn to minimize exposure and prevent contamination.
| PPE Category | Recommendation | Specifications |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] |
| Hand Protection | Disposable, chemical-resistant gloves | Nitrile gloves are recommended. Gloves must be inspected prior to use and disposed of after use in accordance with applicable laws and good laboratory practices. |
| Body Protection | Laboratory coat | Standard lab coat to protect skin and clothing. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation | If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Preparation and Use:
-
Handle this compound in a well-ventilated area to avoid inhalation of any dust.
-
Avoid contact with eyes, skin, and clothing.[2]
-
Minimize dust formation during handling and weighing.[2]
-
After handling, wash hands thoroughly with soap and water.
Spill Cleanup:
-
In case of a spill, avoid generating dust.[2]
-
Wear appropriate PPE, including gloves and eye protection.
-
Sweep up the solid material and place it into a suitable, labeled container for disposal.[2]
-
Clean the spill area with a damp cloth.
Disposal Plan
As this compound is anticipated to be a non-hazardous chemical, its disposal is generally straightforward but must be conducted responsibly.
-
Segregation: Do not mix this compound waste with hazardous chemical waste.[3]
-
Containment: Collect solid waste in a clean, dry, and sealable container.
-
Labeling: Clearly label the waste container as "Non-hazardous waste: this compound," including the quantity and date.[4]
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.[3] Empty containers should be handled as you would the product itself.
Experimental Workflow: Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
